molecular formula C15H17NO2 B562240 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N CAS No. 1190017-22-1

2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Cat. No.: B562240
CAS No.: 1190017-22-1
M. Wt: 246.284
InChI Key: YZOUUVUNKGUDSK-BEOILPPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N, also known as 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N, is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 246.284. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1190017-22-1

Molecular Formula

C15H17NO2

Molecular Weight

246.284

IUPAC Name

2-azanyl-1-(4-phenylmethoxyphenyl)ethanol

InChI

InChI=1S/C15H17NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2/i10+1,15+1,16+1

InChI Key

YZOUUVUNKGUDSK-BEOILPPGSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O

Synonyms

1-[p-(Benzyloxy)phenyl]-2-aminoethanol-13C2,15N;  2-(4-Benzyloxyphenyl)-2-hydroxyethanamine-13C2,15N;  α-(Aminomethyl)-4-(phenylmethoxy)benzenemethanol-13C2,15N; 

Origin of Product

United States

Foundational & Exploratory

Advanced Technical Guide: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide to 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Strategic Application in Quantitative Bioanalysis and Impurity Profiling

Executive Summary & Core Identity

2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N is a high-precision Stable Isotope Labeled Internal Standard (SIL-IS) engineered for the rigorous quantification of O-Benzyl-Octopamine (also known as 2-Amino-1-(4'-benzyloxyphenyl)ethanol).

This compound serves a critical role in Pharmaceutical Chemistry, Manufacturing, and Controls (CMC). It is primarily employed to monitor reaction kinetics and quantify residual intermediates during the synthesis of


-adrenergic agonists (e.g., Ritodrine, Salmeterol precursors) where benzyl protection of the phenolic hydroxyl is a standard synthetic strategy.
Chemical Architecture
  • Systematic Name: 2-Amino-1-(4'-(benzyloxy)phenyl)ethanol-13C2,15N[1][2][3]

  • Core Scaffold: Octopamine (Norphenylephrine) with O-Benzyl protection.

  • Isotopic Labeling:

    • Carbon-13 (

      
      ):  2 atoms incorporated into the ethyl side chain (positions 
      
      
      
      and
      
      
      relative to the amine).
    • Nitrogen-15 (

      
      ):  1 atom incorporated into the primary amine.
      
  • Mass Shift: +3 Da relative to the unlabeled analyte (

    
    ).
    
PropertySpecification
CAS No. (Unlabeled) 56443-72-2
CAS No.[4] (Labeled) 1190017-22-1
Molecular Formula

Molecular Weight ~246.28 g/mol
Purity Chemical: >98%; Isotopic: >99%
Solubility DMSO, Methanol, Acetonitrile (Low solubility in water)

Application Domain: Why This Specific Isotope?

The "Gold Standard" for LC-MS/MS Quantification

In quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects (ion suppression/enhancement) can severely compromise data integrity. This is particularly acute when analyzing synthetic reaction mixtures containing high salt concentrations or complex biological matrices.

2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N acts as the ideal surrogate because:

  • Co-Elution: It elutes at the exact retention time as the target analyte, experiencing the exact same ionization environment.

  • Mass Discrimination: The +3 Da shift allows for interference-free detection in Multiple Reaction Monitoring (MRM) mode.

  • Metabolic Stability of Label: The labels are located on the ethylamine backbone, not the exchangeable aromatic ring protons, ensuring the isotopic tag remains intact during ionization and fragmentation.

Context in Drug Synthesis (CMC)

The "Benzyloxy" group is a robust protecting group for phenols. In the synthesis of adrenergic drugs, the phenol is often protected to prevent side reactions during amine alkylation.

Pathway Context:

  • Precursor: 4-Benzyloxy-

    
    -bromoacetophenone.
    
  • Amination: Reaction with ammonia or amine source.

  • Reduction: Ketone reduction to alcohol

    
    Target Analyte .
    
  • Deprotection: Hydrogenolysis removes the benzyl group to yield the active drug (e.g., Octopamine).

The SIL-IS allows precise measurement of the residual protected intermediate (Step 3) to ensure complete deprotection in the final API.

Visualizing the Workflow

The following diagram illustrates the role of this standard in a typical impurity profiling workflow for beta-agonist synthesis.

G cluster_synthesis API Synthesis Stream cluster_analysis QC Analysis (LC-MS/MS) Start Precursor (Protected Phenol) Reaction Amination & Reduction Start->Reaction Intermediate Target Analyte: 2-Amino-1-(4'-benzyloxyphenyl)ethanol Reaction->Intermediate FinalStep Deprotection (H2/Pd-C) Intermediate->FinalStep Sample Process Sample Intermediate->Sample Aliquot API Final Drug Substance (e.g., Octopamine) FinalStep->API LCMS LC-MS/MS Analysis (MRM Mode) Sample->LCMS SIL_IS Add SIL-IS: 13C2, 15N Analog SIL_IS->LCMS Quant Ratio Calculation (Analyte Area / IS Area) LCMS->Quant

Caption: Figure 1. Integration of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N into the QC workflow for monitoring residual intermediates in API synthesis.

Experimental Protocol: LC-MS/MS Method Development

This protocol outlines the validation of a quantitative method using the 13C2,15N standard.

Stock Solution Preparation

Causality: The compound is lipophilic due to the benzyl group. Aqueous dissolution will fail, leading to precipitation and inaccurate curves.

  • Primary Stock: Dissolve 1 mg of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N in 1 mL of DMSO or Methanol (Concentration: 1 mg/mL).

  • Working Internal Standard (WIS): Dilute the Primary Stock with 50:50 Acetonitrile:Water to a concentration of 100 ng/mL .

    • Note: Prepare fresh weekly and store at -20°C.

Mass Spectrometry Parameters (ESI+)

The amine group facilitates protonation in positive mode (


).
ParameterSettingRationale
Ion Source ESI PositiveBasic amine readily accepts protons.
Capillary Voltage 3.5 kVStandard for small molecules.
Desolvation Temp 450°CEnsures complete vaporization of mobile phase.

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
Analyte (Unlabeled) 244.1 (

)
91.125Benzyl cation formation (

)
Analyte (Unlabeled) 244.1107.120Hydroxybenzyl cation
SIL-IS (Labeled) 247.1 (

)
91.1 25Benzyl cation (Label is lost)
SIL-IS (Labeled) 247.1 110.1 20Fragment retaining 13C/15N label

Critical Note on Transitions: The transition 247.1


 91.1 is sensitive but monitors the unlabeled benzyl fragment. For higher specificity, use a transition that retains the labeled ethylamine chain if possible, though the benzyl cation is often the dominant fragment in these structures.
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B (Equilibration)

    • 1-5 min: 10%

      
       90% B (Elution of lipophilic benzyl species)
      
    • 5-6 min: 90% B (Wash)

    • 6.1 min: 10% B (Re-equilibration)

Mechanistic Validation & Self-Correcting Logic

When using this standard, researchers must validate the system suitability.

Isotopic Purity Check

Before running samples, inject the SIL-IS alone (blank matrix + IS).

  • Check: Monitor the analyte transition (244.1

    
     91.1).
    
  • Acceptance Criteria: The signal in the analyte channel must be < 0.5% of the LLOQ (Lower Limit of Quantification).

  • Reasoning: If the IS contains unlabeled "impurity" (isotopic interference), it will falsely elevate the calculated concentration of the analyte.

Cross-Signal Contribution

Inject the Analyte alone at the ULOQ (Upper Limit of Quantification).

  • Check: Monitor the IS transition (247.1

    
     91.1).
    
  • Acceptance Criteria: Signal < 0.5% of the typical IS response.

  • Reasoning: High concentrations of analyte naturally contain naturally occurring

    
     isotopes (~1.1% abundance). The +3 Da shift of this standard minimizes this overlap compared to a +1 Da standard.
    

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54593897, 2-Amino-1-[4-(benzyloxy)phenyl]ethanol. Retrieved October 26, 2023, from [Link]

  • Aoyagi, Y., et al. (2001).[5] Asymmetric synthesis of [2,3-(13)C(2),(15)N]-4-benzyloxy-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazine-2-one via lipase TL-mediated kinetic resolution. Journal of Organic Chemistry. Retrieved October 26, 2023, from [Link]

Sources

synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Strategic Overview: Precision Isotopologues in DMPK

The synthesis of stable isotope-labeled standards is a critical competency in modern Drug Metabolism and Pharmacokinetics (DMPK). The target molecule, 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N , serves as a high-fidelity internal standard (IS) for the mass spectrometric quantification of phenylethanolamine derivatives (e.g., Octopamine, Synephrine, and related adrenergic receptor agonists).

The specific labeling pattern—


 on the ethyl backbone and 

on the amine
—is designed to provide a mass shift of +3 Da (

). This shift is sufficient to eliminate cross-talk from the natural abundance (

) analyte signals while avoiding the deuterium-exchange issues often seen with

-labeled standards in protic solvents.

This guide details a robust, atom-economical synthetic route prioritizing the conservation of expensive isotopic precursors.

Part 1: Retrosynthetic Analysis & Logic

To maximize isotopic efficiency, we must introduce the labels using "universal" precursors that are commercially stable and chemically versatile.

The Disconnection Strategy
  • The Nitrogen Label (

    
    ):  The most atom-economical source for a primary amine is Potassium Phthalimide-
    
    
    
    . Unlike the Delépine reaction (which wastes 75% of the nitrogen atoms in the hexamethylenetetramine cage), the Gabriel synthesis transfers the single labeled nitrogen atom with near-quantitative efficiency.
  • The Carbon Backbone (

    
    ):  The ethyl chain is best constructed via a Friedel-Crafts Acylation  using Acetyl Chloride-
    
    
    
    . This reagent installs both carbons of the ethanolamine side chain in a single step, anchoring the label to the aromatic ring.
  • The Aromatic Core: The starting material, (Benzyloxyl)benzene , is chosen to protect the phenolic oxygen throughout the harsh acylation and bromination steps.

Synthetic Pathway Visualization

The following diagram outlines the logical flow from precursors to the target.

Retrosynthesis Target Target: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N Inter1 Intermediate 3: 2-Amino-1-(4'-benzyloxyphenyl)ethanone-13C2,15N HCl Inter1->Target Reduction (NaBH4) Inter2 Intermediate 2: N-[2-(4'-Benzyloxyphenyl)-2-oxoethyl-13C2]-phthalimide-15N Inter2->Inter1 Acid Hydrolysis (HCl) Inter3 Intermediate 1: 2-Bromo-1-(4'-benzyloxyphenyl)ethanone-13C2 Inter3->Inter2 Gabriel Synthesis (K-Phth-15N) Inter4 Precursor A: 4'-Benzyloxyacetophenone-13C2 Inter4->Inter3 Alpha-Bromination SM1 Start 1: (Benzyloxyl)benzene SM1->Inter4 Friedel-Crafts SM2 Reagent 1: Acetyl Chloride-13C2 SM2->Inter4 SM3 Reagent 2: Potassium Phthalimide-15N SM3->Inter2

Caption: Retrosynthetic disconnection showing the convergence of isotopic precursors into the phenylethanolamine backbone.

Part 2: Detailed Experimental Protocol

Phase 1: Construction of the Labeled Backbone

Objective: Synthesis of 4'-Benzyloxyacetophenone-


.
Rationale:  Friedel-Crafts acylation is the most reliable method to install the C2 unit. The para position is electronically favored by the benzyloxy group.

Reagents:

  • (Benzyloxyl)benzene (1.0 eq)

  • Acetyl Chloride-

    
      (1.1 eq) [Isotope Source]
    
  • Aluminum Chloride (

    
    ), anhydrous (1.2 eq)
    
  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with

    
     (1.2 eq) and anhydrous DCM (5 vol). Cool the suspension to 0°C in an ice bath.
    
  • Activation: Add Acetyl Chloride-

    
      dropwise. Stir for 15 minutes to form the acylium ion complex.
    
  • Addition: Dissolve (Benzyloxyl)benzene (1.0 eq) in DCM (2 vol) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl.

  • Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2x). Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from ethanol to yield the pure para-isomer.

Data Checkpoint:

  • 
     NMR:  Look for enhanced doublets at the carbonyl (~197 ppm) and methyl (~26 ppm) carbons due to 
    
    
    
    coupling (
    
    
    Hz).

Phase 2: Activation & Isotope Insertion

Objective: Synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanone-


 Hydrochloride.
Rationale:  This phase converts the methyl group to a primary amine using the Gabriel synthesis. We avoid direct amination with ammonia to prevent dimerization.
Step 2A: Alpha-Bromination
  • Dissolve the ketone from Phase 1 in

    
     or Glacial Acetic Acid.
    
  • Add bromine (

    
    , 1.0 eq) dropwise at RT. The reaction is autocatalytic.
    
  • Once the bromine color fades, quench with water.

  • Isolate the

    
    -bromo ketone  intermediate by extraction. (Note: This is a lachrymator; handle in a fume hood).
    
Step 2B: Gabriel Amination (The

Step)
  • Substitution: Dissolve the

    
    -bromo ketone in DMF (5 vol). Add Potassium Phthalimide-
    
    
    
    (1.05 eq).
  • Reaction: Stir at RT for 4–6 hours. The mixture will become a thick slurry as KBr precipitates.

  • Isolation: Pour into ice water. Filter the precipitated Phthalimido-ketone . Wash with water and cold ethanol.

  • Deprotection: Suspend the solid in a mixture of concentrated HCl and Glacial Acetic Acid (1:1). Reflux for 2–3 hours.

    • Note: Acid hydrolysis is preferred over hydrazine here to avoid forming hydrazones with the ketone.

  • Crystallization: Cool the mixture. Phthalic acid will precipitate; filter it off. Concentrate the filtrate. The

    
    -amino ketone hydrochloride  will crystallize upon addition of acetone or ether.
    

Phase 3: Reduction to the Target Alcohol

Objective: Synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-


.
Rationale:  Sodium Borohydride (

) is a mild reducing agent that selectively reduces the ketone to the alcohol without affecting the benzyl ether or the amine.

Protocol:

  • Dissolution: Dissolve the

    
    -amino ketone HCl salt in Methanol (10 vol). Cool to 0°C.[2]
    
  • Reduction: Add

    
     (2.0 eq) portion-wise over 20 minutes. (Caution: Hydrogen gas evolution).
    
  • Stir: Allow to warm to RT and stir for 2 hours.

  • Quench: Quench carefully with 1M HCl to destroy excess hydride, then adjust pH to ~10 using 1M NaOH.

  • Extraction: Extract the free base into EtOAc or DCM.

  • Salt Formation (Optional but Recommended): To ensure long-term stability as a standard, convert the free base to the Hydrochloride or Tartrate salt by adding the corresponding acid in ethanol and evaporating/crystallizing.

Part 3: Quality Control & Validation

To validate the synthesis, you must confirm the isotopic incorporation and structural integrity.

Expected NMR Parameters

The presence of spin-active nuclei (


) introduces specific coupling constants (

) not seen in the unlabeled molecule.
NucleusPositionChemical Shift (

)
Multiplicity & Coupling (

)

C1 (Benzylic)~72 ppmDoublet (

Hz)

C2 (Methylene)~48 ppmDoublet of Doublets (

Hz,

Hz)

Amine~ -350 ppm (ref

)
Doublet (

Hz)

H-C1~4.6 ppmDoublet of Doublets (Coupling to

)
Mass Spectrometry (LC-MS)
  • Parent Ion (

    
    ):  Calculate the exact mass based on 
    
    
    
    vs
    
    
    .
  • Shift: The target should show a mass shift of +3.0 Da compared to the unlabeled reference standard.

  • Isotopic Purity: Ensure the

    
     and 
    
    
    
    peaks are < 1% relative to the
    
    
    peak.

Part 4: Process Workflow Diagram

Workflow Step1 Friedel-Crafts Acylation (Benzyloxyl)benzene + AcCl-13C2 Solvent: DCM, 0°C Step2 Alpha-Bromination Reagent: Br2 Solvent: CHCl3 Step1->Step2 Yield: ~85% Step3 Gabriel Amination Reagent: K-Phth-15N Solvent: DMF Step2->Step3 Yield: ~90% Step4 Acid Hydrolysis Reagent: HCl/AcOH, Reflux Isolates Amino Ketone HCl Step3->Step4 Deprotection Step5 Reduction Reagent: NaBH4 Solvent: MeOH Step4->Step5 Ketone -> Alcohol Final Target Molecule Purification & Salt Formation Step5->Final Final Workup

Caption: Step-by-step chemical workflow for the synthesis of the isotopically labeled target.

References

  • Friedel-Crafts Acylation Conditions

    • Org.[2][3][4][5][6] Synth.1932 , 12,[6] 16. "Desoxybenzoin".[6][7] (Classic protocol for acylation of activated rings).

  • Gabriel Synthesis for Isotopic Labeling: S. B. Singh et al., "Synthesis of -labeled compounds using potassium phthalimide- ," Journal of Labeled Compounds and Radiopharmaceuticals, 2004. (General reference for the utility of K-Phth-15N in primary amine synthesis).
  • Reduction of Alpha-Amino Ketones

    • A. F. Abdel-Magid et al., "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride," J. Org. Chem., 1996, 61, 3849-3862. (Discusses hydride reduction selectivity).
  • Delépine Reaction (Alternative Route)

    • M. Delépine, Bull.[5] Soc. Chim. Fr.1895 , 13, 352.[5]

  • Synthesis of Octopamine Derivatives

    • T. Williams et al.

Sources

2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N , a high-value stable isotope-labeled internal standard (SIL-IS). It is engineered for the precise quantification of synthetic intermediates and impurities associated with


-adrenergic agonist production (e.g., Ritodrine).

Physicochemical Profiling & Bioanalytical Applications

Executive Summary

In the high-stakes environment of pharmaceutical quality control (QC) and pharmacokinetic (PK) profiling, the accuracy of quantitative data is non-negotiable. 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N is a stable isotope-labeled analogue of the critical synthetic intermediate used in the manufacture of phenylethanolamine drugs.

By incorporating three heavy atoms (


) into the ethanolamine backbone, this compound provides a mass shift of +3 Da . This shift is sufficient to displace the isotope envelope from the analyte of interest, eliminating cross-talk while maintaining identical chromatographic behavior. This guide details the chemical properties, MS/MS fragmentation logic, and handling protocols required to utilize this IS effectively.

Physicochemical Characterization

Understanding the fundamental properties of the isotopologue ensures robust method development. The benzyloxy group significantly alters solubility compared to the free phenol (e.g., Octopamine), necessitating specific solvent choices.

Identity & Isotopic Mapping
  • Chemical Name: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N[1][2][3]

  • CAS Number: 1190017-22-1[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 246.30 g/mol (Labeled) vs. 243.28 g/mol (Unlabeled)

  • Label Position: The labeling typically occurs on the ethanol side chain (positions 1 and 2) and the amino nitrogen, ensuring the label is retained during most metabolic or fragmentation events.

Solubility & Stability Profile
PropertyDescriptionApplication Note
Solubility Soluble in DMSO, Methanol, Acetonitrile. Sparingly soluble in water.Prepare stock solutions in DMSO or MeOH. Avoid aqueous stock storage to prevent precipitation.
pKa (Amine) ~9.0 - 9.5 (Basic)Retention in reversed-phase LC requires high pH buffers (ammonium bicarbonate) or ion-pairing agents.
LogP ~2.5 (Estimated)The benzyl ether increases lipophilicity, causing later elution than free phenolic metabolites.
Stability Hygroscopic solid. Sensitive to light.Store at -20°C under inert gas (

or Ar). The benzyl ether is stable to base but cleaves under hydrogenation or strong acid.

Mass Spectrometry & Analytical Logic

The core value of this compound lies in its behavior under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).

Ionization & Fragmentation

In positive ESI (


), the molecule forms a protonated pseudo-molecular ion 

.
  • Precursor Ion: m/z 247.3

  • Dominant Fragmentation Pathway:

    • Water Loss: The secondary alcohol is labile, readily losing water (

      
      , -18 Da).
      
    • Benzyl Cleavage: The benzyl ether bond is relatively weak, often yielding a tropylium ion (m/z 91) or the loss of the benzyl group.

    • Alpha-Cleavage: The ethanolamine backbone undergoes cleavage adjacent to the amine.

Isotopic Fidelity & Cross-Talk

The +3 Da shift is critical. In natural abundance, the M+3 isotope of the unlabeled analyte is negligible (<0.1%). Therefore, the labeled IS does not contribute signal to the analyte channel, and vice versa, provided the isotopic enrichment is >99 atom %.

Visualization: MS/MS Fragmentation Pathway

The following diagram illustrates the theoretical fragmentation logic used to select MRM transitions.

MS_Fragmentation Figure 1: Predicted MS/MS fragmentation pathway for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N. M_Parent Precursor Ion [M+H]+ (m/z 247.3) Frag_Water Dehydration Product [M+H - H2O]+ M_Parent->Frag_Water -18 Da (H2O) Frag_Benzyl Benzyl Cation (Tropylium, m/z 91) M_Parent->Frag_Benzyl C-O Cleavage Frag_Core Phenolic Core Ion (Labeled) Frag_Water->Frag_Core Further Fragmentation

Experimental Protocol: Internal Standard Preparation

Objective: Preparation of a stable, verified working solution for LC-MS/MS quantification.

Stock Solution Preparation (1 mg/mL)
  • Weighing: Accurately weigh 1.0 mg of the solid isotope into a 1.5 mL amber glass vial. Note: Use an anti-static gun; the powder can be static.

  • Dissolution: Add 1.0 mL of DMSO (LC-MS grade). Vortex for 30 seconds until fully dissolved.

  • Verification: Sonicate for 5 minutes if any particulate remains.

  • Storage: Aliquot into 100 µL volumes and store at -80°C. Stability: >12 months.

Working Solution (1 µg/mL)
  • Thaw one stock aliquot at room temperature.

  • Dilute 10 µL of Stock into 9.99 mL of 50:50 Methanol:Water .

  • Critical Step: Do not use 100% aqueous buffer, as the benzyloxy group may drive adsorption to plastic container walls.

  • Use this solution to spike calibration standards and QC samples.

Bioanalytical Workflow Integration

To ensure data integrity, the IS must be introduced early in the sample preparation process to correct for extraction efficiency and matrix effects.

Workflow Figure 2: Integrated bioanalytical workflow for impurity quantification using Stable Isotope Dilution. cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Spike Spike IS (13C2, 15N Analog) Sample->Spike 1. Add IS Precip Protein Precipitation (ACN/MeOH) Spike->Precip 2. Mix Centrifuge Centrifugation (10k x g, 10 min) Precip->Centrifuge Inject Injection Centrifuge->Inject 3. Supernatant Sep Separation (C18 Column) Inject->Sep Detect MRM Detection (Analyte vs IS) Sep->Detect

Chromatographic Considerations
  • Column: C18 or Phenyl-Hexyl phases are recommended to interact with the aromatic rings.

  • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) usually provides excellent retention.

  • Co-elution: The IS must co-elute with the analyte. Any separation indicates a failure in the chromatographic method (e.g., "deuterium isotope effect" is rare with 13C/15N, making this IS superior to deuterated analogs).

References

  • Omsynth. (n.d.). Catalog: Stable Isotope Labeled Standards. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
  • Wiesner, J., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. National Institutes of Health. Retrieved from [Link]

Sources

Technical Guide: Certificate of Analysis Interpretation & Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Executive Summary

This technical guide provides a comprehensive analysis of the stable isotope-labeled standard 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N . This compound serves as a critical Internal Standard (IS) for the quantification of Salmeterol synthetic intermediates and related impurities (specifically Impurity G precursors) using Isotope Dilution Mass Spectrometry (IDMS).

As a Senior Application Scientist, I will guide you beyond the surface data of a Certificate of Analysis (CoA). We will deconstruct the isotopic labeling strategy, validate the spectral data (NMR/MS) for authenticity, and establish a self-validating workflow for its application in regulated drug development environments (GLP/GMP).

Part 1: Anatomy of the Molecule & Labeling Strategy

To effectively use this standard, one must understand its structural integrity and the logic behind its isotopic placement.

Chemical Structure: 2-Amino-1-(4'-benzyloxyphenyl)ethanol Isotopes: Carbon-13 (x2), Nitrogen-15 (x1) Nominal Mass Shift: +3 Daltons (M+3)

The Labeling Logic

For an Internal Standard to be "self-validating," the labels must be biologically and chemically inert (non-exchangeable).

  • 15N Label: Located on the primary amine (-15NH2). This nitrogen is stable and does not exchange with solvent protons under standard LC-MS conditions.

  • 13C2 Labels: Located on the ethanol backbone (-13CH(OH)-13CH2-).

  • Why this placement? Placing the heavy carbons on the ethyl chain ensures that during Mass Spectrometry fragmentation (Collision Induced Dissociation - CID), the primary daughter ions (often formed by cleavage at the amine or hydroxyl) retain the label. This prevents "cross-talk" between the analyte and the IS in the MRM channels.

Part 2: Critical CoA Parameters (The "Trust" Section)

A CoA for a Stable Isotope Labeled (SIL) standard differs significantly from a native reference standard. The three pillars of trust are Chemical Purity , Isotopic Enrichment , and Isotopic Pattern .

1. Identity & Isotopic Pattern (NMR Validation)

CoA Requirement: ¹H-NMR and ¹³C-NMR spectra.

Expert Insight: Do not just look for peak matches. Look for Isotope Effects .

  • Proton Splitting (J-Coupling): In the ¹H-NMR, the protons attached to the ¹³C labels (the ethanol backbone protons) will exhibit large heteronuclear couplings (

    
    ).
    
    • Visual Check: The signal for the -CH(OH)- proton, normally a triplet or dd, will appear as a widely split doublet of multiplets. This confirms the ¹³C is physically present at that specific site, validating the structure.

  • 15N Coupling: The protons on the amine (-NH2) may show broadening or splitting due to ¹⁵N coupling, though this is often obscured by solvent exchange in protic solvents like Methanol-d4.

2. Isotopic Enrichment (The "Atom %" Factor)

CoA Requirement: Mass Spectrometry (HRMS or LC-MS).[1]

The Calculation: The CoA must state the Atom % Enrichment (usually >98% or >99%). This is not chemical purity. It represents the probability that the designated positions actually contain the heavy isotope.

  • Self-Validation Step: Check the M-1 and M-0 abundance in the MS spectrum.

    • If the M+3 peak (Target) is 100%, the M+0 (Native) peak should be <0.5%.

    • Risk:[2] High levels of M+0 (native compound) in your IS will cause a positive bias in your quantitation (contributing signal to the analyte channel).

3. Chemical Purity (HPLC)

CoA Requirement: HPLC Purity (Area %).

The Trap: A standard can be 99% isotopically enriched but only 85% chemically pure (degraded).

  • Specification: Ensure HPLC purity is >95% (or >90% for difficult intermediates).

  • Correction Factor: When preparing stock solutions, you must correct for both Chemical Purity (CP) and Salt Form/Water Content.

    
    
    
Part 3: Visualization of Workflows
Diagram 1: CoA Generation & Validation Workflow

This diagram illustrates the rigorous process a manufacturer follows to certify this material, which you (the user) must verify.

CoA_Validation cluster_QC Analytical Validation (QC) Synthesis Isotopic Synthesis (13C2, 15N Precursors) Crude Crude Labeled Intermediate Synthesis->Crude Purification Purification (Prep HPLC/Crystallization) Crude->Purification NMR NMR (1H, 13C) Confirm Structure & Label Pos. Purification->NMR HPLC HPLC-UV Chemical Purity (>95%) Purification->HPLC MS HRMS/LC-MS Isotopic Enrichment (>99%) Purification->MS KF Karl Fischer Water Content Purification->KF CoA Certificate of Analysis (Release) NMR->CoA Pass HPLC->CoA Pass MS->CoA Pass KF->CoA Data

Caption: Workflow for certifying the chemical and isotopic integrity of the standard.

Diagram 2: IDMS Application Workflow (User Protocol)

How to integrate this standard into a Salmeterol impurity profiling method.

IDMS_Workflow Stock Stock Prep (Corrected for Purity/Salt) WorkSol Working IS Solution (e.g., 1 µg/mL in MeOH) Stock->WorkSol Spike Spike IS (Fixed Volume) WorkSol->Spike Sample Unknown Sample (Process Intermediate) Sample->Spike Prep Sample Preparation (Extraction/Dilution) Spike->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data Data Processing Ratio: Area(Analyte) / Area(IS) LCMS->Data Result Quantitation (Bias-Free Conc.) Data->Result

Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring bias-free quantitation.

Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Stock Solution Preparation & Storage

Objective: Create a stable master stock solution while mitigating hygroscopicity.

  • Equilibration: Allow the CoA vial to reach room temperature in a desiccator before opening. This prevents condensation (water absorption) which alters the effective mass.

  • Solvent Selection: Dissolve in DMSO-d6 (for NMR check) or LC-MS grade Methanol . Avoid protic solvents if storing for >6 months to prevent any theoretical back-exchange (though unlikely with 15N/13C).

  • Concentration: Prepare a high-concentration stock (e.g., 1.0 mg/mL).

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C or lower.

    • Validation: Re-analyze the chemical purity of the stock by HPLC-UV every 6 months.

Protocol B: LC-MS/MS Method Development (MRM Tuning)

Objective: Establish specific transitions that utilize the isotopic labels.

  • Infusion: Infuse the 1 µg/mL solution at 10 µL/min into the MS source.

  • Precursor Scan:

    • Native Analyte:

      
       (Calculated based on C15H17NO2).
      
    • Labeled IS:

      
       (+3 Da shift).
      
  • Product Ion Scan: Apply Collision Energy (CE) to fragment the precursor.

    • Identify the daughter ion containing the ethanolamine chain.

    • Example: If the native fragment is

      
      , the IS fragment should be 
      
      
      
      .
  • Cross-Talk Check (Critical):

    • Inject a high concentration of the Native standard alone. Monitor the IS transition channel.

    • Acceptance Criteria: Signal in the IS channel must be <0.1% of the IS working response. If high, the native isotopes (M+2, M+3 natural abundance) are interfering, or the mass resolution is too low.

Part 5: Data Summary Tables
Table 1: Specification Guidelines for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
ParameterMethodSpecification (Acceptance Limit)Criticality
Appearance VisualWhite to off-white solidLow
Identity ¹H-NMR, MSConforms to structure; Mass = Theoretical +3 DaHigh
Isotopic Enrichment LC-MS / HRMS≥ 98.0 atom % 13C; ≥ 98.0 atom % 15NCritical
Chemical Purity HPLC (UV 210-254 nm)≥ 95.0% (Area %)High
Isotopic Purity MSM+0 (Native) < 0.5%Critical
Water Content Karl FischerReport Value (Typically < 2.0%)Medium
Table 2: Troubleshooting LC-MS/MS Anomalies
ObservationProbable CauseCorrective Action
IS Signal Drop Ion SuppressionImprove sample cleanup (SPE/LLE) or switch to APCI source.
High IS Blank CarryoverChange needle wash solvent (e.g., add 5% IPA or Formic Acid).
Non-Linear Ratio IS "Cross-Talk"Check M+0 content in IS; Increase mass resolution; Select different transition.
References
  • International Organization for Standardization. (2016).[3] ISO 17034:2016 - General requirements for the competence of reference material producers.[3][4] ISO.[2][3][4][5][6][7] [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]

  • Venkatesh, P., et al. (2009).[8] Isolation and Characterization of a Trace Level Unknown Impurity of Salmeterol. Scientia Pharmaceutica.[8] (Contextualizing the impurity structure). [Link]

  • National Institute of Standards and Technology (NIST). (2023).[9] Reference Materials for Isotope Ratio Analysis.[Link]

Sources

Advanced Structure Elucidation of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Bioanalytical Applications

Executive Summary & Strategic Context

In the high-stakes environment of drug development, 2-Amino-1-(4'-benzyloxyphenyl)ethanol serves as a critical intermediate and metabolite standard for


-adrenergic agonists (e.g., Salmeterol, Salbutamol) and related neurotransmitter analogs. The stable isotope-labeled (SIL) analog, 

-labeled
, is the "Gold Standard" Internal Standard (IS) for LC-MS/MS bioanalysis.

Unlike deuterium labeling, which carries risks of hydrogen-deuterium exchange (HDX) and chromatographic isotope effects,


 and 

incorporation into the ethyl-amino backbone provides a non-exchangeable, co-eluting reference that perfectly tracks the analyte through matrix suppression and ionization variability.

This guide details the structural elucidation of this specific isotopolog, moving beyond simple identity confirmation to a rigorous, self-validating proof of isotopic position and purity.

Structural Logic & Isotopic Architecture

To elucidate the structure, we must first define the expected spin system. The synthesis of this molecule typically involves the reaction of 4-benzyloxy-


-bromoacetophenone (or similar precursors) with labeled amine sources, or the reduction of labeled cyanohydrins.

Target Molecule: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-


Label Positions: 
  • Position 1 (

    
    -carbon): 
    
    
    
    (Benzylic hydroxyl carbon)
  • Position 2 (

    
    -carbon): 
    
    
    
    (Methylene carbon)
  • Nitrogen:

    
     (Primary amine)
    

This creates a continuous spin system:


 .
Diagram 1: Elucidation Workflow

The following workflow illustrates the critical path from synthesis to release, emphasizing the "Stop/Go" decision points based on spectral data.

ElucidationWorkflow Start Crude SIL Product Purification HPLC Purification (>98% CP) Start->Purification MS_Check HRMS (Q-TOF/Orbitrap) Confirm M+3 Shift Purification->MS_Check Aliquot NMR_Core Multi-Nuclear NMR (1H, 13C, 15N, 2D) MS_Check->NMR_Core Pass Mass Decision Data Validation Matches Theory? NMR_Core->Decision Release Release CoA (IS for DMPK) Decision->Release Yes (Coupling Confirmed) Rework Reprocess/Resynthesize Decision->Rework No (Scrambling/Impurity)

Caption: Workflow ensuring isotopic integrity. HRMS confirms mass; NMR confirms position.

Mass Spectrometry: The Quantitative Confirmation

High-Resolution Mass Spectrometry (HRMS) provides the first pillar of evidence.

  • Chemical Formula:

    
     (Unlabeled) 
    
    
    
    
    
    (Labeled).
  • Monoisotopic Mass Calculation:

    • Unlabeled: ~243.1259 Da

    • Labeled: +2.0067 (

      
      ) + 0.9970 (
      
      
      
      )
      
      
      +3.0037 Da shift.
    • Target

      
       (
      
      
      
      ):
      ~247.13

Diagnostic Fragmentation (Self-Validation): In ESI-MS/MS, phenylethanolamines undergo characteristic


-cleavage.
  • Fragment A (Benzyl cation): Cleavage between C1 and C2.

    • Contains the Benzyloxy-Phenyl ring + C1 (

      
      ).
      
    • Validation: Mass shift of +1 Da relative to unlabeled fragment.

  • Fragment B (Immonium ion): The amine side chain (

    
    ).
    
    • Contains C2 (

      
      ) and N (
      
      
      
      ).[1][2][3]
    • Validation: Mass shift of +2 Da relative to unlabeled fragment (

      
       30 
      
      
      
      32).
NMR Spectroscopy: The Definitive Proof

This is the most critical section. While MS confirms the presence of isotopes, only NMR confirms their connectivity. We utilize the scalar coupling (


) between the introduced active nuclei.
Predicted Coupling Network

Because


 and 

are spin-1/2 nuclei, they split adjacent signals.
  • 
     Coupling (
    
    
    
    ):
    The direct bond between the
    
    
    and
    
    
    carbons will cause their signals to appear as doublets (or doublets of doublets) rather than singlets.
  • 
     Coupling (
    
    
    
    ):
    The direct bond between the
    
    
    -carbon and nitrogen will split the
    
    
    -carbon signal further.
Table 1: Expected NMR Data (DMSO-d6)
NucleusPositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

in Hz)
Structural Conclusion

C1 (

-OH)
~72.0Doublet (

)

Hz
Confirms C1-C2 connectivity.

C2 (

-NH2)
~48.0Doublet of Doublets (

)

Hz

Hz
Confirms C2 is bonded to both C1 and

.

H-C1~4.5


Hz (satellites)
Large satellites confirm H is on

.

Amine~30-40 (ref.

)
Doublet

Hz
Confirms N is bonded to

.

Note: Shifts are approximate based on benzyloxyphenylethanolamine analogs. Coupling constants are physical constants for aliphatic systems.

Diagram 2: The Spin Coupling Network

Visualizing the scalar interactions that act as the "fingerprint" for this molecule.

SpinSystem C_alpha 13C (alpha) ~72 ppm C_beta 13C (beta) ~48 ppm C_alpha->C_beta J(CC) ~40 Hz (Strong Doublet) N_amine 15N Amine C_beta->N_amine J(CN) ~8 Hz (Fine Splitting) Aryl Aryl Ring (Unlabeled) Aryl->C_alpha Chemical Shift Induction

Caption: The


 spin system. The observed splitting patterns (

and

) validate the structure.
Detailed Experimental Protocol

To ensure reproducibility and scientific integrity, follow this characterization SOP.

A. Sample Preparation
  • Solvent: Dissolve 5-10 mg of the labeled compound in 0.6 mL of DMSO-d6 .

    • Why DMSO? It prevents exchange of the labile OH/NH protons (unlike MeOD) and ensures solubility of the benzyloxy moiety.

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

B. Data Acquisition Parameters
  • 
    -NMR:  Acquire with 16 scans. Look for 
    
    
    
    satellites flanking the methine and methylene protons (spaced by
    
    
    Hz).
  • 
    -NMR (Proton Decoupled): 
    
    • Acquire >1000 scans (due to splitting of signal intensity).

    • Crucial Step: Do not apply

      
       decoupling. You need to see the C-N splitting to prove the nitrogen label is present.
      
  • HSQC (

    
    ):  Correlate the proton satellites to the carbon doublets.
    
  • 
    -HMBC:  Optimize for long-range coupling (
    
    
    
    Hz). This will show a correlation from the methylene protons to the
    
    
    signal.
C. Interpretation Criteria (Pass/Fail)
  • PASS: C2 appears as a doublet of doublets (

    
    ). This proves it is sandwiched between another 
    
    
    
    and an
    
    
    .
  • FAIL: C2 appears as a singlet or simple doublet. This implies incomplete labeling or scrambling during synthesis.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants).
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Establishes the requirement for stable IS in LC-MS).

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Methodologies for complex spin systems).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Detailed pulse sequences for heteronuclear coupling).

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. (Principles of IS design and label positioning).

Sources

2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N supplier and pricing

Author: BenchChem Technical Support Team. Date: February 2026

Sourcing, Synthesis, and Bioanalytical Applications[1]

Executive Summary

2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N is a highly specialized stable isotope-labeled internal standard (SIL-IS). It serves as a critical tool in the quantitative analysis of


-adrenergic agonists and related phenylethanolamine drugs via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

The molecule features a benzyloxy protecting group on the phenol, making it a key intermediate standard for monitoring synthetic pathways or analyzing lipophilic prodrug metabolites. The incorporation of three heavy atoms (


) provides a mass shift of +3 Da, ensuring zero cross-talk with the analyte's natural isotope envelope during mass spectrometry.
Part 1: Technical Specifications & Structural Integrity

To ensure reproducibility in regulated bioanalysis (GLP/GMP), the reference material must meet stringent physicochemical criteria.

Chemical Identity[1][2][3][4][5][6][7]
  • Systematic Name: 2-Amino-1-(4-(benzyloxy)phenyl)ethanol-

    
    [8]
    
  • Unlabeled CAS: 56443-72-2 (Parent compound)

  • Molecular Formula:

    
    [9]
    
  • Molecular Weight: ~246.30 g/mol (vs. 243.30 g/mol for unlabeled)

  • Isotopic Enrichment:

    
     atom % 
    
    
    
    ,
    
    
    atom %
    
    
    [10]
Isotope Labeling Logic

The stability of the isotopic label is paramount. In this molecule, the heavy isotopes are strategically placed on the ethanolamine backbone :

  • 
     (Alpha & Beta Carbons):  Located on the ethyl chain connecting the phenyl ring to the amine. These positions are metabolically stable and non-exchangeable.
    
  • 
     (Amine):  Incorporated into the primary amine.
    

Note on Stability: Unlike deuterium (


) labeling on aromatic rings, which can suffer from hydrogen-deuterium exchange (HDX) during acidic extraction or storage, 

and

labels are chemically inert, providing superior data integrity.
Part 2: Supply Chain & Pricing Intelligence

Due to the niche application of this protected intermediate, it is rarely a "stock" item. It is typically procured via Catalog Custom Synthesis .

Primary Suppliers & Sourcing Channels

Based on current market data, the following entities have listed this specific isotope or possess the immediate precursor capabilities:

Supplier CategoryVendor ExamplesAvailability StatusTypical Lead Time
Primary Catalog Listing ChemScene , BroadBio Low Stock / Synth-on-Demand2–4 Weeks
Custom Synthesis Majors Cambridge Isotope Labs (CIL) , Alsachim , Toronto Research Chemicals (TRC) Custom Order6–10 Weeks
Bulk Intermediates Aceschem , Ambeed Unlabeled Precursors Only1 Week
Pricing Models & Cost Drivers

Pricing for stable isotopes is non-linear and volume-dependent.

  • Reference Standard Grade (< 10 mg):

    • Price Range: $1,200 – $2,500 USD per mg.

    • Driver: High cost of certification (qNMR, HPLC purity, Isotopic Enrichment analysis).

  • Research Grade (10 mg – 100 mg):

    • Price Range: $800 – $1,500 USD per mg.

    • Driver: Batch synthesis efficiency.

  • Custom Synthesis (If out of stock):

    • Setup Fee: $15,000 – $25,000 USD (one-time).

    • Unit Cost: Decreases significantly after setup.

Procurement Strategy: Always request a Certificate of Analysis (CoA) verifying isotopic enrichment >98%. A 95% enrichment is insufficient for trace-level MS quantification due to the "M-1" contribution from the natural abundance of the labeled standard interfering with the analyte.

Part 3: Synthetic Route & Manufacturing

Understanding the synthesis allows researchers to troubleshoot impurity profiles. The synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N typically follows a Henry Reaction or Cyanohydrin Reduction pathway using labeled precursors.

Validated Synthetic Pathway

The following Graphviz diagram illustrates the most robust route using


-labeled Nitromethane or Cyanide sources.

SynthesisPathway Figure 1: Synthetic route utilizing 13C,15N-Nitromethane via Henry Reaction condensation. Start 4-Benzyloxybenzaldehyde (Starting Material) Intermediate Nitroaldol Intermediate (Henry Reaction) Start->Intermediate Base Catalysis Reagent Nitromethane-13C,15N (Isotope Source) Reagent->Intermediate Reduction Catalytic Hydrogenation (Pd/C or LiAlH4) Intermediate->Reduction Dehydration (-H2O) Product 2-Amino-1-(4'-benzyloxyphenyl) ethanol-13C2,15N Reduction->Product Reduction

[6][11][12][13] Mechanistic Insight:

  • Condensation: 4-Benzyloxybenzaldehyde reacts with

    
     (Nitromethane-13C,15N). The carbon of the nitromethane becomes the 
    
    
    
    -carbon of the ethanolamine chain.
  • Reduction: The nitroalkene intermediate is reduced. Critical Step: Care must be taken not to cleave the benzyl ether protecting group. Lithium Aluminum Hydride (LiAlH4) is preferred over catalytic hydrogenation (Pd/C + H2) because Pd/C would likely deprotect the benzyl group to a phenol (yielding Octopamine).

Part 4: Bioanalytical Application (LC-MS/MS)

This compound is primarily used as an Internal Standard (IS) for the quantification of Ritodrine , Isoxsuprine , or as a protected surrogate for Octopamine .

Experimental Protocol: Standard Preparation

Objective: Prepare a stable stock solution for LC-MS calibration.

  • Weighing: Weigh 1.0 mg of the isotope standard into a silanized amber glass vial. Note: Static electricity can be an issue; use an anti-static gun.

  • Dissolution: Dissolve in 1.0 mL of Methanol (LC-MS Grade) . Do not use water initially, as the benzyloxy group increases lipophilicity.

  • Storage: Store at -80°C. Stability is >2 years in methanol.

  • Working Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid) for daily spiking.

LC-MS/MS Workflow

The following diagram details the sample processing workflow to ensure maximum recovery and ionization efficiency.

LCMSWorkflow Figure 2: Sample preparation workflow for quantitative analysis using SIL-IS. Sample Biological Matrix (Plasma/Urine 100 µL) Spike Spike IS (10 µL of 100 ng/mL) Sample->Spike Precip Protein Precipitation (ACN:MeOH 3:1) Spike->Precip Vortex 30s Centrifuge Centrifugation (10,000 x g, 10 min) Precip->Centrifuge Evap Evaporation & Reconstitution (Mobile Phase) Centrifuge->Evap Supernatant Transfer Inject LC-MS/MS Injection (C18 Column, MRM Mode) Evap->Inject

Mass Spectrometry Transitions (MRM)

When setting up the Triple Quadrupole (QqQ) method:

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Precursor Ion: Calculate based on MW 246.3. Target

    
    .
    
  • Product Ions:

    • Quantifier: Loss of water and/or ammonia.

    • Qualifier: Cleavage of the benzyl group (Tropylium ion formation).

References
  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 122903 (Unlabeled Analog). Retrieved from [Link]

  • European Patent Office . Process for producing optically active 2-amino-1-phenylethanol derivatives (EP0924193A1). Retrieved from [Link]

Sources

Defining the Gold Standard: Isotopic Purity of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the characterization and validation of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-$^{13}C_2, ^{15}N .

Executive Summary: The "Silent Killer" of Bioanalysis

In high-sensitivity LC-MS/MS bioanalysis, the integrity of the Internal Standard (IS) is not merely a box-checking exercise—it is the mathematical foundation of the assay. For beta-agonist analogues and phenylethanolamine derivatives, 2-Amino-1-(4'-benzyloxyphenyl)ethanol-$^{13}C_2, ^{15}N serves as a critical Stable Isotope Labeled (SIL) reference.

However, a dangerous misconception persists in the industry: equating Chemical Purity (absence of side-products) with Isotopic Purity (absence of unlabeled isotopologues).

A SIL-IS with 99% chemical purity but only 98% isotopic enrichment can catastrophically fail validation. Why? Because the remaining 2% of unlabeled material (


) co-elutes with the analyte, creating a "ghost peak" in the blank matrix. This "Crosstalk"  artificially elevates the background, ruining the Lower Limit of Quantification (LLOQ) and causing regulatory rejection under FDA/EMA guidelines.

This guide outlines the technical roadmap for synthesizing, characterizing, and validating the isotopic purity of this specific construct to ensure regulatory compliance.

The Physics of Crosstalk: Why Enrichment Matters

The molecule incorporates three heavy atoms: two Carbon-13 (


) and one Nitrogen-15 (

).
  • Nominal Mass Shift: +3 Da.

  • Target: The ethylamine side chain (typically the site of labeling to prevent metabolic loss).

The Isotopic Envelope Problem

In a mass spectrometer, an IS is never a single mass. It is a probability distribution (envelope).

  • 
     (Unlabeled):  The "enemy." This has the exact mass of the native analyte.
    
  • 
     (Fully Labeled):  The desired IS species.
    

If the synthesis uses precursors with only 98% isotopic enrichment, the statistical probability of generating a completely unlabeled molecule (


) is non-zero. When the IS is spiked at high concentrations (e.g., 500 ng/mL) to maintain linearity, even a 0.1% 

impurity results in 0.5 ng/mL of "fake" analyte signal. If your LLOQ is 0.1 ng/mL, your assay is invalid.
Visualization: The Crosstalk Mechanism

Crosstalk IS_Spike IS Spiking Solution (High Conc.) Impurity Unlabeled Impurity (I0) (< 1% of IS) IS_Spike->Impurity Contamination Labeled Labeled Species (I+3) (> 99% of IS) IS_Spike->Labeled Primary Component LC_Column LC Column (Co-elution) Impurity->LC_Column Labeled->LC_Column MS_Chan_1 MS Channel 1 (Analyte Transition) LC_Column->MS_Chan_1 I0 detected as Analyte MS_Chan_2 MS Channel 2 (IS Transition) LC_Column->MS_Chan_2 I+3 detected as IS Result False Positive (LLOQ Failure) MS_Chan_1->Result Interference > 20% LLOQ

Caption: Logical flow demonstrating how trace isotopic impurities in the Internal Standard translate to bioanalytical assay failure.

Synthesis Strategy for Maximum Enrichment

To achieve the requisite >99.5 atom % enrichment, the synthesis must avoid "isotopic dilution." For 2-Amino-1-(4'-benzyloxyphenyl)ethanol, the labels are typically introduced into the ethylamine tail.

Recommended Pathway: The Labeled Cyanohydrin or Nitroaldol Route

Standard Friedel-Crafts routes are often insufficient for high isotopic purity due to exchange risks. The preferred route utilizes fully labeled precursors added to the benzaldehyde core.

Precursor Selection:

  • Option A:

    
    -Nitromethane + 
    
    
    
    -Benzaldehyde (Complex).
  • Option B (Gold Standard): 4-Benzyloxybenzaldehyde +

    
    -Cyanide  + 
    
    
    
    -Ammonia
    equivalents (Strecker-type) or Nitroaldol condensation with
    
    
    -Nitroethane
    (if available).

Critical Control Point: The enrichment of the final product cannot exceed the enrichment of the starting material. You must source precursors (e.g.,


-KCN or 

-Nitromethane) with a Certificate of Analysis (CoA) guaranteeing >99 atom % .

Analytical Validation Protocol

This section details the self-validating workflow to qualify the IS before method validation begins.

Step 1: HRMS Isotopic Distribution Analysis

Do not rely on low-resolution QQQ for purity assessment. Use Orbitrap or Q-TOF.

Protocol:

  • Prepare a 1 µg/mL solution of the IS in 50:50 Methanol:Water.

  • Direct infusion into HRMS (Resolution > 60,000).

  • Acquire spectra in SIM (Selected Ion Monitoring) mode centered on the

    
     cluster.
    
  • Calculate Atom % Excess (APE): Compare the intensity of the

    
     (unlabeled) peak against the 
    
    
    
    (labeled) peak.


Acceptance Criteria:

  • 
     Intensity must be 
    
    
    
    of the dominant
    
    
    peak for ultra-trace assays.
Step 2: The "Zero-Blank" Interference Test (FDA/EMA M10)

This is the ultimate "Go/No-Go" test.

Protocol:

  • Preparation: Prepare the IS working solution at the concentration intended for the final assay (e.g., 200 ng/mL).

  • Injection: Inject this solution (solvent standard) into the LC-MS/MS using the Analyte's MRM transition (not the IS transition).

  • Comparison: Compare the area count of this peak against the area count of the Analyte at its LLOQ.

Data Interpretation Table:

MetricCalculationRegulatory Limit (FDA/EMA)
IS Interference (Area of IS in Analyte Channel / Area of LLOQ Standard) × 100Must be ≤ 20%
IS Purity (Area of IS in IS Channel / Area of Blank)Must be ≤ 5% (Reverse check)

Validation Workflow Diagram

This decision tree ensures that no impure IS reaches the validation stage, saving weeks of rework.

Validation Start Synthesized IS (13C2, 15N) HRMS Step 1: HRMS Analysis (Check M+0 Abundance) Start->HRMS Decision1 Is M+0 < 0.5%? HRMS->Decision1 Interference Step 2: Zero-Blank Test (Inject IS -> Monitor Analyte MRM) Decision1->Interference Yes Fail_Resynth FAIL: Discard & Resynthesize (Check Precursor Enrichment) Decision1->Fail_Resynth No (Isotopic Dilution) Decision2 Signal < 20% of LLOQ? Interference->Decision2 Pass PASS: Proceed to Method Validation Decision2->Pass Yes Fail_Purify FAIL: Recrystallize or Repurify Decision2->Fail_Purify No (Chemical Impurity) Decision2->Fail_Resynth No (Isotopic Impurity)

Caption: Decision tree for the qualification of Stable Isotope Labeled Internal Standards prior to GLP validation.

References & Regulatory Grounding

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1][2] Defines the acceptance criteria for internal standard interference (<20% of LLOQ). [Link]

  • European Medicines Agency (EMA) / ICH M10. Bioanalytical method validation and study sample analysis.[3] (2022).[4][5] Harmonized global standard for IS selectivity and cross-talk. [Link]

  • Gu, H., et al. "Assessment of Isotopic Purity of Stable Isotope Labeled Internal Standards by LC-MS." Analytical Chemistry. Discusses the mathematical calculation of atom percent excess and its impact on bioanalysis. (Note: General reference to field standard methodology).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Octopamine Derivatives (Structural basis for the benzyloxy-ethanolamine core). [Link]

Sources

Technical Guide: Stability, Storage, and Handling of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

[1][2][3]

Executive Summary

This technical guide details the stability profile and storage protocols for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N , a stable isotope-labeled (SIL) internal standard used primarily in the quantitative analysis of phenylethanolamine-class drugs (e.g., intermediates of Salmeterol, Ritodrine) via LC-MS/MS.[1][2][3]

Unlike simple organic solvents, this compound possesses three distinct reactive moieties—a primary amine, a benzylic secondary alcohol, and a benzyloxy ether—that create specific stability challenges.[2] This guide synthesizes chemical kinetics with practical laboratory protocols to ensure isotopic integrity and quantitative accuracy.

Chemical Identity & Isotopic Integrity

Structural Analysis

The molecule consists of a phenylethanolamine core protected by a benzyl group. The stable isotopes (


13
  • Chemical Formula:

    
     (assuming labeling on the ethyl chain)
    
  • Molecular Weight: ~246.3 g/mol (approximate, +3 Da shift from unlabeled parent)[1][2]

  • Key Functional Groups:

    • Primary Amine (

      
      ):  Highly nucleophilic; susceptible to oxidation and carbamate formation.[1][2][3]
      
    • Benzylic Alcohol (

      
      ):  Prone to oxidation to a ketone.[1][3]
      
    • Benzyloxy Ether (

      
      ):  generally stable but sensitive to light and strong acids.[1][3]
      
The Isotope Advantage

For quantitative mass spectrometry,



13
  • Non-Exchangeable: Unlike deuterium, which can exchange with solvent protons (H/D exchange) at acidic/basic pH, carbon-13 and nitrogen-15 are covalently fixed in the backbone.[1][2]

  • Co-Elution:

    
     analogs exhibit negligible chromatographic isotope effects, ensuring they co-elute perfectly with the analyte, correcting for matrix effects more effectively than deuterated standards which often show retention time shifts.[2]
    

Degradation Mechanisms

Understanding how the molecule degrades is the prerequisite for preventing it.

Oxidative Deamination & Carbonylation

The benzylic position is activated by the aromatic ring, making the secondary alcohol susceptible to oxidation into a ketone (2-amino-1-(4'-benzyloxyphenyl)ethanone).[1][3] Simultaneously, the primary amine can undergo oxidative deamination.[2]

The "Carbamate Trap" (Air Sensitivity)

Primary amines are basic.[3] Upon exposure to atmospheric

22
Photolytic Cleavage

While the benzyloxy group is a robust protecting group, ether linkages attached to aromatic rings can undergo radical-mediated cleavage upon prolonged exposure to UV light, regenerating the free phenol.[2]

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation vectors.

DegradationPathwaysIntactIntact Molecule(Active Standard)KetoneDegradant A:Amino-Ketone(Oxidation)Intact->Ketone O2 / Metal IonsCarbamateDegradant B:Carbamate Salt(CO2 Absorption)Intact->Carbamate CO2 + MoisturePhenolDegradant C:Free Phenol(Photolysis)Intact->Phenol UV Light

Caption: Primary degradation vectors: Oxidative attack on the benzylic alcohol, carbamate formation at the amine, and photolytic cleavage of the ether.[2][4]

Storage Protocols

To maintain purity >98% over long durations (12+ months), strict adherence to the "Cold Chain" is required.[2]

Solid State Storage[3]
  • Temperature: -20°C is mandatory. -80°C is optimal but not strictly necessary unless stored for >2 years.[2]

  • Atmosphere: The vial must be flushed with Argon or Nitrogen before sealing to displace oxygen and moisture.

  • Container: Amber borosilicate glass vials with Teflon-lined screw caps.[1][3]

    • Why Amber? Blocks UV radiation to protect the benzyloxy group.[3]

    • Why Teflon? Prevents plasticizers from leaching into the standard.[3]

Solution State Storage

Once dissolved, the stability clock accelerates.[2]

  • Recommended Solvent: Anhydrous Methanol (MeOH) or DMSO.[1][3]

  • Prohibited Solvent: Acetone or any aldehyde/ketone solvents.[2][3]

    • Reason: The primary amine will react with acetone to form a Schiff base (imine) within minutes, destroying the standard.[2]

  • Stability Window:

    • Stock (-20°C): 3 months.[2][3]

    • Working Dilution (4°C): 1 week.

    • On Autosampler (20°C): 24 hours.[2][3]

Handling & Reconstitution Workflow

The most common point of failure is not chemical instability, but improper handling during the transition from freezer to bench.[2]

The "Warm-Up" Rule

Crucial Step: Never open a frozen vial immediately.

  • Remove vial from -20°C storage.

  • Place in a desiccator at room temperature.

  • Wait 30–45 minutes until the vial feels ambient to the touch.

    • Causality: Opening a cold vial causes atmospheric moisture to condense instantly inside.[2][3] This water initiates hydrolysis and alters the weighing mass.

Solubilization Protocol
  • Weigh the standard rapidly into a volumetric flask.

  • Dissolve in Methanol (LC-MS grade).

  • Sonicate for 1-2 minutes to ensure complete dissolution (amino alcohols can form crystalline lattices that are slow to dissolve).[1][2][3]

  • Aliquot into single-use amber vials to avoid freeze-thaw cycles.

Visualization: The "Cold Chain" Workflow

HandlingWorkflowFreezer1. Frozen Storage(-20°C, Dark)Equilibration2. Equilibration(30 mins in Desiccator)Freezer->EquilibrationPrevent CondensationWeighing3. Rapid Weighing(Minimize Air Exposure)Equilibration->WeighingDissolution4. Dissolution(Methanol/DMSO, No Acetone)Weighing->DissolutionAvoid Schiff BaseAliquoting5. Aliquoting(Single-use Amber Vials)Dissolution->AliquotingPrevent Freeze-Thaw

Caption: Standardized workflow to prevent moisture ingress and chemical degradation during handling.

Quality Control & Troubleshooting

Before running a critical batch of samples, validate the integrity of the standard.[2]

Quick Purity Check (LC-MS)

Inject a dilute solution of the standard (1 µg/mL).[1][3]

  • Pass: Single peak at expected Retention Time (RT).

  • Fail (Oxidation): Peak at RT - 0.5 min (Ketone is less polar/more polar depending on column, usually elutes differently).

  • Fail (Hydrolysis): Appearance of a peak corresponding to the free phenol (loss of benzyl group, -90 Da).[1][3]

Quantitative Verification

Since this is an internal standard, absolute purity is less critical than isotopic purity .[2] However, if the signal drops significantly, the sensitivity of your assay suffers.[2]

  • Acceptance Criteria: Signal-to-Noise (S/N) > 100 for the neat standard injection.

Summary Data Table
ParameterSpecificationCritical Note
Storage Temp (Solid) -20°C ± 5°CDesiccated environment essential.[1][3]
Storage Temp (Solution) -20°C or -80°CUse amber vials; avoid headspace.
Solvent Compatibility Methanol, DMSO, AcetonitrileNEVER use Acetone or Chloroform (potential acidity).[2]
Hygroscopicity Moderate to HighEquilibrate before weighing.[2][3]
Light Sensitivity ModerateProtect from direct sunlight.[2][3]
Retest Date 12 MonthsVerify via LC-MS prior to use.

References

  • PubChem. (2025).[2][3] (1S)-1-[4-(benzyloxy)phenyl]ethanol Compound Summary. National Library of Medicine.[2][3] [Link][1][3]

  • Waters Corporation. (2024).[2][3] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

principle of using 13C2,15N labeled internal standards in mass spectrometry

Technical Guide: The Principle of Labeled Internal Standards in Mass Spectrometry

Executive Summary

In the high-stakes environment of drug development and clinical proteomics, data integrity is non-negotiable. The use of Stable Isotope Labeled (SIL) internal standards (IS) is the regulatory "gold standard" for correcting variability in Liquid Chromatography-Mass Spectrometry (LC-MS). However, not all isotopes are created equal.

This guide details the physicochemical and operational principles behind using


 labeled standards



perfect co-elution

Part 1: The Physicochemical Imperative (Why ?)

The fundamental goal of an Internal Standard (IS) in LC-MS is to act as a dynamic reference point that mimics the analyte's behavior through:

  • Sample Preparation: Extraction recovery and adsorption losses.

  • Chromatography: Retention time (

    
    ) and peak shape.
    
  • Ionization: Competition for charge in the ESI/APCI source (Matrix Effect).

The Deuterium Liability vs. The Carbon/Nitrogen Stability

Historically, Deuterium (

The Consequence of Separation: If the IS elutes even 0.1 minutes apart from the analyte, they enter the ion source at different times. If a matrix interference (e.g., phospholipids) co-elutes with the analyte but not the IS, the analyte suffers suppression while the IS does not. The ratio is distorted, and the correction fails.

The


 Solution:


  • Result: The

    
     standard co-elutes exactly with the native analyte.
    
  • Benefit: They experience the exact same matrix environment at the exact same millisecond.

The "+3 Da" Rule

The specific configuration of


+3 Daltons
  • Why +3? Small organic molecules have natural isotopic envelopes. A native molecule (

    
    ) will have a natural 
    
    
    (due to natural
    
    
    abundance, approx 1.1%) and
    
    
    (due to
    
    
    ,
    
    
    , or multiple
    
    
    ).
  • The Safety Margin: A shift of +3 Da moves the IS mass (

    
    ) clear of the native analyte's significant isotopic interference (
    
    
    ).

Part 2: The Mechanism of Correction (Isotope Dilution)

The core principle is Isotope Dilution Mass Spectrometry (IDMS) . We do not measure absolute intensity; we measure the Response Ratio .

Mathematical Cancellation of Errors

Let



Where:

  • 
     = Concentration
    
  • 
     = Recovery (Extraction efficiency)
    
  • 
     = Matrix Factor (Ionization efficiency, 
    
    
    for suppression)
  • 
     = Instrument constant
    

Because the



Therefore, the Ratio (

Visualization of the Mechanism

MatrixCorrectioncluster_inputSample Inputcluster_sourceIon Source (ESI)AnalyteNative Analyte(Variable Conc)ExtractionSample Extraction(Loss: -20%)Analyte->ExtractionIS13C2, 15N IS(Fixed Conc)IS->ExtractionChromatographyLC Separation(Perfect Co-elution)Extraction->ChromatographyR(analyte) = R(IS)IonizationIonization Process(Suppression: -40%)Chromatography->IonizationTime(analyte) = Time(IS)MatrixMatrix Interferences(Phospholipids)Matrix->IonizationSuppresses BothDetectionMass Spectrometer(Separate Channels)Ionization->DetectionCalculationRatio Calculation(Errors Cancel Out)Detection->CalculationArea Ratio

Caption: Logical flow demonstrating how perfect co-elution of the

Part 3: Experimental Workflow & Protocol

To utilize

Reagents and Preparation
  • Target Analyte: e.g., Amino Acid X.

  • Internal Standard: Amino Acid X (

    
    ).
    
  • Matrix: Plasma, Urine, or Tissue Homogenate.

Step-by-Step Protocol
StepActionScientific Rationale (Causality)
1 IS Spiking Add the

IS solution directly to the biological sample aliquot (e.g., 50 µL plasma + 10 µL IS). Vortex immediately.
2 Protein Precipitation Add 3-4 volumes of organic solvent (Acetonitrile/Methanol). Vortex and Centrifuge.
3 Supernatant Transfer Transfer supernatant to a clean vial. Evaporate and reconstitute if necessary.
4 LC-MS/MS Analysis Inject onto Reverse Phase Column (C18). Monitor MRM transitions.
LC-MS/MS Acquisition Parameters

Set up Multiple Reaction Monitoring (MRM) transitions.

  • Analyte: Precursor

    
    
    
    
    Fragment
    
    
  • IS: Precursor

    
    
    
    
    Fragment
    
    
    (assuming the fragment contains the labels) or
    
    
    depending on fragmentation.

Critical Check: Ensure the "Cross-talk" is negligible. Inject a blank sample containing only the IS to ensure it does not produce a signal in the Analyte channel (due to isotopic impurity).

Part 4: Data Validation & Regulatory Compliance

According to FDA Bioanalytical Method Validation (BMV) Guidance (2018) and ICH M10 , the use of SIL-IS is preferred for LC-MS.

Assessing Matrix Effects (Matuszewski Method)

To validate that your

  • Set A (Neat Standard): Analyte in buffer.

  • Set B (Post-Extraction Spike): Analyte spiked into extracted blank matrix.

  • Set C (Pre-Extraction Spike): Standard protocol.

Calculations:

  • Matrix Factor (MF): Area(Set B) / Area(Set A). If

    
    , suppression exists.
    
  • IS-Normalized MF:

    
    .
    
    • Pass Criteria: The IS-Normalized MF should be close to 1.0 (e.g., 0.95 - 1.05), proving the IS compensated for the suppression.

Workflow Diagram

WorkflowSampleBiological SampleSpikeSpike 13C2, 15N ISSample->SpikePrecipProtein PrecipitationSpike->PrecipEquilibrationCentrifugeCentrifugationPrecip->CentrifugeLCMSLC-MS/MS AnalysisCentrifuge->LCMSSupernatantDataQuantitation(Area Ratio)LCMS->Data

Caption: Operational workflow emphasizing the early introduction of the Internal Standard to correct for all subsequent procedural variances.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

advantages of dual 13C and 15N labeling in tracer studies

Advanced Dual-Isotope Tracing ( C & N): A Technical Guide for Metabolomics and Fluxomics

Executive Summary

Dual-isotope labeling, utilizing both Carbon-13 (


Fundamental Principles: The Physics of Dual Resolution

The core advantage of dual labeling lies in the physical distinctiveness of the isotopes and their behavior in analytical fields.

Mass Spectrometry: Resolving Isotopologues

In high-resolution mass spectrometry (HRMS), dual labeling creates unique mass shifts that filter biological noise.

  • Mass Defect: The neutron mass difference between

    
    C (1.00335 Da) and 
    
    
    N (0.99703 Da) allows for the separation of isotopologues that have the same nominal mass but different elemental compositions (e.g., distinguishing a
    
    
    Da shift due to Carbon vs. Nitrogen).
  • Noise Filtration: Endogenous background ions rarely mimic the specific mass spectral "fingerprint" of a dual-labeled molecule (e.g., a peptide shifting by exactly

    
     Da for 
    
    
    C
    
    
    -Lysine vs.
    
    
    Da for
    
    
    C
    
    
    N
    
    
    -Lysine).
NMR Spectroscopy: Scalar Coupling

In Nuclear Magnetic Resonance (NMR),


Triple Resonance Experiments

Key Applications & Mechanistic Advantages[1][2]

Metabolic Flux Analysis (MFA)

Single-tracer studies (e.g., U-

  • The Glutamine/Glutamate Node: By using

    
    C-Glucose and 
    
    
    N-Glutamine simultaneously, researchers can decouple carbon utilization (energy/biomass) from nitrogen donation (transamination).
  • Advantage: This resolves the bidirectional flux between Glutamate

    
    
    
    
    -Ketoglutarate, a critical target in cancer metabolism (glutaminolysis).
Protein Turnover (SILAC)

In Stable Isotope Labeling by Amino acids in Cell culture (SILAC), dual labeling prevents "Arginine-to-Proline conversion" artifacts.

  • Problem: In single-label studies,

    
    C-Arginine can be metabolically converted to 
    
    
    C-Proline, contaminating the heavy proline pool and skewing quantitation.
  • Solution: Dual labeling allows the tracking of the specific

    
    N moiety. If 
    
    
    N is lost during conversion, the resulting mass shift changes, allowing the algorithm to discard the artifact.

Visualization: Metabolic Pathway Logic

The following diagram illustrates the intersection of Carbon and Nitrogen fluxes in the TCA cycle, highlighting why dual tracing is essential for resolving Glutamine metabolism.

MetabolicFluxcluster_legendLegendL1Carbon Source (13C)L2Nitrogen Source (15N)L3Dual Labeled MetaboliteGlucoseGlucose (U-13C)PyruvatePyruvate(13C)Glucose->PyruvateGlycolysisNucleotidesNucleotides(13C + 15N)Glucose->NucleotidesRibose SynthesisGlnGlutamine (U-15N)GluGlutamate(15N Donor)Gln->GluGlutaminase(15N retained)AcetylCoAAcetyl-CoA(13C)Pyruvate->AcetylCoACitrateCitrateAcetylCoA->CitrateTCA EntryAlphaKGα-Ketoglutarate(Critical Node)Citrate->AlphaKGGlu->AlphaKGGDH/Transamination(N lost/transferred)Glu->NucleotidesN-Donation

Caption: Dual-tracer logic showing the convergence of



Experimental Protocol: Dual-Isotope Metabolomics

This protocol describes a "One-Shot" dual-labeling experiment for adherent cancer cells, designed to quantify central carbon metabolism and amino acid biosynthesis simultaneously.

Reagents & Materials
  • Tracer Medium: DMEM lacking Glucose and Glutamine.

  • Tracers: [U-

    
    C
    
    
    ] Glucose (Cambridge Isotope Labs, CLM-1396) and [U-
    
    
    N
    
    
    ] Glutamine (NLM-1328).
  • Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.

  • Internal Standards: Norvaline (optional) for normalization.

Workflow Steps
PhaseStepActionRationale (Causality)
Prep 1Seed Cells Seed cells in 6-well plates (5x10⁵ cells/well). Incubate 24h.
Label 2Wash Wash 2x with warm PBS (37°C).
3Pulse Add Tracer Medium containing 10mM

C-Glucose and 2mM

N-Glutamine.
Quench 4Rapid Wash Aspirate media; wash 1x with ice-cold PBS.
5Metabolic Stop Immediately add 1 mL -80°C 80% Methanol . Place plate on dry ice.
Extract 6Scrape & Collect Scrape cells into the methanol; transfer to Eppendorf tubes.
7Centrifuge Spin at 14,000 x g for 10 min at 4°C.
Analyze 8Dry & Resuspend Dry supernatant (SpeedVac); resuspend in LC-MS water.
Visualization: Experimental Workflow

Workflowcluster_01. Cell Culturecluster_12. Dual Labelingcluster_23. ExtractionCellsAdherent Cells(Log Phase)WashPBS Wash(Remove 12C/14N)Cells->WashTracerAdd Tracers:13C-Glc + 15N-GlnWash->TracerIncubateIncubate(Steady State)Tracer->IncubateQuenchQuench:-80°C MethanolIncubate->QuenchSpinCentrifuge(4°C, 14k g)Quench->SpinMSLC-HRMS Analysis(Orbitrap/Q-TOF)Spin->MS

Caption: Step-by-step workflow for dual-isotope metabolomics, emphasizing the critical quenching step to preserve metabolic fidelity.

Data Analysis: Handling Multivariate Isotopomers

Dual labeling produces Multivariate Mass Isotopomer Distributions (MMIDs) . Unlike single labeling, where you track

The Matrix Concept

For a metabolite with







  • 
     : Unlabeled (Endogenous/Pre-existing)
    
  • 
     : Labeled with Carbon only (Glucose-derived)
    
  • 
     : Labeled with Nitrogen only (Glutamine-derived)
    
  • 
     : Dual labeled (Intersection of pathways)
    
Correction Algorithms

Standard natural abundance correction algorithms (like those used for

multi-element correction

References

  • Nilsson, R., & Jain, M. (2016).[1][2] Simultaneous tracing of carbon and nitrogen isotopes in human cells.[1][3] Molecular BioSystems, 12(6), 1929-1937. Link

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Link

  • Moseley, H. N. B. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 11, 139. Link

  • Sato, M., et al. (2023). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 19(3), e11326. Link

  • Lane, A. N., et al. (2008). NMR-based metabolomics in human disease diagnosis. Current Opinion in Clinical Nutrition and Metabolic Care, 11(5), 594-600. Link

Methodological & Application

Application Note: High-Precision Quantification of Process Impurity 2-Amino-1-(4'-benzyloxyphenyl)ethanol in Ritodrine API using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of phenylethanolamine-class beta-adrenergic agonists.

Introduction & Scientific Context

The Analytical Challenge

In the synthesis of beta-2 adrenergic agonists (e.g., Ritodrine, Isoxsuprine), the protection of phenolic hydroxyl groups is a critical step. The compound 2-Amino-1-(4'-benzyloxyphenyl)ethanol is a key intermediate formed prior to the final N-alkylation and deprotection steps.

Under ICH Q3A(R2) and ICH M7 guidelines, unreacted intermediates in the final Active Pharmaceutical Ingredient (API) must be controlled to stringent limits (often <0.05% or lower if genotoxic risks are identified). Standard HPLC-UV methods often lack the specificity to distinguish this intermediate from the API at trace levels due to structural similarity and matrix interference.

The Solution: Stable Isotope Dilution (SID)

This protocol utilizes 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N as an Internal Standard (IS). Unlike deuterium-labeled standards, which can suffer from deuterium-hydrogen exchange (D/H exchange) in protic solvents or slight chromatographic retention time shifts (the "deuterium isotope effect"), this 13C/15N analog offers:

  • Co-elution: Perfect chromatographic overlap with the analyte, ensuring identical ionization suppression/enhancement effects are corrected.

  • Stability: The carbon-13 and nitrogen-15 labels are non-exchangeable, ensuring integral mass signals.

  • Mass Shift (+3 Da): Sufficient separation to prevent isotopic cross-talk (M+0 contribution to IS channel).

Compound Characterization

PropertyAnalyte (Impurity)Internal Standard (SIL-IS)
Chemical Name 2-Amino-1-(4'-benzyloxyphenyl)ethanol2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
CAS Number 56443-72-21190017-22-1
Formula C₁₅H₁₇NO₂¹³C₂C₁₃H₁₇¹⁵NO₂
Molecular Weight 243.30 g/mol 246.28 g/mol (+3 Da shift)
Role Process Impurity / IntermediateCorrection Standard
Label Position N/ATypically on the ethyl backbone (C1, C2) and Nitrogen

Experimental Protocol

Reagents and Materials[1][2][3]
  • Target Analyte Reference Standard: >98% purity.

  • Internal Standard: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N (Enrichment >99 atom %).

  • Matrix: Ritodrine Hydrochloride API (or relevant drug substance).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Solution Preparation[3]

A. Internal Standard Stock (IS-Stock):

  • Dissolve 1 mg of SIL-IS in 10 mL of MeOH to obtain 100 µg/mL .

  • Store at -20°C. Stability is typically >6 months.

B. Working Internal Standard (WIS):

  • Dilute IS-Stock with 50:50 ACN:Water to 500 ng/mL .

C. Calibration Standards:

  • Prepare a stock of the unlabeled impurity (1 mg/mL).

  • Create a calibration curve in solvent (or matched matrix if available) ranging from 1.0 ng/mL to 1000 ng/mL .

  • Spike each calibration level with WIS to a fixed concentration of 50 ng/mL .

D. Sample Preparation (API Analysis):

  • Weigh 10.0 mg of Ritodrine API.

  • Dissolve in 1.0 mL of solvent (50:50 ACN:Water).

  • Add 100 µL of WIS (500 ng/mL) to the sample.

  • Vortex for 30s and centrifuge at 10,000 rpm for 5 min.

  • Transfer supernatant to an autosampler vial.

LC-MS/MS Conditions[3]

Chromatography (UHPLC):

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Description
0.0 5 Initial Hold
1.0 5 Loading
6.0 95 Elution of Benzyloxy species
7.5 95 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • MRM Transitions (Optimized):

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)Rationale
Analyte 244.191.12550Benzyl cation (Quantifier)
Analyte 244.1226.11550[M+H-H₂O]⁺ (Qualifier)
SIL-IS 247.191.12550Benzyl cation (Unlabeled fragment)*
SIL-IS 247.1229.11550[M+H-H₂O]⁺ (Labeled backbone)

> Critical Note on Transitions: If the label is located on the ethanolamine backbone (typical for this synthesis), the benzyl fragment (m/z 91) will remain unlabeled in the IS. This is acceptable provided the precursor selection (Q1) is specific (247.1). However, for highest specificity, use the backbone-retaining fragment (229.1) for the IS quantifier if sensitivity permits.

Visualizing the Workflow

The following diagram illustrates the logic flow from synthesis risk to analytical quantification.

G cluster_0 IS Correction Mechanism Synthesis Drug Synthesis (Ritodrine Precursor) Intermediate Intermediate Formed: 2-Amino-1-(4'-benzyloxyphenyl)ethanol Synthesis->Intermediate Reaction Next Step: Reductive Amination Intermediate->Reaction Impurity Residual Impurity in Final API Reaction->Impurity Incomplete Conversion Sample Sample Prep: API + SIL-IS (13C2, 15N) Impurity->Sample LCMS LC-MS/MS Analysis (ESI+ MRM) Sample->LCMS Data Quantification: Ratio (Analyte Area / IS Area) LCMS->Data MatrixEffect Matrix Suppression Correction IS Co-elutes & Experiences Same Suppression MatrixEffect->Correction

Figure 1: Workflow tracking the impurity from synthesis to quantification using Isotope Dilution.

Method Validation & Performance Criteria

To ensure the method meets ICH Q2(R1) standards, the following parameters must be validated:

Specificity
  • Requirement: No interference in the blank API matrix at the retention time of the impurity.

  • Role of IS: The IS (m/z 247) must not show "cross-talk" in the Analyte channel (m/z 244).

  • Check: Inject pure IS at high concentration (1 µg/mL). Signal in the 244 transition should be <0.1% of the IS response.

Linearity[3][4]
  • Range: 0.05% to 150% of the specification limit.

  • Criterion: r² > 0.99 using a 1/x weighted linear regression.

  • Plot: Area Ratio (Analyte/IS) vs. Concentration.

Accuracy (Recovery)[3]
  • Protocol: Spike the impurity into the API matrix at three levels (LOQ, 100% Spec, 150% Spec).

  • Calculation: Because the IS is added before sample preparation (if extraction is needed) or directly to the dissolved matrix, it compensates for any volumetric errors or ionization suppression.

  • Acceptance: 80-120% recovery.

Matrix Effect Assessment
  • Compare the slope of the calibration curve in Solvent vs. Matrix .

  • Matrix Factor (MF): Peak Area in Matrix / Peak Area in Solvent.

  • IS-Normalized MF: (MF_analyte) / (MF_IS). This value should be close to 1.0, proving the SIL-IS effectively corrects for matrix suppression.

Discussion: Why 13C, 15N?

The choice of 13C2, 15N labeling over Deuterium (D) is deliberate for this phenylethanolamine structure:

  • Exchangeable Protons: The amino group (-NH2) and hydroxyl group (-OH) have exchangeable protons. Deuterium labels placed near these sites (or on them) can exchange with solvent protons, leading to signal loss. The Carbon/Nitrogen backbone label is permanent.

  • Chromatographic Fidelity: Deuterated compounds often elute slightly earlier than their non-labeled counterparts on C18 columns. In high-throughput gradients, this separation can lead to the analyte and IS experiencing different matrix suppression zones. The 13C/15N analog behaves identically to the analyte, ensuring perfect correction.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[1] Link

  • Liu, A., et al. "Determination of ritodrine in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry."[2] Journal of Chromatography B, 867.1 (2008): 144-148.[2] Link

  • ClearSynth. Certificate of Analysis: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N.[3][4] (Accessed 2024).[5] Link

  • OmSynth. Product Data Sheet: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N.[4] (Accessed 2024).[5] Link

  • ICH. Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). Link

Sources

LC-MS/MS method development with 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol using a Stable Isotope-Labeled Internal Standard

Abstract

This application note details a robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in human plasma. The method employs its stable isotope-labeled (SIL) analogue, 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N, as the internal standard (IS) to ensure the highest degree of accuracy and precision. The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and experiences identical effects from the sample matrix and extraction process, effectively correcting for variability.[1][2][3] This protocol outlines the systematic development of mass spectrometry parameters, chromatographic conditions, and a streamlined protein precipitation sample preparation procedure. The method is validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[4][5][6][7][8]

Introduction: The Rationale for a SIL Internal Standard

In quantitative LC-MS/MS, particularly within complex biological matrices like plasma, achieving reliable and reproducible results is paramount.[1][9] The analytical process, from sample extraction to ionization in the mass spectrometer, is subject to variability that can compromise data integrity.[10] Matrix effects, where co-eluting endogenous components suppress or enhance the analyte's ionization, are a primary concern.[11][12][13]

An ideal internal standard (IS) should mimic the chemical and physical properties of the analyte as closely as possible.[14] Stable isotope-labeled internal standards are considered the most effective choice because their behavior during sample preparation, chromatography, and ionization is nearly identical to the unlabeled analyte.[1][2] By adding a known quantity of the SIL-IS to every sample at the beginning of the workflow, the ratio of the analyte's signal to the IS signal is used for quantification.[1] This ratiometric approach effectively normalizes variations, leading to superior accuracy and precision.[15]

This guide focuses on the development of a method for 2-Amino-1-(4'-benzyloxyphenyl)ethanol using its 13C2,15N-labeled counterpart, ensuring a mass shift that prevents isotopic crosstalk while maintaining identical physicochemical properties.

Analyte and Internal Standard Properties:

PropertyAnalyte: 2-Amino-1-(4'-benzyloxyphenyl)ethanolInternal Standard: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Chemical Structure
Formula C15H17NO2¹³C₂C₁₃H₁₇¹⁵NNO₂
Molecular Weight 243.30 g/mol [16]~246.30 g/mol
Key Functional Groups Primary Amine, Hydroxyl, EtherPrimary Amine, Hydroxyl, Ether
Expected Ionization Electrospray Ionization Positive (ESI+)Electrospray Ionization Positive (ESI+)

LC-MS/MS Method Development Strategy

A systematic approach is essential for developing a robust LC-MS/MS method.[17][18] The process begins with optimizing the mass spectrometer's response to the analyte and IS, followed by the development of a chromatographic method that provides adequate separation and peak shape.

G cluster_MS Mass Spectrometry Optimization cluster_LC Liquid Chromatography Development MS_Start Direct Infusion of Analyte & IS Precursor Precursor Ion ([M+H]+) Selection MS_Start->Precursor Product Product Ion Scan (Fragmentation) Precursor->Product MRM_Select Select Quantifier/Qualifier MRM Transitions Product->MRM_Select CE_Opt Optimize Collision Energy (CE) & Source Parameters MRM_Select->CE_Opt Col_Select Column Selection (e.g., C18) CE_Opt->Col_Select Optimized MS Parameters MP_Select Mobile Phase Selection (ACN/H2O + Acid) Col_Select->MP_Select Grad_Opt Gradient Optimization (Resolution & Peak Shape) MP_Select->Grad_Opt Flow_Rate Flow Rate & Temp Optimization Grad_Opt->Flow_Rate Validation Full Validation Protocol (FDA/EMA Guidelines) Flow_Rate->Validation Final LC Method

Caption: Overall workflow for LC-MS/MS method development.

Mass Spectrometry Parameter Optimization

Protocol:

  • Stock Solution Preparation: Prepare individual stock solutions of the analyte and the IS in methanol at a concentration of 1 mg/mL.

  • Infusion: Create a 1 µg/mL working solution of each compound in 50:50 acetonitrile:water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Precursor Ion Identification: Operate the MS in positive electrospray ionization (ESI+) mode. Perform a full scan (e.g., m/z 100-400) to identify the protonated molecular ion, [M+H]+. The presence of the primary amine makes the molecule readily amenable to positive ionization.

  • Product Ion Scan: Select the identified [M+H]+ as the precursor ion. Perform a product ion scan by applying a range of collision energies (CE) in the collision cell to induce fragmentation.[19]

  • MRM Transition Selection: Identify the most abundant and stable product ions from the scan. Select at least two transitions for each compound: one for quantification (quantifier) and one for confirmation (qualifier).[20] This enhances the selectivity of the method.

  • Parameter Optimization: For each selected Multiple Reaction Monitoring (MRM) transition, optimize the collision energy to maximize the signal intensity of the product ion. Further optimize source-dependent parameters like capillary voltage, source temperature, and nebulizer gas flow.

Optimized MS/MS Parameters (Hypothetical):

ParameterAnalyteInternal Standard
Precursor Ion (m/z) 244.1247.1
Product Ion (Quant, m/z) 137.1140.1
Collision Energy (Quant) 15 eV15 eV
Product Ion (Qual, m/z) 107.1107.1
Collision Energy (Qual) 25 eV25 eV
Ionization Mode ESI+ESI+
Liquid Chromatography Method Development

Causality Behind Choices:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is selected. The benzyloxy and phenyl groups give the molecule sufficient hydrophobicity to retain on a C18 stationary phase, allowing for effective separation from polar matrix components like salts.

  • Mobile Phase: A combination of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is used. Formic acid is a common modifier that acidifies the mobile phase, ensuring the primary amine on the analyte is protonated, which is crucial for both good peak shape in reversed-phase chromatography and efficient ESI+ ionization. Acetonitrile is chosen as the organic solvent for its strong elution strength and low viscosity.

  • Gradient: A gradient elution is developed to ensure that early-eluting, highly polar matrix components are washed away before the analyte elutes, minimizing ion suppression.[13] The gradient is then rapidly increased to elute the analyte with a sharp, symmetrical peak, followed by a high-organic wash to clean the column.

Final LC Conditions (Hypothetical):

ParameterSetting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B)

Sample Preparation Protocol: Protein Precipitation

Protein precipitation (PPT) is a fast, simple, and cost-effective method for removing the majority of proteins from plasma samples.[21][22] Acetonitrile is a common precipitating agent that effectively denatures and crashes out proteins while simultaneously extracting a wide range of small molecules.

G Start 1. Aliquot 50 µL Plasma Add_IS 2. Add 10 µL IS Working Solution Start->Add_IS Add_ACN 3. Add 200 µL Acetonitrile Add_IS->Add_ACN Vortex 4. Vortex to Mix (1 min) Add_ACN->Vortex Centrifuge 5. Centrifuge (10,000 g, 5 min) Vortex->Centrifuge Transfer 6. Transfer Supernatant to Vial Centrifuge->Transfer Inject 7. Inject into LC-MS/MS Transfer->Inject

Caption: Protein precipitation sample preparation workflow.

Step-by-Step Protocol:

  • Aliquot: Using a calibrated pipette, aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the IS working solution (e.g., 100 ng/mL in methanol) to each tube, except for blank matrix samples.

  • Precipitate: Add 200 µL of ice-cold acetonitrile to each tube. The 4:1 ratio of acetonitrile to plasma ensures efficient protein removal.

  • Vortex: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer: Carefully aspirate the clear supernatant (~200 µL) and transfer it to an autosampler vial with an insert.

  • Inject: Place the vial in the autosampler for analysis.

Method Validation Protocol

A full bioanalytical method validation must be conducted to ensure the method is reliable for its intended purpose.[6][7] The protocol should assess the following parameters according to FDA or EMA guidelines.[4][5][23]

Validation Parameters and Acceptance Criteria:

ParameterPurposeProtocol SummaryAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Analyze at least 6 different lots of blank human plasma.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range To establish the concentration range over which the method is accurate and precise.Prepare a calibration curve with a blank, a zero standard, and 8 non-zero concentrations. Analyze in triplicate.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Sensitivity (LLOQ) To determine the lowest concentration that can be reliably quantified.Analyze 5 replicates of the lowest standard on the curve.Precision (CV) ≤ 20%, Accuracy within ±20% of nominal. Signal-to-noise ratio > 5.
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision).Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 5 replicates over at least 3 separate runs.Accuracy: Mean concentration within ±15% of nominal. Precision: CV ≤ 15%.
Matrix Effect To evaluate the ion suppression or enhancement caused by the biological matrix.[11]Compare the analyte/IS peak area ratio in post-extraction spiked samples to that of neat solutions at Low and High QC levels in 6 different lots of plasma.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery To determine the efficiency of the extraction process.Compare the analyte/IS peak area ratio in pre-extraction spiked samples to that of post-extraction spiked samples at Low, Mid, and High QC levels.Recovery should be consistent and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle.Analyze Low and High QC samples after exposure to various conditions: bench-top (room temp), freeze-thaw cycles (e.g., 3 cycles), and long-term storage (-80 °C).Mean concentration of stability samples must be within ±15% of nominal values of fresh samples.

Conclusion

This application note provides a comprehensive framework for the development and validation of a selective and sensitive LC-MS/MS method for the quantification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in human plasma. The strategic use of its stable isotope-labeled internal standard, 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N, is critical for mitigating matrix effects and ensuring data reliability. The outlined protocols for MS optimization, LC development, sample preparation, and validation are grounded in established scientific principles and regulatory expectations, providing a solid foundation for researchers in drug development and related fields.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Pan, J., & Zhang, Q. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]

  • European Medicines Agency (EMA). Scientific guideline on bioanalytical method validation. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Ovid. (2015). Importance of matrix effects in LC–MS/MS bioanalysis. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Slideshare. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • University of North Carolina. LC-MS/MS Quantitative Assays. [Link]

  • Royal Society of Chemistry. (2014). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • Wikipedia. Selected reaction monitoring. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • JoVE. (2024). Tandem Mass Spectrometry. [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [Link]

  • Future Science. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Bioanalysis Zone. Overcoming Matrix Effects. [Link]

  • Restek. Method Development Considerations for the LC-MS/MS Analysis of Drugs. [Link]

  • National Institutes of Health (NIH). (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]

  • National Institutes of Health (NIH). (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • National Institutes of Health (NIH). (2024). DiffN Selection of Tandem Mass Spectrometry Precursors. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • International Journal of Research and Analytical Reviews. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Agilent. (2017). Triggered MRM LC/MS/MS Method Development. [Link]

  • ResearchGate. (2025). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • LCGC International. (2023). New Approach for Tandem Mass Spectrometry Precursor Selection. [Link]

  • bioRxiv. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. [Link]

  • ACS Publications. (2024). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. [Link]

  • F1000Research. (2015). In vivo stable isotope labeling of 13C and 15N. [Link]

  • Clinical Chemistry. (2000). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. [Link]

  • National Institutes of Health (NIH). (1S)-1-[4-(benzyloxy)phenyl]ethanol. [Link]

Sources

Application Note: Protocol for Spiking 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N in Plasma Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

This application note details the protocol for utilizing 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N as a Stable Isotope Labeled Internal Standard (SIL-IS) in human or animal plasma.

The analyte, a lipophilic analog of phenylethanolamine, possesses a basic primary amine and a hydrophobic benzyloxy tail. This amphiphilic nature creates specific challenges in bioanalysis, particularly regarding non-specific binding and solubility. The use of a 13C,15N-labeled analog is the "Gold Standard" for correcting:

  • Matrix Effects: Ion suppression/enhancement caused by plasma phospholipids.

  • Extraction Efficiency: Variability in Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) recovery.

  • Chromatographic Drift: Unlike deuterated (

    
    ) standards, 
    
    
    
    analogs typically exhibit perfect co-elution with the analyte, mitigating "isotope effects" where the IS and analyte experience different suppression zones.
Compound Physicochemical Profile
PropertyCharacteristicImplication for Protocol
Labeling

(+3 Da shift)
Critical: Must verify zero cross-talk from analyte natural isotopes (M+3) at ULOQ.
Functional Groups Primary Amine, Benzyloxy etherBasic pKa (~9.0). Lipophilic tail requires organic solvent for solubility.
Solubility Low in neutral/basic waterAction: Stock solutions must be in MeOH or DMSO. Working solutions require % organic or acidic buffer.

Reagent Preparation

Primary Stock Solution (1.0 mg/mL)
  • Solvent: Methanol (LC-MS Grade). Note: DMSO is an alternative if stability issues arise, but Methanol is preferred for faster evaporation during dry-down steps.

  • Storage: -20°C or -80°C in amber glass vials (to prevent photodegradation of the ether linkage).

  • Procedure:

    • Weigh ~1.0 mg of the SIL-IS powder into a 1.5 mL amber glass vial.

    • Dissolve in Methanol to achieve exactly 1.0 mg/mL (correcting for purity and salt form if applicable).

    • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

Working Internal Standard Solution (WIS)

The WIS concentration should target the geometric mean of the calibration curve or approximately 50-80% of the analyte response at the Upper Limit of Quantification (ULOQ).

  • Target Concentration: Typically 100 ng/mL to 500 ng/mL (assay dependent).

  • Diluent: 50:50 Methanol:Water (v/v). Do not use 100% water; the benzyloxy group may precipitate or adsorb to plastic walls.

  • Stability: Prepare fresh weekly or validate stability for longer storage.

Spiking Protocol (Step-by-Step)

There are two primary workflows.[1] Method A (Pre-Extraction Spiking) is the recommended approach for high-rigor quantitative assays (LLE/SPE) as it tracks extraction recovery.

Method A: Pre-Extraction Spiking (Recommended for LLE/SPE)

This method ensures the IS experiences the exact same extraction physics as the analyte.

  • Thaw Matrix: Thaw plasma samples (Unknowns, QCs, Blanks) at room temperature. Vortex gently.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube or 96-well plate.

  • Spike IS: Add 10 µL of the Working Internal Standard (WIS) solution to every well/tube (except Double Blanks).

    • Technique Tip: Do not touch the plasma surface with the pipette tip. Dispense directly into the liquid or onto the side wall, then centrifuge briefly.

  • Equilibration (CRITICAL): Vortex samples for 30 seconds at medium speed. Incubate at room temperature for 5-10 minutes.

    • Why? The benzyloxy group promotes protein binding. The IS must equilibrate with plasma proteins (albumin/AGP) to mimic the bound state of the analyte before precipitation/extraction.

  • Extraction: Proceed with Liquid-Liquid Extraction (e.g., using MTBE or Ethyl Acetate) or Protein Precipitation.

Method B: "Crash" Spiking (High Throughput)

This method adds the IS directly into the precipitation solvent. It corrects for matrix effects but not for extraction recovery variations.

  • Prepare Crash Solvent: Add the SIL-IS to Acetonitrile (ACN) or Methanol at the desired final concentration.

  • Aliquot: Transfer 50 µL of plasma to the plate.

  • Precipitate: Add 150-200 µL of the IS-fortified Crash Solvent directly to the plasma.

  • Vortex & Centrifuge: Vortex vigorously for 2 minutes; centrifuge at 4000 x g for 10 minutes. Use supernatant for injection.

Visual Workflow (Graphviz)

The following diagram illustrates the Method A workflow, emphasizing the critical equilibration step often missed in standard protocols.

SpikingProtocol Stock Primary Stock (1 mg/mL in MeOH) WIS Working IS Sol. (50:50 MeOH:H2O) Stock->WIS Dilution Spike Spike 10 µL WIS WIS->Spike Plasma Plasma Aliquot (50 µL) Plasma->Spike Equilibration Equilibration (10 min @ RT) *Critical for Protein Binding* Spike->Equilibration Mix Extraction Extraction (LLE/SPE/PPT) Equilibration->Extraction Bound Equilibrium LCMS LC-MS/MS Analysis Extraction->LCMS

Caption: Workflow for Pre-Extraction Spiking (Method A). The green node highlights the equilibration step essential for lipophilic compounds like benzyloxyphenyl derivatives.

Validation & Quality Control

To ensure the SIL-IS is performing correctly, you must validate three specific parameters during method development.

Isotopic Purity & Cross-Talk Check

Since the mass shift is only +3 Da, high concentrations of the analyte (ULOQ) may contribute to the IS channel (M+3 isotope), or the IS may contain unlabeled impurities contributing to the analyte channel.

  • Experiment:

    • Sample A (IS Interference): Inject a Blank Plasma + IS only. Monitor Analyte Channel.

      • Acceptance: Signal < 20% of LLOQ.

    • Sample B (Analyte Contribution): Inject ULOQ Standard (no IS). Monitor IS Channel.

      • Acceptance: Signal < 5% of average IS response.

Matrix Factor (MF) Assessment

Calculate the IS-normalized Matrix Factor to prove the SIL-IS compensates for suppression.



  • Acceptance: The CV% of the IS-Normalized MF across 6 different lots of plasma (including lipemic/hemolyzed) should be < 15% .

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low IS Recovery Adsorption to plasticware.The benzyloxy group is hydrophobic. Ensure WIS contains ≥30% organic solvent. Use low-binding plates.
IS Response Drift Incomplete equilibration.Increase incubation time after spiking to 20 mins. Ensure vortexing is thorough.
Non-Linearity Cross-talk (Isotopic contribution).If ULOQ contributes to IS channel, reduce the ULOQ or increase the IS concentration to swamp the interference.

References

  • FDA (U.S. Food and Drug Administration). (2018).[2][3][4] Bioanalytical Method Validation: Guidance for Industry. Available at: [Link][5]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. (Context on isotope effects).

Sources

Application Note: Quantitative Bioanalysis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the quantitative bioanalysis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol (Analyte) using its stable isotope-labeled internal standard, 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N (SIL-IS).

Abstract & Introduction

The precise quantification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol is critical for pharmacokinetic (PK) profiling and synthetic impurity monitoring in drug development. As a lipophilic derivative of octopamine, this molecule presents specific bioanalytical challenges, including matrix interference and solubility issues.

This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Stable Isotope Dilution (SID) . The use of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N as an Internal Standard (IS) is the cornerstone of this method, correcting for variability in extraction efficiency and ionization suppression (matrix effects) to ensure data integrity compliant with FDA and EMA bioanalytical guidelines.

Key Mechanistic Insights
  • Chemical Nature: The analyte contains a basic primary amine (pKa ~9.0) and a lipophilic benzyl ether moiety. This "amphiphilic" nature dictates the use of Liquid-Liquid Extraction (LLE) or Mixed-Mode Cation Exchange (MCX) for optimal recovery.

  • Isotope Labeling: The 13C2,15N label provides a mass shift of +3 Da. This separation is sufficient to avoid isotopic overlap (cross-talk) from the natural abundance of the analyte, provided the resolution of the mass spectrometer is adequate.

Chemical & Physical Properties[1][2][3][4]

PropertyAnalyte (Unlabeled)Internal Standard (SIL-IS)
Chemical Name 2-Amino-1-(4'-benzyloxyphenyl)ethanol2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Formula C15H17NO2C13¹³C2H17¹⁵NO2
Molecular Weight 243.30 g/mol ~246.30 g/mol
Monoisotopic Mass 243.1259246.1300
Precursor Ion [M+H]+ m/z 244.1 m/z 247.1
LogP (Predicted) ~2.5 (Lipophilic Benzyl Group)~2.5
pKa (Base) ~9.0 (Primary Amine)~9.0
Solubility Soluble in MeOH, ACN, DMSO. Low in water.Same

Method Development Strategy

Mass Spectrometry (MS/MS) Optimization

The presence of the benzyl group strongly influences fragmentation. In Positive Electrospray Ionization (+ESI), the molecule protonates readily at the amine.

  • Source Parameters: High temperature (500°C+) is recommended to desolvate the benzyl ring efficiently.

  • Fragmentation Pathway:

    • Primary Transition (Quantifier): Loss of water [M+H-H2O]+ is common for phenylethanolamines.

    • Secondary Transition (Qualifier): Cleavage of the benzyl ether often yields the Tropylium ion (m/z 91) or the Hydroxybenzyl cation .

    • IS Transition: The 13C and 15N atoms are likely located on the ethanolamine backbone (depending on synthesis). If the label is on the phenyl ring, the fragments will shift accordingly. Assumption for Protocol: Labels are on the ethanolamine chain.

Chromatography

A Reverse Phase C18 column is selected. The benzyl group provides sufficient retention on C18 without the need for ion-pairing reagents.

  • Mobile Phase: Acidic pH (0.1% Formic Acid) keeps the amine protonated [R-NH3]+, improving solubility and peak shape, though it reduces retention slightly compared to high pH. The lipophilicity of the benzyl group compensates for this, allowing retention even at acidic pH.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Given the LogP (~2.5) and the basic amine, LLE is superior to Protein Precipitation (PPT) for cleanliness.

  • Buffer: High pH buffer (e.g., Carbonate pH 10) ensures the amine is deprotonated (neutral), driving the molecule into the organic layer.

  • Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Experimental Protocol

Reagent Preparation
  • Stock Solutions (1.0 mg/mL): Dissolve Analyte and SIL-IS separately in DMSO or Methanol . Store at -20°C.

  • Working IS Solution: Dilute SIL-IS stock in 50:50 Methanol:Water to a concentration of 100 ng/mL .

  • Calibration Standards: Prepare serial dilutions of Analyte in drug-free plasma (Range: 1.0 – 1000 ng/mL).

Extraction Procedure (LLE)
  • Aliquot: Transfer 50 µL of Plasma sample into a 1.5 mL polypropylene tube.

  • Spike IS: Add 20 µL of Working IS Solution (100 ng/mL). Vortex gently.

  • Basify: Add 50 µL of 0.5 M Sodium Carbonate buffer (pH ~10.0). Critical: This neutralizes the amine for extraction.

  • Extract: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Agitate: Shake/Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean 96-well plate or glass tubes.

  • Dry: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex well.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

Mass Spectrometry (MS):

  • Mode: Positive Electrospray Ionization (+ESI).

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

CompoundPrecursor (Q1)Product (Q3)Dwell (ms)CE (eV)Role
Analyte 244.191.15025Quantifier (Benzyl)
Analyte 244.1226.15015Qualifier (Loss of H2O)
SIL-IS 247.191.15025IS Quantifier

Note: The product ion m/z 91 (Tropylium) is chosen here as a robust fragment for benzyl ethers. If background noise is high, optimize for the loss of the benzyl group (m/z 154) or specific backbone fragments.

Workflow Visualization

BioanalysisWorkflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) Spike Spike IS (13C2, 15N-Analog) Sample->Spike Buffer Add Buffer (pH 10 Carbonate) Spike->Buffer Extract Add MTBE (Liquid-Liquid Extraction) Buffer->Extract PhaseSep Centrifuge & Collect Organic Layer Extract->PhaseSep Dry Evaporate to Dryness (N2 @ 40°C) PhaseSep->Dry Recon Reconstitute (Mobile Phase) Dry->Recon Inject Inject (5 µL) UHPLC C18 Column Recon->Inject Separation Gradient Elution (Retains Benzyl Group) Inject->Separation Ionization ESI Positive Source [M+H]+ Formation Separation->Ionization Detection MRM Detection Analyte: 244->91 IS: 247->91 Ionization->Detection

Caption: Step-by-step workflow for the extraction and quantification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol.

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

  • Linearity: The calibration curve (1–1000 ng/mL) must have a correlation coefficient (

    
    ) > 0.99. Use a weighted regression (
    
    
    
    ) to improve accuracy at the Lower Limit of Quantification (LLOQ).
  • Accuracy & Precision:

    • Intra-day and Inter-day precision (%CV) should be < 15% (20% at LLOQ).

    • Accuracy should be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect (ME):

    • Calculate ME Factor = (Peak Area in Matrix / Peak Area in Solvent).

    • The IS-normalized Matrix Factor should be close to 1.0. The 13C2,15N IS will co-elute with the analyte and experience the exact same suppression, mathematically canceling out the error. This is the primary reason for using a Stable Isotope Label.

Troubleshooting & Expert Tips

  • Peak Tailing: If the amine causes tailing on the C18 column, increase the Ionic Strength of the mobile phase by adding 5mM Ammonium Formate to the water/formic acid mix.

  • Carryover: The lipophilic benzyl group may stick to injector needles. Use a strong needle wash (e.g., 50:25:25 Isopropanol:ACN:Water + 0.1% Formic Acid).

  • IS Purity: Ensure the 13C2,15N IS does not contain unlabeled (M+0) impurities, as this will contribute to the background of the analyte channel and limit the LLOQ.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • EMA Guideline. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Link

  • Clearsynth. (n.d.). 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N Product Data. Retrieved from Clearsynth Catalog. Link[3]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

Sources

Application Note: High-Sensitivity PK Analysis of Phenylethanolamine Derivatives Using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the high-sensitivity pharmacokinetic (PK) quantification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in biological matrices, utilizing its stable isotope-labeled analog (13C2, 15N ) as the Internal Standard (IS).

This guide adopts a "Senior Scientist" perspective, prioritizing data integrity, regulatory compliance (FDA/EMA Bioanalytical Method Validation), and robust experimental design.

Target Analyte: 2-Amino-1-(4'-benzyloxyphenyl)ethanol Internal Standard (IS): 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N Matrix: Plasma / Serum Technique: UHPLC-ESI-MS/MS (MRM Mode)

Introduction & Scientific Rationale

The Challenge

2-Amino-1-(4'-benzyloxyphenyl)ethanol contains a phenylethanolamine core , a pharmacophore common in


-adrenergic agonists (e.g., Ritodrine, Salmeterol). These compounds are often basic, polar, and subject to significant matrix effects during electrospray ionization (ESI), particularly signal suppression from plasma phospholipids.
The Solution: Stable Isotope Dilution

Standard structural analogs (e.g., deuterated compounds) often exhibit slight chromatographic shifts compared to the analyte, leading to imperfect correction of matrix effects. Why 13C2, 15N?

  • Co-Elution: Carbon-13 and Nitrogen-15 labels do not affect the lipophilicity of the molecule. The IS co-elutes exactly with the analyte, experiencing the exact same ionization environment at the millisecond scale.

  • Mass Shift (+3 Da): The +3 Da shift (M+H

    
     M+H+3) is sufficient to avoid isotopic overlap (crosstalk) from the natural abundance isotopes of the analyte (M+1 ~16%, M+2 ~1.5%), ensuring accurate quantitation at the Lower Limit of Quantitation (LLOQ).
    

Chemical Handling & Properties

PropertyAnalyte (Native)Internal Standard (SIL-IS)
Formula


MW 243.30 g/mol 246.28 g/mol
pKa (Basic) ~9.0 (Amine)~9.0
LogP ~2.1 (Moderately Lipophilic)~2.1
Storage -20°C, Desiccated, Protect from light-20°C, Desiccated

Critical Handling Note: The benzyloxy group can be susceptible to hydrolysis under strong acidic conditions or hydrogenolysis. Avoid using strong acids (e.g., >1% HCl) during extraction. Use Formic Acid (FA) for pH adjustment.

Analytical Method Development

Mass Spectrometry Optimization (ESI+)

The amine group facilitates protonation in positive mode.

  • Source: ESI Positive

  • Spray Voltage: 3500 V

  • Gas Temps: 350°C (Source), 400°C (Desolvation)

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (eV) Rationale

| Analyte | 244.1


 | 226.1 | 15 | Loss of 

(Diagnostic for ethanolamines) | | | | 91.1 | 35 | Tropylium ion (Benzyl group confirmation) | | IS (13C2, 15N) | 247.1

| 229.1 | 15 | Loss of

(Retains +3 label) |

Note: The m/z 91 fragment (benzyl) does NOT retain the 13C/15N label if the label is on the ethanolamine chain. Therefore, m/z 229.1 is the mandatory quantifier for the IS.

Chromatography (UHPLC)

A Biphenyl or C18 column is recommended. The Biphenyl phase offers enhanced selectivity for the aromatic benzyl and phenyl rings through


 interactions.
  • Column: Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (keeps amine protonated).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Sample Preparation Protocol: Mixed-Mode Cation Exchange (MCX)

To achieve "Senior Scientist" level data quality, Solid Phase Extraction (SPE) is preferred over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression.

Rationale: The analyte is a base (amine). Mixed-mode Cation Exchange (MCX) cartridges bind the analyte via both hydrophobic interactions (benzyl ring) and ionic interactions (amine), allowing rigorous washing of interferences.

Step-by-Step SPE Workflow
  • Sample Pre-treatment:

    • Aliquot 100 µL Plasma.

    • Add 10 µL IS Working Solution (100 ng/mL in 50:50 MeOH:H2O).

    • Add 300 µL 2% Formic Acid (aq). Vortex 30s. (Acidifies sample to charge the amine).

  • Conditioning (MCX Cartridge 30mg):

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample (~410 µL) at low vacuum (1 mL/min).

  • Washing (Critical):

    • Wash 1: 1 mL 2% Formic Acid (Removes proteins/acidic interferences).

    • Wash 2: 1 mL Methanol (Removes neutral lipophilic interferences; Analyte remains bound by ionic bond).

  • Elution:

    • Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the amine, breaking the ionic bond).

  • Reconstitution:

    • Evaporate eluate under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN).

Visualizations

Analytical Workflow Diagram

This diagram illustrates the logical flow from sample collection to data output.[1]

PK_Workflow Sample Plasma Sample (100 µL) IS_Add Add IS Spike (13C2, 15N) Sample->IS_Add PreTreat Acidify (2% Formic Acid) IS_Add->PreTreat SPE SPE Extraction (MCX Cartridge) PreTreat->SPE Load LCMS UHPLC-MS/MS (Biphenyl Column) SPE->LCMS Eluate Data Quantitation (Ratio Analyte/IS) LCMS->Data Peak Area

Caption: Figure 1. Optimized bioanalytical workflow utilizing Mixed-Mode Cation Exchange (MCX) for selective extraction of the phenylethanolamine target.

Fragmentation Pathway

Speculative fragmentation based on structural logic for MRM transition selection.

Frag_Pathway Parent Precursor [M+H]+ m/z 244.1 LossWater Loss of H2O [M+H-18]+ m/z 226.1 Parent->LossWater - H2O (Side Chain) Tropylium Benzyl Cation [C7H7]+ m/z 91.1 Parent->Tropylium - C-O Cleavage

Caption: Figure 2. Proposed collision-induced dissociation (CID) pathways. The water loss transition (244->226) is preferred for quantitation as it retains the labeled core.

Pharmacokinetic Study Design & Analysis

Once the method is validated (Linearity


, Accuracy 

), apply it to the PK study.
Animal Dosing Protocol (Example: Rat)
  • Group A (IV): 1 mg/kg. Sample at 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h.

  • Group B (PO): 5 mg/kg. Sample at 0, 15, 30 min, 1, 2, 4, 6, 8, 24 h.

  • Blood Collection: Micro-sampling (200 µL) into

    
    EDTA tubes. Centrifuge at 4°C, 3000g for 10 min.
    
Data Calculation (Non-Compartmental Analysis)

Use software like Phoenix WinNonlin or R (package PKNCA).

Key Parameters to Report:

  • 
    :  Maximum observed concentration.
    
  • 
    :  Time to reach 
    
    
    
    .
  • 
    :  Area under the curve (Trapezoidal rule).
    
  • 
    :  Terminal half-life (
    
    
    
    ).
  • 
    :  Bioavailability 
    
    
    
    .

Quality Control & Acceptance Criteria (FDA/EMA)

To ensure trustworthiness, every batch must include:

  • Calibration Curve: 6-8 non-zero standards (e.g., 1 ng/mL to 1000 ng/mL).

  • QCs: Low (3x LLOQ), Mid (~50% range), High (~75% range).

  • Acceptance:

    • Standards:

      
       deviation (20% for LLOQ).
      
    • QCs: At least 67% of QCs must be within

      
      .
      
    • IS Response: Monitor for drift. Variation >50% indicates matrix effect or injection failure.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Retrieved from [Link]

Sources

Application Note: Precision Quantification of Salmeterol Intermediate 2-Amino-1-(4'-benzyloxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Method: Stable Isotope Dilution LC-MS/MS Analyte: 2-Amino-1-(4'-benzyloxyphenyl)ethanol (Salmeterol Impurity/Intermediate) Internal Standard: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N Application: Pharmaceutical Impurity Profiling & Trace Analysis

Executive Summary

This application note details the absolute quantification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol —a critical intermediate and potential process impurity in the synthesis of Salmeterol—using its stable isotope-labeled analog, 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N .

In the context of ICH Q3A/B regulatory guidelines, controlling process-related impurities at trace levels (<0.05%) requires analytical methods with exceptional specificity and sensitivity. Traditional HPLC-UV methods often lack the sensitivity to quantify this amine-rich intermediate in the presence of a high-concentration Active Pharmaceutical Ingredient (API) matrix. This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, employing the 13C,15N-labeled standard to correct for ionization suppression and matrix effects dynamically.

Chemical Context & Mechanistic Rationale[1]

The Analyte: 2-Amino-1-(4'-benzyloxyphenyl)ethanol
  • Role: Key intermediate in the synthesis of Salmeterol Xinafoate; potential degradation product.

  • Chemical Structure: A phenylethanolamine core with a benzyloxy substituent.

  • Challenge: As a primary amine with a hydroxyl group, it exhibits polar behavior and is susceptible to significant matrix interference during electrospray ionization (ESI), particularly when co-eluting with the Salmeterol API.

The Solution: Stable Isotope Dilution (SID)

The internal standard (IS), 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N , provides a mass shift of +3 Da relative to the analyte.

  • Co-Elution: Because the physicochemical properties (pKa, hydrophobicity) of the 13C/15N analog are virtually identical to the unlabeled analyte, they co-elute perfectly on the chromatographic column.

  • Matrix Compensation: Any ion suppression or enhancement caused by the sample matrix (e.g., high API concentration, excipients) affects the analyte and the IS equally at the exact same moment in the source.

  • Self-Validating: The area ratio (Analyte/IS) remains constant regardless of fluctuations in injection volume or ionization efficiency, ensuring high precision.

Experimental Workflow

The following diagram outlines the logical flow of the quantification protocol, emphasizing the critical "Spike & Equilibrate" step to ensure the IS tracks the analyte through all processing stages.

G Sample Sample Matrix (API or Formulation) IS_Add Add Internal Standard (13C2, 15N Analog) Sample->IS_Add Spiking Equilibrate Equilibration (Ensure Homogeneity) IS_Add->Equilibrate Extract Sample Preparation (Dilute-and-Shoot or SPE) Equilibrate->Extract LC LC Separation (C18 Column, Gradient) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Data Processing (Area Ratio Calculation) MS->Data

Figure 1: Workflow for Stable Isotope Dilution Quantitation. The IS is added prior to extraction to correct for recovery losses and matrix effects.

Detailed Protocol

Reagents and Standards[2][3][4][5][6][7][8]
  • Analyte Standard: 2-Amino-1-(4'-benzyloxyphenyl)ethanol (>98% purity).

  • Internal Standard (IS): 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N (>98% isotopic purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and ultrapure water (18.2 MΩ).

Stock Solution Preparation[5]
  • Analyte Stock (1 mg/mL): Dissolve 1 mg of analyte in 1 mL of MeOH.

  • IS Stock (1 mg/mL): Dissolve 1 mg of IS in 1 mL of MeOH.

  • Working IS Solution (500 ng/mL): Dilute IS Stock in 50:50 ACN:Water (0.1% FA). Note: This concentration should yield a signal intensity similar to the mid-point of the analyte calibration curve.

Sample Preparation (API Impurity Profiling)

Targeting trace impurities in Salmeterol API.

  • Weighing: Accurately weigh 10 mg of Salmeterol API into a centrifuge tube.

  • Dissolution: Add 1.0 mL of Working IS Solution . This acts as both the solvent and the internal standard spike.

  • Vortex/Sonication: Vortex for 1 min and sonicate for 5 min to ensure complete dissolution.

  • Clarification: Centrifuge at 10,000 x g for 5 min (if insolubles persist) or filter through a 0.22 µm PTFE syringe filter.

  • Transfer: Transfer 200 µL of supernatant to an autosampler vial.

LC-MS/MS Conditions[7]

Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size). Why? Provides retention of the hydrophobic benzyl group while maintaining peak shape for the amine.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B (Elute API and Impurity)

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: 10% B (Re-equilibration)

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Detection: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions Table

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Analyte 244.1 [M+H]+226.1 (Loss of H₂O)3015Quantifier
Analyte 244.1 [M+H]+91.1 (Tropylium)3025Qualifier
IS (13C2, 15N) 247.1 [M+H]+229.1 (Loss of H₂O)3015IS Quantifier

Note: The mass shift of +3 Da (244.1 → 247.1) confirms the incorporation of two ¹³C and one ¹⁵N atoms. The product ion shift (226.1 → 229.1) indicates the heavy atoms are retained in the fragment.

Data Analysis & Calculation

Quantification is performed using the Area Ratio method, which is the industry standard for minimizing error.



  • Construct a calibration curve by plotting Area Ratio (Y) vs. Analyte Concentration (X) .

  • The regression should be linear (

    
     weighting is recommended to improve accuracy at the lower limit of quantitation).
    
  • Calculate the concentration of the unknown sample using the linear equation:

    
    
    (Where 
    
    
    
    = sample area ratio,
    
    
    = slope,
    
    
    = y-intercept)

Validation Criteria (Self-Validating System)

To ensure scientific integrity, the method must meet the following criteria, aligned with ICH Q2(R1) guidelines:

  • Linearity:

    
     over the range of 0.5 ng/mL to 100 ng/mL.
    
  • Accuracy: Calculated concentrations of Quality Control (QC) samples must be within ±15% of nominal values (±20% at LLOQ).

  • Precision: Coefficient of Variation (%CV) < 15% across replicates.

  • IS Response Consistency: The peak area of the IS in samples should not deviate by more than ±20% from the IS area in pure standards. Significant deviation indicates severe matrix suppression that even the IS cannot fully correct, requiring higher dilution.

Discussion: Why This Specific IS?

Using 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N is superior to using a structural analog (e.g., a homolog with a different chain length) for two reasons:

  • Retention Time Locking: Structural analogs often elute at slightly different times. If the Salmeterol API elutes between the analyte and a structural analog, the ion suppression experienced by the two will differ drastically, rendering the correction useless. The 13C,15N IS elutes exactly with the analyte, experiencing the exact same suppression environment [1].

  • Isotopic Stability: 13C and 15N labels are located on the backbone, unlike Deuterium (D) labels which can sometimes undergo exchange with solvent protons (H/D exchange) or exhibit "isotope effects" in chromatography (slight retention time shifts) [2].

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis.

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[2][3][4]

  • PubChem. (n.d.). Salmeterol Compound Summary. National Library of Medicine.

Sources

isotope dilution assay protocol for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IDMS-244 High-Precision Quantitation of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in Biological Matrices via Stable Isotope Dilution Mass Spectrometry (IDMS)

Executive Summary

This application note details the protocol for the quantification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol using its stable isotope-labeled internal standard (SIL-IS), 2-Amino-1-(4'-benzyloxyphenyl)ethanol-


 .

Designed for drug development professionals, this guide addresses the critical challenge of matrix effects in LC-MS/MS. By utilizing a


 analog rather than a deuterated one, this protocol eliminates deuterium-hydrogen exchange (D/H) issues and ensures perfect co-elution with the analyte, providing a self-correcting mechanism for ionization suppression.

Chemical & Physical Context

To design a robust extraction, we must first understand the physicochemical properties of the target and its labeled counterpart.

PropertyAnalyte (Unlabeled)Internal Standard (SIL-IS)
Compound Name 2-Amino-1-(4'-benzyloxyphenyl)ethanol2-Amino-1-(4'-benzyloxyphenyl)ethanol-

Formula


Monoisotopic Mass 243.126 Da246.130 Da (+3 Da shift)
Precursor Ion [M+H]+ 244.1 247.1
pKa (Estimated) ~9.5 (Secondary Amine)~9.5
LogP (Estimated) ~2.5 (Lipophilic Benzyl ether)~2.5
Solubility Soluble in DMSO, Methanol, AcetonitrileSame

Technical Insight: The label (


) is located on the ethanolamine side chain. This is a strategic choice over deuteration because Carbon-13 and Nitrogen-15 are non-exchangeable, ensuring the label remains intact during extraction and storage.

Experimental Workflow

Reagent Preparation
  • Stock Solution (Analyte): 1.0 mg/mL in DMSO.

  • Stock Solution (SIL-IS): 1.0 mg/mL in DMSO. Note: Sonicate for 5 mins to ensure complete dissolution.

  • Working Internal Standard (WIS): Dilute SIL-IS stock to 500 ng/mL in 50:50 Methanol:Water. This concentration should target the geometric mean of the calibration curve to balance signal intensity.

Sample Preparation (Liquid-Liquid Extraction)

Given the lipophilic nature of the benzyl group and the basicity of the amine, Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for cleanliness and sensitivity.

  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of WIS (500 ng/mL).

  • Equilibration (CRITICAL): Vortex gently and incubate at room temperature for 10 minutes .

    • Why? The SIL-IS must bind to plasma proteins (albumin/AGP) to the same extent as the endogenous analyte. Without this step, extraction recovery will not be normalized correctly.

  • Basification: Add 50 µL of 100 mM Ammonium Carbonate (pH ~9).

    • Why? This neutralizes the amine (pKa ~9.5), rendering the molecule uncharged and driving it into the organic phase.

  • Extraction: Add 600 µL of Ethyl Acetate (or MTBE).

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean glass vial.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

Mass Spectrometry Parameters (MRM Mode):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
Analyte 244.1226.115Loss of

(Retains core structure)
Analyte (Qual) 244.191.135Tropylium ion (Benzyl group)
SIL-IS 247.1229.115Loss of

(Retains

label)

Critical Warning on Fragmentation: Do not use the transition


 for the Internal Standard. The fragment at m/z 91 is the benzyl group (

). If the label is on the ethanolamine chain, the m/z 91 fragment will be unlabeled , making it indistinguishable from the analyte's fragment. You must use a transition that retains the labeled atoms (e.g., loss of water, m/z 229.1).

Visualizing the Logic

Diagram 1: The IDMS Workflow & Equilibration

This diagram illustrates the critical "Equilibration" step often missed in standard protocols.

IDMS_Workflow Sample Biological Sample (Contains Analyte) IS_Add Add SIL-IS (13C2, 15N) Sample->IS_Add Equilibrate Equilibration Step (10 mins, RT) Crucial for Protein Binding Normalization IS_Add->Equilibrate  Mixing Buffer Add pH 9 Buffer (Ammonium Carbonate) Equilibrate->Buffer Extract LLE Extraction (Ethyl Acetate) Buffer->Extract LCMS LC-MS/MS Analysis (Co-elution of Analyte & IS) Extract->LCMS Ratio Calculate Ratio (Area Analyte / Area IS) LCMS->Ratio

Caption: The workflow emphasizes the equilibration step, ensuring the SIL-IS integrates into the matrix identically to the analyte before extraction.

Diagram 2: Matrix Effect Compensation Mechanism

Why use a Stable Isotope Label instead of a structural analog?

Matrix_Effect Matrix Matrix Components (Phospholipids/Salts) IonSource ESI Source (Ionization Competition) Matrix->IonSource  Suppresses Analyte Analyte (m/z 244) Analyte->IonSource SIL_IS SIL-IS (m/z 247) SIL_IS->IonSource Result Signal Suppression (Identical for Both) IonSource->Result  Co-elution Correction Ratio (A/IS) Remains Constant Result->Correction  Self-Validating

Caption: Because the SIL-IS and Analyte co-elute perfectly, they experience the exact same ionization suppression from the matrix, mathematically cancelling out the error.

Method Validation (Self-Validating Systems)

To ensure the protocol is compliant with FDA Bioanalytical Method Validation Guidance (2018) , you must assess the Matrix Factor (MF) .

The Matuszewski Method (Matrix Effect Assessment)

Perform this experiment to prove your IS is working:

  • Set A (Neat Standards): Analyte + IS in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank plasma, then spike Analyte + IS into the residue.

  • Calculation:

    • Absolute Matrix Effect: (Area Set B / Area Set A) × 100. (If < 100%, suppression exists).[1][2]

    • IS-Normalized Matrix Factor: (Ratio Set B / Ratio Set A).

Acceptance Criteria: The IS-Normalized Matrix Factor should be close to 1.0 (or 100%) with a CV < 15% across 6 different lots of plasma. This proves that even if the matrix suppresses the signal, the IS corrects for it.

Troubleshooting & Pitfalls

  • Isotopic Cross-Talk (Scrambling):

    • Issue: If your IS contains impurities (e.g.,

      
       unlabeled material), it will contribute to the analyte signal.
      
    • Check: Inject a "Blank + IS" sample. There should be no interference at the analyte transition (244 -> 226).

    • Limit: Interference must be < 20% of the LLOQ (Lower Limit of Quantitation).

  • Label Stability:

    • The

      
       and 
      
      
      
      labels are stable.[3][4] However, avoid strong acidic hydrolysis conditions (e.g., 6N HCl at 110°C) which might degrade the ether linkage, though the isotope labels themselves will not exchange.
  • Retention Time Drift:

    • Unlike Deuterium (

      
      ), which can cause slight chromatographic shifts (the "Deuterium Isotope Effect"), 
      
      
      
      labels usually co-elute perfectly. If separation occurs, check your column efficiency, but this is rare.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[6] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[6] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113. [Link]

Sources

Precision Quantitation of the Beta-Agonist Precursor 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Metabolomics & Impurity Profiling

Executive Summary

This application note details the protocol for utilizing 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N as a Stable Isotope Labeled Internal Standard (SIL-IS) in targeted metabolomics and pharmaceutical impurity profiling. This compound serves as a critical structural analog for the quantification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol (Unlabeled Analyte), a key intermediate in the synthesis of beta-adrenergic agonists (e.g., Ritodrine, Salmeterol precursors).

The primary application focuses on Targeted Metabolomics for Safety Assessment , specifically monitoring the metabolic clearance of this lipophilic precursor and its potential biotransformation into the bioactive trace amine Octopamine via O-debenzylation.

Technical Specifications & Role

Compound Identity
  • Analyte Name: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

  • Chemical Structure: A phenylethanolamine backbone with a benzyl-protected phenol, labeled with two

    
     atoms and one 
    
    
    
    atom on the ethanolamine side chain.
  • Molecular Weight (Labeled): ~246.32 g/mol (Calculated based on +3 Da shift from unlabeled MW 243.29).

  • Role: Stable Isotope Internal Standard (SIL-IS).

Mechanism of Action in Metabolomics

In LC-MS/MS analysis, the SIL-IS co-elutes with the target analyte but is distinguished by mass. Its identical physicochemical properties allow it to normalize for:

  • Matrix Effects: Ion suppression or enhancement in complex biological matrices (plasma, urine, cell lysate).

  • Extraction Efficiency: Variability in recovery during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

  • Metabolic Flux: Tracing the specific cleavage of the benzyl ether bond by Cytochrome P450 enzymes (CYP).

Experimental Protocol: Targeted Quantification

Objective: Absolute quantification of the 2-Amino-1-(4'-benzyloxyphenyl)ethanol intermediate in human plasma to assess impurity carryover and metabolic stability.

Materials & Reagents[1]
  • Stock Solution: Dissolve 1 mg of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N in 1 mL DMSO (1 mg/mL). Store at -80°C.

  • Working Solution: Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.

  • Matrix: Human Plasma (K2EDTA).

  • Extraction Solvent: Ethyl Acetate (for LLE) or Mixed-mode Cation Exchange (MCX) cartridges (for SPE).

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Working Solution (SIL-IS) to all samples (Final conc. 10 ng/mL). Vortex for 10 sec.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile. Vortex for 30 sec. Centrifuge at 10,000 x g for 5 min.

  • Alkalinization: Transfer supernatant to a glass tube. Add 50 µL of 100 mM Ammonium Carbonate (pH 9.0) to ensure the amine is uncharged for extraction.

  • Extraction: Add 1 mL of Ethyl Acetate. Vortex vigorously for 2 min.

  • Phase Separation: Centrifuge at 3,000 x g for 5 min. Transfer the upper organic layer to a clean tube.

  • Drying: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min) -> 95% B (1-6 min) -> 95% B (6-8 min) -> 5% B (8.1 min).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Unlabeled Analyte 244.1 [M+H]+91.1 (Benzyl)25Target
Unlabeled Analyte 244.1 [M+H]+226.1 (H2O Loss)15Qualifier
SIL-IS (13C2, 15N) 247.1 [M+H]+91.1 (Benzyl)25Internal Standard
SIL-IS (13C2, 15N) 247.1 [M+H]+229.1 (H2O Loss)15Qualifier

Note: The product ion 91.1 (Tropylium ion) is characteristic of the benzyl group. If the label is on the ethanolamine side chain, the 91 fragment will be unlabeled. If the label were on the benzyl ring, the fragment would shift. Assuming label is on the ethanolamine core, the neutral loss or specific backbone fragments must be monitored.

Application: Metabolic Stability & Pathway Tracing

One of the most critical applications of this compound in metabolomics is studying the O-debenzylation pathway. The "benzyloxy" group is often susceptible to CYP450-mediated cleavage, releasing the free phenol.

Pathway Significance:

  • Precursor: 2-Amino-1-(4'-benzyloxyphenyl)ethanol (Inactive/Intermediate).

  • Metabolite: 2-Amino-1-(4'-hydroxyphenyl)ethanol (Octopamine ).

  • Risk: Octopamine is a potent adrenergic agonist. Unintended conversion of the intermediate to Octopamine in vivo could cause cardiovascular side effects (tachycardia, hypertension).

Visualizing the Metabolic Pathway

The following diagram illustrates the workflow for monitoring this biotransformation using the SIL-IS to normalize the precursor decay.

MetabolicPathway cluster_analysis LC-MS/MS Analysis Precursor 2-Amino-1-(4'-benzyloxyphenyl)ethanol (Drug Intermediate) CYP CYP450 Enzymes (Liver Microsomes) Precursor->CYP Oxidation Octopamine Octopamine (Active Metabolite) CYP->Octopamine O-Debenzylation Benzaldehyde Benzaldehyde (Byproduct) CYP->Benzaldehyde IS SIL-IS: 13C2,15N-Analog (Normalization) IS->Precursor Co-elution & Quantification

Caption: Figure 1. Metabolic pathway of O-debenzylation converting the intermediate to Octopamine, quantified via SIL-IS.

Data Analysis & Validation

Calibration Curve

Construct a calibration curve by plotting the Area Ratio (Analyte Peak Area / IS Peak Area) against the Concentration Ratio .

  • Linearity: Expected

    
     over the range of 1 ng/mL to 1000 ng/mL.
    
  • Weighting:

    
     weighting is recommended to improve accuracy at the lower limit of quantification (LLOQ).
    
Validation Criteria (FDA Bioanalytical Guidelines)
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV% < 15% (< 20% at LLOQ).

  • IS Response: The variation in IS peak area across all samples should not exceed ±50% of the mean IS response in standards.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Smith, C. A., et al. (2006). "Metabolomics: the practice and the promise." Analyst, 131(1), 43-79. (Context on SIL-IS in metabolomics).

  • Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology, 14(6), 611-650. (Mechanism of O-dealkylation).

  • Tang, W., & Stearns, R. A. (2001). "Heteroatom dealkylation and ring oxidation." Current Drug Metabolism, 2(2), 185-198. (Metabolism of benzyl ethers).

developing a regulated bioanalysis method with 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in Biological Matrices using 13C2, 15N-Labeled Internal Standards

Abstract

This application note details the development and validation of a regulated LC-MS/MS bioanalytical method for 2-Amino-1-(4'-benzyloxyphenyl)ethanol (ABPE). We prioritize the use of a Stable Isotope Labeled Internal Standard (SIL-IS) incorporating 13C2, 15N atoms. Unlike deuterated analogs, this heavy-atom labeling strategy eliminates hydrogen-deuterium exchange (HDX) and chromatographic isotope effects, ensuring superior compensation for matrix effects in compliance with ICH M10 and FDA 2018 Bioanalytical Method Validation (BMV) guidelines.

Introduction & Regulatory Context

In regulated bioanalysis, the integrity of data relies heavily on the internal standard's ability to track the analyte through extraction and ionization. While deuterated (D) standards are common, they often suffer from:

  • Chromatographic Isotope Effect: Deuterium shortens retention times on C18 columns, causing the IS to elute earlier than the analyte. This separation means the IS does not experience the exact same matrix suppression/enhancement as the analyte at the moment of ionization.

  • Scrambling/Exchange: Labile protons (e.g., -OH, -NH2) exchanged with deuterium can revert to hydrogen in protic solvents, altering the mass.

The Solution: Using 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N provides a +3 Da mass shift with identical physicochemical properties to the analyte. This ensures perfect co-elution and robust normalization of matrix effects.

Method Development Strategy

Analyte Chemistry & Solubility
  • Analyte: 2-Amino-1-(4'-benzyloxyphenyl)ethanol (Basic, pKa ~9.0 due to primary amine).

  • Solubility: Soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.

  • Stock Preparation:

    • Dissolve primary stock in DMSO or MeOH to 1 mg/mL.

    • Critical Step: Avoid unbuffered water for storage to prevent hydrolysis or adsorption to glass.

Mass Spectrometry Tuning (ESI+)

The molecule contains a basic amine, making Positive Electrospray Ionization (ESI+) the ideal mode.

  • Precursor Ion: [M+H]+ at m/z ~244.1

  • Product Ions (Theoretical for Optimization):

    • Quantifier:m/z 91.1 (Tropylium ion/Benzyl fragment) – Highly abundant for benzyl ethers.

    • Qualifier:m/z 226.1 (Loss of H2O) – Common for hydroxylated alkyl chains.

  • IS Transitions:

    • Precursor: [M+H]+ + 3 Da (m/z ~247.1)

    • Product: Shifted fragments corresponding to the labeled positions.

Chromatographic Conditions
  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains amine protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% to 95% B) over 3-5 minutes to elute hydrophobic benzyl group.

Experimental Protocol: Sample Preparation

To meet regulatory standards for cleanliness, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). This mechanism locks the basic analyte onto the sorbent, allowing aggressive organic washing to remove phospholipids.

MCX Extraction Protocol
StepSolvent / ActionMechanism
1.[1] Pre-treatment Dilute Plasma 1:1 with 2% Formic Acid (aq) . Add IS.Acidifies sample (pH < 3) to protonate the amine (Charge ON).
2. Conditioning 1 mL MeOH, then 1 mL Water.Activates sorbent pores.
3. Loading Load pre-treated sample (~200-500 µL).Analyte binds via Cation Exchange (Strong interaction).
4. Wash 1 1 mL 2% Formic Acid .Removes proteins and salts. Analyte remains bound.
5. Wash 2 1 mL 100% Methanol .Critical Step: Removes neutral lipids and hydrophobic matrix. Analyte remains bound by charge.
6. Elution 2 x 200 µL 5% NH4OH in Methanol .pH > 10 deprotonates the amine (Charge OFF), releasing analyte.
7. Reconstitution Evaporate under N2. Reconstitute in Mobile Phase.Prepares for LC-MS injection.

Visualization: Workflows

Figure 1: Method Development Logic

This diagram outlines the iterative process required for regulated method validation.

MethodDevelopment Sub1 1. Scoping Sub2 2. Tuning (MS) Sub1->Sub2 Solubility & Stability Check Sub3 3. Optimization (LC & SPE) Sub2->Sub3 Identify Transitions Sub3->Sub2 Low Sensitivity Sub4 4. Validation (ICH M10) Sub3->Sub4 Finalize Protocol Sub4->Sub3 Fail: Matrix Effect

Caption: Iterative workflow for developing a regulated bioanalytical method, emphasizing feedback loops for matrix effect and sensitivity optimization.

Figure 2: MCX Extraction Mechanism

Visualizing the "Catch and Release" logic of Mixed-Mode Cation Exchange.

MCX_Mechanism Load ACIDIC LOAD (pH 2) Analyte: Positively Charged (+) Matrix: Mixed interaction INTERACTION Analyte binds to Sulfonic Acid groups (Strong Cation Exchange) Load->interaction Wash ORGANIC WASH (MeOH) Analyte: Still Bound (+) Interference: Neutrals/Lipids Elute interaction->Wash Elute BASIC ELUTION (pH 10) Analyte: Neutral (0) Releases from Sorbent Wash->Elute

Caption: The Mixed-Mode Cation Exchange (MCX) logic. The analyte is retained by charge during the organic wash, ensuring high purity.

Validation Strategy (Regulatory Compliance)

To adhere to ICH M10 and FDA guidelines, the following parameters must be rigorously tested.

Specificity & Cross-Talk (Crucial for SIL-IS)

Since the IS is +3 Da heavier, you must ensure no interference occurs between the analyte and IS channels.

  • The Risk: High concentrations of Analyte (ULOQ) may have a natural M+3 isotope abundance that shows up in the IS channel.

  • The Test: Inject Analyte at ULOQ without IS.

  • Acceptance: Response in IS channel must be ≤ 5% of the average IS response.

Matrix Effect (ME) & Recovery

Calculate the IS-Normalized Matrix Factor to prove the SIL-IS is working.



  • Requirement: The CV of the IS-Normalized MF calculated from 6 different lots of matrix (including lipemic and hemolyzed) must be ≤ 15% .

Linearity & Sensitivity
  • Range: Typical range for phenylethanolamines is 0.1 ng/mL (LLOQ) to 100 ng/mL (ULOQ).

  • Weighting: Use

    
     linear regression.
    
  • Criteria:

    
    ; Accuracy of standards 
    
    
    
    (20% at LLOQ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery Analyte precipitating during load.Ensure load solution contains <10% organic solvent.
High Matrix Effect Phospholipids eluting with analyte.Extend the MCX Wash 2 (MeOH) step or use a stronger wash (e.g., 50% ACN/MeOH).
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate concentration in Mobile Phase or use a "Charged Surface Hybrid" (CSH) column.
IS Signal Variation Ion suppression varies by sample.This is expected. If IS-Normalized accuracy is good, the method is valid. If variation >50%, improve cleanup.

References

  • FDA (U.S. Food and Drug Administration). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ICH (International Council for Harmonisation). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[4] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[4] Retrieved from [Link]

  • Waters Corporation. Oasis MCX Extraction Protocol for Basic Compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatography Optimization for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISO-13C15N-TAIL Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "High-Value" Analyte Challenge

You are working with 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N , a stable isotope-labeled standard.[1] This is not a routine sample; it is a high-cost, high-precision internal standard likely used for LC-MS/MS quantification of beta-agonist-like drugs or metabolites.

The Problem: Peak tailing (Asymmetry factor


).
The Risk:  In quantitative bioanalysis, tailing on an internal standard (IS) leads to integration errors, shifting retention times, and potential ion suppression if the tail overlaps with matrix interferences.

This guide moves beyond generic advice. We will treat this specific molecule based on its functional groups: a basic primary amine (pKa ~9.5) and a hydrophobic benzyloxy tail .

Part 1: Diagnostic Workflow

Before altering chemistry, use this logic flow to isolate the root cause.

TroubleshootingFlow Start START: Peak Tailing Observed CheckDiluent 1. Check Sample Diluent Is it stronger than Mobile Phase A? Start->CheckDiluent DiluentFix Fix: Dilute sample with Mobile Phase A (or weaker) CheckDiluent->DiluentFix Yes (e.g., 100% MeOH) CheckpH 2. Check Mobile Phase pH Is pH between 3.0 and 8.0? CheckDiluent->CheckpH No (Matched) pHFix Fix: Move pH to < 3.0 (Formic) or > 10.0 (Ammonium Hydroxide) CheckpH->pHFix Yes (Silanol Danger Zone) CheckCol 3. Check Column Chemistry Is it a traditional C18? CheckpH->CheckCol No (pH is optimized) ColFix Fix: Switch to Charged Surface Hybrid (CSH) or Polar-Embedded Group CheckCol->ColFix Yes (Silanol Activity) SystemCheck 4. System Volume Is tubing ID > 0.005"? CheckCol->SystemCheck No (Modern Column) SystemFix Fix: Reduce post-column dead volume SystemCheck->SystemFix Yes

Figure 1: Decision tree for isolating peak tailing sources in basic amine chromatography.

Part 2: The Chemistry (Mobile Phase Optimization)

The primary cause of tailing for your molecule is the Secondary Silanol Interaction .[2][3]

The Mechanism

Your molecule contains a primary amine. At neutral pH (pH 4–8), two things happen:

  • The Amine is Protonated (

    
    ):  It acts as a cation.
    
  • The Silica is Ionized (

    
    ):  Residual silanols on the column surface lose protons.
    
  • Result: The column acts like a weak cation exchanger. The amine "sticks" to the silica, causing the tail.[3]

Protocol A: The "Low pH" Strategy (Recommended for LC-MS)

This is the standard approach for 13C/15N labeled standards to ensure ionization in Positive ESI mode.

  • Goal: Protonate the silanols (

    
    ) to make them neutral, preventing interaction with the amine.
    
  • Reagent: Formic Acid (FA) or Difluoroacetic Acid (DFA).[4] Avoid TFA if high sensitivity is required (TFA causes signal suppression).

  • Buffer: Ammonium Formate.[5]

ParameterRecommendationWhy?
Mobile Phase A Water + 0.1% Formic Acid + 10mM Ammonium FormateThe salt (Ammonium) competes with the analyte for any remaining active silanol sites.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength; ACN is sharper than MeOH for benzyloxy groups.
pH Target ~ 2.7 - 3.0 Keeps silanols neutral.
Protocol B: The "High pH" Strategy (Alternative)

If low pH fails, or if you are using a "Hybrid" column, high pH is often superior for amines.

  • Goal: De-protonate the amine (

    
    ) to make it neutral. Neutral molecules do not interact with silanols.
    
  • Reagent: Ammonium Hydroxide (

    
    ).[6]
    
  • Buffer: Ammonium Bicarbonate (volatile, MS-friendly).

ParameterRecommendationWhy?
Mobile Phase A 10mM Ammonium Bicarbonate (adj. pH 10.5 with

)
Ensures the amine is fully deprotonated (neutral).
Mobile Phase B Acetonitrile (100%)Organic modifier.
pH Target > 10.0 Must be >2 pH units above the pKa (~9.5).
Warning Column Compatibility You MUST use a column rated for pH 10+ (e.g., Hybrid Silica, Polymer). Standard silica dissolves at pH > 8.

Part 3: The Stationary Phase (Column Selection)

If mobile phase adjustments do not fix the tailing, your column chemistry is likely the bottleneck.

Why Traditional C18 Fails

Standard C18 columns have "Type A" or even "Type B" silica with exposed silanols. Even with "end-capping," small amines can penetrate the C18 layer and hit the silica surface.

Recommended Column Technologies
Column TypeMechanismSuitability for Your Analyte
Charged Surface Hybrid (CSH) Surface is slightly positively charged. Repels the positively charged amine (

).
Excellent. The best choice for amines at low pH.
Polar-Embedded C18 Contains a polar group (amide/carbamate) in the alkyl chain. Shields silanols and provides a water layer.Good. distinct selectivity for the benzyloxy group.
Bidentate C18 (High pH) Cross-linked bonding.Required if using Protocol B (High pH).
PFP (Pentafluorophenyl) Pi-Pi interactions with the phenyl ring.Alternative. Good if you need to separate the analyte from a non-benzyloxy analog.

Part 4: Sample Diluent (The "Strong Solvent" Effect)

A common, overlooked error is dissolving the hydrophobic standard in 100% Methanol or Acetonitrile.

  • The Issue: When a strong solvent plug enters the column, the analyte travels with the solvent faster than the mobile phase, smearing the band before it focuses on the column head.

  • The Fix: The sample solvent must be weaker than the initial mobile phase gradient.

Protocol:

  • Dissolve your stock 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N in DMSO or Methanol (high conc).

  • Dilute the working standard with 90% Water / 10% Organic .

  • If solubility is poor in water, add 0.1% Formic Acid to the diluent to help solubilize the amine.

Part 5: Visualization of the Silanol Effect

Understanding the molecular interaction is key to troubleshooting.

SilanolInteraction cluster_0 Scenario A: Neutral pH (Bad) cluster_1 Scenario B: Low pH + Buffer (Good) Silica_A Silica Surface (Si-O⁻) Interaction Ionic Attraction (Peak Tailing) Silica_A->Interaction Analyte_A Analyte Amine (NH₃⁺) Analyte_A->Interaction Silica_B Silica Surface (Si-OH) Analyte_B Analyte Amine (NH₃⁺) Analyte_B->Silica_B Repelled/No Binding Buffer Buffer Cation (NH₄⁺) Buffer->Silica_B Blocks Sites

Figure 2: Mechanism of amine-silanol interaction and how buffers mitigate it.

FAQ: Specific Issues for Isotope Standards

Q: Will the 13C/15N label affect the chromatography compared to the unlabeled drug? A: Negligibly. 13C and 15N are stable isotopes and do not exhibit the "Deuterium Isotope Effect" (where retention time shifts slightly). Your labeled standard should co-elute perfectly with the native analyte. If they do not co-elute, check your system dead volume or gradient delay.

Q: I see "fronting" instead of tailing. Is this the same issue? A: No. Fronting usually indicates Mass Overload (too much sample on column) or Volume Overload (incompatible diluent). Since this is a labeled standard, you are likely injecting low masses, so check your diluent (See Part 4).

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Avoid if using LC-MS. TEA is a "silanol blocker" and works great for UV detection, but it causes severe signal suppression in Mass Spectrometry and can permanently contaminate the ion source. Use Ammonium Formate instead.

References

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS.[4][5][6] Retrieved from [Link][6]

  • Chrom Tech, Inc. (2025).[7] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.[2][7][8][9] Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape.[7][8][10][11][12] Retrieved from [Link]

Sources

Technical Support Center: MRM Optimization for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-MRM-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Transitions, Energy Ramps, and Troubleshooting for Stable Isotope Labeled (SIL) Internal Standards.

Executive Summary

You are working with 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N , a stable isotope-labeled internal standard (SIL-IS). This compound is structurally analogous to beta-agonists and phenylethanolamine derivatives.

The primary challenge with this specific analyte is balancing the high sensitivity of the benzyl fragmentation pathway with the high specificity required to distinguish it from the unlabeled analyte and matrix interferences. This guide replaces generic templates with a causality-driven workflow designed for this specific chemical class.

Module 1: Critical Parameters & Transition Logic

The "Input": Precursor Ion Calculation

Before touching the instrument, we must validate the physics of the mass shift.

  • Unlabeled Monoisotopic Mass (

    
    ):  ~243.1 Da
    
  • Unlabeled Precursor

    
    :  244.1 Da
    
  • Isotope Shift: 2x

    
     (+2.006 Da) + 1x 
    
    
    
    (+0.997 Da)
    
    
    +3.0 Da.
  • Target Precursor

    
    : 247.1 Da 
    

Critical Check: Ensure your mass spectrometer's resolution is sufficient to separate this +3 Da shift from the M+3 isotope of the unlabeled drug (which is naturally low abundance, <0.5%, but can interfere at high concentrations).

The "Output": Product Ion Selection

For benzyloxy-phenylethanolamines, fragmentation follows two distinct pathways. You must choose based on your assay's Sensitivity vs. Selectivity needs.

Fragment TypeMechanismPredicted m/z (SIL)ProsCons
Quantifier (Sensitivity) Tropylium Ion Formation Cleavage of the benzyl ether bond (

).
91.0 (Assuming labels are on the ethanolamine core)Extremely intense signal.High background noise; non-specific (common in many compounds).
Qualifier (Specificity)

-Cleavage
Breakage of the

bond near the amine.
~32-34 (Depends on label position)High specificity to the drug backbone.Lower intensity; low mass cutoff issues on some quads.
Structural Water Loss

229.1 Preserves high mass.Very non-specific; prone to in-source fragmentation.

Important Note on Label Position: Most commercial synthesis places the


 and 

on the ethanolamine tail (the "drug" part), not the benzyl protecting group.
  • If labels are on the tail: The m/z 91 fragment will be unlabeled (91.0) .

  • If labels are on the benzyl ring: The m/z 91 fragment will shift to 94.0 .

  • Action: Check your Certificate of Analysis (CoA) immediately.

Module 2: Optimization Workflow (Visualization)

The following diagram illustrates the decision logic for optimizing this specific compound, moving from infusion to final method validation.

MRM_Optimization Start Start: Stock Solution (1 µg/mL in 50:50 MeOH:H2O) Q1_Scan Q1 Full Scan Confirm Precursor (247.1) Start->Q1_Scan Prod_Scan Product Ion Scan (10-50 eV Ramp) Q1_Scan->Prod_Scan Select 247.1 Decision Select Transitions Prod_Scan->Decision Path_Sens Pathway A: Sensitivity (m/z 91 Tropylium) Decision->Path_Sens Low LLOQ required Path_Spec Pathway B: Specificity (Core Fragment) Decision->Path_Spec Complex Matrix Opt_CE Optimize Collision Energy (CE) & Declustering Potential (DP) Path_Sens->Opt_CE Path_Spec->Opt_CE Final Final Method (Dwell Time > 20ms) Opt_CE->Final

Caption: Logic flow for selecting MRM transitions based on assay requirements (Sensitivity vs. Specificity).

Module 3: Step-by-Step Optimization Protocol

Phase 1: Infusion & Breakdown Curve

Do not rely on auto-optimization alone. Manual verification prevents "false maximums" from adducts.

  • Preparation: Prepare a 1 µg/mL solution in 50% Methanol/Water + 0.1% Formic Acid.

    • Why Acid? Phenylethanolamines are basic. Acid ensures

      
       generation.
      
  • Q1 Scan: Scan m/z 100–300. Confirm the base peak is 247.1.

    • Troubleshoot: If you see m/z 269, you have Sodium adducts (

      
      ). Switch solvents or increase source temperature.
      
  • Product Scan: Fragment m/z 247.1 with a "rolling" Collision Energy (CE) from 10 to 60 eV.

  • Selection:

    • Identify the Tropylium ion (m/z 91) . This usually peaks at moderate CE (20-30 eV).

    • Identify the Backbone fragment . Look for peaks retaining the labels (check CoA).

Phase 2: Energy Ramping (The "U-Curve")

For the selected transitions (e.g., 247.1 -> 91.0), you must find the apex of the breakdown curve.

  • Set up an MRM method with the same transition repeated 5 times.

  • Assign different CEs to each (e.g., 15, 20, 25, 30, 35 eV).

  • Inject the standard (Flow Injection Analysis - FIA).

  • Plot Peak Area vs. CE.

    • Goal: A Gaussian-like curve. Pick the CE at the apex.[1]

    • Tip: If the curve is flat, the fragment is too stable (increase CE range) or you are seeing crosstalk.

Module 4: Troubleshooting & FAQs

Q1: I see a signal in my Unlabeled Drug channel when I inject the Internal Standard (IS) alone. Why?

Diagnosis: Isotopic Impurity or Cross-Talk. The Mechanism:

  • Impurity: Your SIL-IS might contain <1% unlabeled material (check "Isotopic Purity" on CoA).

  • Cross-Talk: If the mass resolution is wide (e.g., 1.2 Da window), the tail of the IS peak (247) might bleed into the Drug channel (244), though this is rare with a +3 shift. Solution:

  • Ensure the IS concentration is not excessively high compared to the LLOQ of the drug.

  • Tighten the Q1 resolution to "Unit" or "High" (0.7 FWHM).

Q2: My signal intensity fluctuates wildly between injections.

Diagnosis: Charge Competition or Solubility. The Mechanism:

  • The benzyloxy group is hydrophobic; the amine is polar. In high organic mobile phases, the compound may precipitate or adsorb to tubing. Solution:

  • Use a washing solvent with Isopropanol to remove hydrophobic carryover.

  • Ensure the autosampler needle wash is acidic (pH < 3) to keep the amine protonated and soluble.

Q3: The m/z 91 transition has high background noise in plasma samples.

Diagnosis: Non-specific fragmentation. The Mechanism:

  • Many endogenous compounds (phospholipids, plasticizers) contain benzyl groups or fragment to m/z 91. Solution:

  • Switch Transitions: Use the "Qualifier" transition (drug backbone) for quantitation if sensitivity allows.

  • Chromatography: Improve separation.[2][3] The SIL-IS and Drug must co-elute, but they should be separated from the phospholipid dump (usually late eluting).

Q4: What is the optimal Dwell Time?

Recommendation: 20–50 ms.

  • Logic: You need 12–15 data points across the chromatographic peak.

  • Calculation: If peak width is 6 seconds, and you have 2 transitions (Drug + IS), a 50ms dwell time (plus 5ms pause) gives:

    
     points. This is plenty. You can increase dwell time to 100ms to improve Signal-to-Noise (S/N).
    

Data Summary Table: Theoretical Transitions

Precursor (Q1)Product (Q3)Label Location AssumptionRecommended CE (Approx)Purpose
247.1 91.0 Labels on Ethanolamine20 - 30 eVQuantifier (High Signal)
247.1 94.0 Labels on Benzyl Ring20 - 30 eVQuantifier (High Signal)
247.1 229.1 Any10 - 15 eVConfirmation (Water Loss)
247.1 157.1 Labels on Ethanolamine35 - 45 eVSpecificity (Loss of Benzyl)

References

  • Skyline Software (MacCoss Lab). Small Molecule Method Development and CE Optimization. (Tutorial describing linear equation optimization for small molecules). [Link]

  • Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines: Electrospray ionisation-tandem mass spectrometry study. European Journal of Mass Spectrometry. (Mechanistic insight into tropylium ion formation). [Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations. (Guide on dwell time and cycle time optimization). [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Discussion on cross-talk and isotope purity). [Link]

Sources

how to correct for matrix effects using 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quantitative Bioanalysis & Matrix Effect Correction Topic: Optimization of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N Internal Standard Reference ID: TS-GUIDE-2024-SIL-IS

Executive Summary

You are employing 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N (hereafter referred to as SIL-IS ) to quantify its non-labeled analog (Analyte) in biological matrices via LC-MS/MS.

This guide addresses the specific challenges of using a Stable Isotope Labeled Internal Standard (SIL-IS) with a +3 Da mass shift (


). While SIL-IS is the gold standard for correcting matrix effects (ME), improper implementation can lead to "Cross-Talk" (Isotopic Interference) or suppression caused by the IS itself.

Module 1: The Mechanism of Correction

Q: Why is this specific SIL-IS better than a structural analog? A: In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, causing Ion Suppression or Enhancement.

  • Structural Analogs often elute at slightly different retention times than the analyte. They experience different matrix zones, leading to failed correction.

  • Your SIL-IS is chemically identical.[1][2] It co-elutes perfectly with the analyte. Therefore, if the matrix suppresses the analyte signal by 50%, it also suppresses the SIL-IS by 50%. The Ratio (Analyte/IS) remains constant, preserving accuracy.

Visualizing the Competition (Ion Suppression)

IonizationCompetition cluster_droplet ESI Droplet (Limited Charge) Analyte Analyte (2-Amino...) MS_Inlet Mass Spec Inlet Analyte->MS_Inlet Competes for H+ IS SIL-IS (13C2, 15N) IS->MS_Inlet Competes for H+ Matrix Matrix (Phospholipids) Matrix->Analyte Suppresses Matrix->IS Suppresses Equally Matrix->MS_Inlet Dominates Surface Charge

Caption: Mechanism of Matrix Effect. High-abundance matrix components (Red) monopolize the available charge in the ESI droplet, suppressing both Analyte (Blue) and IS (Green) equally.

Module 2: Critical Assessment & Troubleshooting

Issue 1: The +3 Da Mass Shift Risk (Cross-Talk)

Your IS has a mass shift of +3 Da. For a molecule with ~15 Carbons (C15), the natural abundance of the M+3 isotope in the Analyte is low but non-zero.

  • Risk: At the Upper Limit of Quantification (ULOQ), the natural M+3 tail of the Analyte may appear in the IS channel.

  • Symptom: The IS peak area increases as the Analyte concentration increases (nonlinear calibration curves).

Diagnostic Check:

  • Inject the Analyte at ULOQ concentration (without IS).

  • Monitor the IS MRM transition .

  • Acceptance Criteria: The response in the IS channel must be < 5% of the average IS response in your standards.

Issue 2: Solubility & Hydrophobicity

The "4'-benzyloxyphenyl" moiety is significantly hydrophobic.

  • Risk: If your needle wash or LC gradient is insufficient, the compound may carry over or stick to plasticware.

  • Solution: Ensure your needle wash contains at least 50% organic solvent (Acetonitrile/MeOH) with 0.1% Formic Acid to protonate the amino group and solubilize the benzyloxy group.

Module 3: Step-by-Step Protocols

Protocol A: Matrix Factor (MF) Determination

Reference: FDA Bioanalytical Method Validation Guidance (2018)[3]

This experiment quantifies exactly how much the matrix is affecting your signal and proves the SIL-IS is correcting it.

Reagents:

  • Set A (Neat Solution): Analyte + IS in mobile phase (no matrix).

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS into the dry extract.

Procedure:

  • Prepare Low QC (LQC) and High QC (HQC) concentrations.

  • Perform the extraction on 6 different lots of blank matrix (Plasma/Serum).

  • Spike the extracts (Set B) and prepare neat solutions (Set A).

  • Inject and calculate MF.

Calculation Table:

MetricFormulaAcceptance Criteria
Absolute MF (Analyte)

< 1.0 = Suppression> 1.0 = Enhancement
Absolute MF (IS)

Should track Analyte MF closely.
IS-Normalized MF

Must be close to 1.0 (e.g., 0.85 - 1.15)
CV of IS-Norm MF Standard Deviation of the 6 lotsMust be ≤ 15%
Protocol B: Optimizing IS Concentration

Do not arbitrarily choose an IS concentration. Too much IS can cause "Self-Suppression."

  • Estimate Target: Aim for an IS response that matches the Analyte response at roughly 50% of the ULOQ or the geometric mean of the calibration range.

  • Interference Check:

    • Inject a Blank + IS sample.

    • Monitor the Analyte MRM channel .

    • Goal: Any signal in the Analyte channel must be < 20% of the LLOQ response. If it is higher, your IS contains unlabeled impurities (M+0), or your concentration is too high.

Module 4: Workflow Visualization

Matrix Effect Validation Workflow

MatrixValidation cluster_prep Sample Preparation cluster_spike Spiking Strategy cluster_calc Calculation BlankMatrix 6 Lots Blank Matrix Extract Extraction (PPT/SPE/LLE) BlankMatrix->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute with Analyte + IS Dry->Reconstitute Compare Compare Areas: Matrix vs Neat Reconstitute->Compare Set B (Matrix) NeatSol Prepare Neat Soln (Mobile Phase) NeatSol->Compare Set A (Neat) Result Calculate IS-Normalized MF Compare->Result Pass Validated Result->Pass CV < 15% Fail Optimize Extraction or Chromatography Result->Fail CV > 15%

Caption: Workflow for determining Matrix Factor according to FDA/EMA guidelines. Set B (Post-Extraction Spike) is compared against Set A (Neat Solution).

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. [Link][4]

  • European Medicines Agency (EMA). (2011).[3] Guideline on bioanalytical method validation. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

Sources

improving recovery of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N from tissue homogenates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific challenges of recovering 2-Amino-1-(4'-benzyloxyphenyl)ethanol (a lipophilic, basic amino-alcohol) and its stable isotope-labeled internal standard (13C2, 15N ) from complex tissue matrices.

Executive Summary: The "Lipophilic Amine" Challenge

Recovering 2-Amino-1-(4'-benzyloxyphenyl)ethanol from tissue is not a standard extraction problem; it is a sequestration problem.[1][2]

This molecule possesses two distinct chemical characteristics that complicate recovery:

  • Basic Amine Functionality (pKa ~9.0–9.5): At physiological pH, it is positively charged.[1][2]

  • Lipophilic Tail (Benzyloxy Group): This significantly increases the LogP compared to simple phenylethanolamines.[1][2]

The Mechanism of Failure: In tissue, these "lipophilic amines" undergo Lysosomal Trapping and Phospholipid Binding .[2][3] They diffuse into acidic lysosomes (pH ~4-5), become protonated, and are trapped because the charged species cannot diffuse back out.[2] Standard protein precipitation (PP) often fails to release the drug from these intracellular compartments, leading to low recovery (<40%) and high variability.[1]

This guide provides a self-validating workflow to disrupt these binding mechanisms and normalize the behavior of your 13C2, 15N internal standard (IS).

Part 1: Validated Extraction Workflows

Sample Homogenization (The Critical Step)

Do not homogenize in 100% aqueous buffer (e.g., PBS).[1] Aqueous buffers leave lysosomal membranes intact, trapping the analyte.[2]

Protocol:

  • Solvent: Use Methanol:Water (50:50 v/v) as the homogenization medium.[1][2] The organic solvent disrupts lipid bilayers, releasing trapped analyte.[2]

  • Ratio: 1 part tissue to 4-9 parts solvent (e.g., 100 mg tissue + 400 µL solvent).

  • IS Addition: Add your 13C2, 15N IS during this step, not after.

  • Equilibration: Vortex and let stand for 15–30 minutes at room temperature.

    • Why? The IS must equilibrate with the tissue binding sites to track the analyte correctly. If the analyte is deep in the lipid matrix and the IS is floating in the solvent, the IS will not compensate for extraction losses.

Extraction Methodologies

Choose the method based on your sensitivity requirements.

Method A: Mixed-Mode Cation Exchange SPE (Gold Standard)

Best for: High sensitivity, removing phospholipids, and eliminating matrix effects.[1][2]

StepSolvent/BufferMechanism
Cartridge MCX (Mixed-Mode Cation Exchange) 30 mgPolymeric reversed-phase + Sulfonic acid
Condition 1.[1][2] Methanol2.[1][2][4] WaterActivates sorbent.[1][2]
Load Supernatant diluted with 2% Formic Acid Acidifies sample (pH < 4) to ensure analyte is charged (R-NH3+) and binds to the cation exchange sites.[1]
Wash 1 2% Formic Acid in WaterRemoves proteins and salts.[1][2]
Wash 2 100% MethanolCRITICAL: Removes neutral lipids and hydrophobic interferences.[1][2] The analyte stays bound by ionic interaction.[2]
Elute 5% Ammonium Hydroxide in MethanolHigh pH (>10) neutralizes the amine (R-NH2), breaking the ionic bond and eluting the drug.
Method B: Liquid-Liquid Extraction (LLE)

Best for: Cost efficiency and simplicity.[1]

  • Alkalinization: Add 50 µL of 0.5 M Ammonium Hydroxide (pH > 10) to the homogenate.

    • Why? You must suppress ionization.[1][2] The uncharged amine extracts into the organic layer.[2]

  • Solvent: Add MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1][2]

    • Note: Avoid Hexane (too non-polar for the ethanol/amino group).[1]

  • Agitate: Shake for 10 minutes. Centrifuge.

  • Reconstitute: Evaporate the organic layer and reconstitute in mobile phase.[2]

Part 2: Visualizing the Mechanism

The following diagram illustrates the "Lysosomal Trap" and how the recommended protocol bypasses it.

RecoveryWorkflow cluster_Tissue Tissue Environment (In Vivo/Homogenate) cluster_Extraction Optimized Extraction Protocol Lysosome Lysosome (pH 4.5) Analyte Trapped (R-NH3+) Cytosol Cytosol (pH 7.4) Analyte Equilibrium Lysosome->Cytosol Trapped (Charged) Homogenization Step 1: Homogenize (50% MeOH/Water) Lysosome->Homogenization Solvent disrupts membrane Cytosol->Lysosome Diffusion of Neutral Species Membrane Phospholipid Bilayer Non-specific Binding Membrane->Homogenization Releases bound drug Equilibration Step 2: Add 13C,15N IS & Equilibrate (30 min) Homogenization->Equilibration SPE Step 3: MCX SPE (Wash w/ 100% MeOH) Equilibration->SPE LCMS LC-MS/MS Analysis (High Recovery) SPE->LCMS Clean Extract

Caption: Figure 1. Mechanism of lysosomal trapping and the solvent-based disruption strategy required to release lipophilic amines for extraction.

Part 3: Troubleshooting & FAQs

Q1: My absolute recovery is low (<50%), but my IS recovery is also low. The ratio is consistent, but sensitivity is poor.

Diagnosis: This indicates incomplete extraction efficiency from the tissue matrix, likely due to phospholipid binding.[2] Solution:

  • Switch Homogenization Buffer: If you are using PBS, switch to 50% Methanol immediately.[2]

  • Check pH: Ensure your load step (for SPE) is acidic (pH < 4) or your LLE extraction pH is basic (pH > 10).[1] If the pH is near the pKa (~9), the molecule is in a mixed state and extracts poorly in both methods.[2]

Q2: The 13C2, 15N IS peak shape is broader than the analyte peak.

Diagnosis: This is the "Mass Effect" or "Deuterium Isotope Effect" (though rare with 13C/15N, it can happen if the IS is not pure or if carrier effects occur).[2] However, more likely, it is a Solvent Mismatch . Solution: Ensure your reconstitution solvent matches the initial mobile phase conditions.[2] If your mobile phase is 95% water, do not inject the sample in 100% Methanol.[2] It will cause peak fronting/broadening for early eluters.[1][2]

Q3: I see high variability (CV > 15%) between replicate tissue samples.

Diagnosis: Non-uniform homogenization or insufficient equilibration time for the IS.[2] Solution:

  • The "30-Minute Rule": After adding the IS to the tissue homogenate, wait 30 minutes before processing. This allows the IS to bind to the same matrix components as the analyte. If you extract immediately, the IS is "free" while the analyte is "bound," leading to different extraction efficiencies [1].[2]

Q4: Should I use silanized glass?

Diagnosis: Lipophilic amines adhere strongly to untreated glass silanols.[1][2] Solution: Yes. Use silanized glassware or, preferably, high-quality polypropylene (PP) labware for all steps.[1][2] Avoid standard borosilicate glass tubes for evaporation steps unless silanized [2].[1][2]

Part 4: References

  • Waters Corporation. (2024).[1][2] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters.com. [Link]

  • Kazmi, F., et al. (2013).[2] Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes. Drug Metabolism and Disposition.[2] [Link]

  • Stokvis, E., et al. (2005).[2] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1][2] [Link]

Sources

dealing with isotopic crosstalk from 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


Application:  LC-MS/MS Quantitative Bioanalysis
Issue Category:  Signal Interference / Isotopic Contribution[1]

Executive Summary: The +3 Da Challenge

You are encountering signal interference with 2-Amino-1-(4'-benzyloxyphenyl)ethanol-


 . Because this Internal Standard (IS) has a mass shift of only +3 Daltons  relative to the native analyte, you are operating in a zone of high risk for Isotopic Crosstalk .

In bioanalysis, "crosstalk" is not a single phenomenon but a bidirectional problem.[2] You must diagnose whether the IS is contaminating the Analyte channel (affecting LLOQ) or the Analyte is contaminating the IS channel (affecting linearity at ULOQ).

The Mechanism of Interference

The following diagram illustrates the two distinct pathways of crosstalk you must investigate.

CrosstalkMechanism cluster_0 Pathway A: Forward Crosstalk (Impurity) cluster_1 Pathway B: Reverse Crosstalk (Natural Abundance) IS_Source Internal Standard (Labeled) Impurity Isotopic Impurity (M+0, M+1) IS_Source->Impurity Synthesis Incompleteness Analyte_Channel Analyte Channel (M+0 Detection) Impurity->Analyte_Channel False Signal at LLOQ Analyte_Source Native Analyte (High Conc.) Isotopes Natural Isotopes (M+3) Analyte_Source->Isotopes 13C Natural Abundance IS_Channel IS Channel (M+3 Detection) Isotopes->IS_Channel Interference at ULOQ

Caption: Figure 1. Bidirectional pathways of isotopic interference in LC-MS/MS.

Diagnostic Workflow: Isolate the Source

Do not guess. Perform these two specific "Zero-Injection" experiments to confirm the source of the error.

Experiment A: The "IS Purity" Test (Forward Crosstalk)

Goal: Determine if the IS is contributing to the Analyte signal.

  • Prepare: A "Zero Blank" sample (Blank Matrix + Internal Standard at working concentration). Do not add native analyte. [1][2]

  • Inject: Run this sample in triplicate.

  • Analyze: Monitor the Analyte Transition (M+0).

  • Criteria:

    • If the peak area in the Analyte channel is > 20% of the LLOQ signal , your IS contains significant unlabeled impurities.

    • Root Cause:[1][2][3] Incomplete labeling during synthesis (e.g.,

      
       instead of 
      
      
      
      ).
Experiment B: The "Natural Abundance" Test (Reverse Crosstalk)

Goal: Determine if the Analyte is contributing to the IS signal.

  • Prepare: A ULOQ sample (Highest standard concentration) without Internal Standard .

  • Inject: Run this sample in triplicate.

  • Analyze: Monitor the IS Transition (M+3).

  • Criteria:

    • If the peak area in the IS channel is > 5% of the average IS response , natural abundance isotopes from the analyte are "spilling over" into the IS window.

    • Root Cause:[1][2][4] The M+3 isotope of the native drug (approx. 0.1–0.5% abundance for this size molecule) is significant at high concentrations.[1][2]

Mitigation Strategies

Once you have identified the pathway (A or B), apply the corresponding solution below.

Scenario A: Forward Crosstalk (IS affects LLOQ)

The IS is "dirty" with unlabeled material.

MethodProtocolWhy it works
1. Titrate IS Concentration Reduce the IS working concentration by 50% or 75%.Reducing the total IS mass reduces the absolute amount of impurity. If the impurity drops below the detection threshold, the interference disappears.
2. Adjust LLOQ Raise the LLOQ to a point where the interference is < 20% of the analyte response.If you cannot lower the IS (due to sensitivity limits), you must accept a higher quantification limit.
3. Chromatographic Separation Optimize the gradient to separate the IS from the Analyte slightly.Deuterium (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

) labels often cause retention time shifts.[1] ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

usually co-elute perfectly.[1] Note: This is difficult with C/N labels but worth checking if peak shape allows partial resolution.
Scenario B: Reverse Crosstalk (Analyte affects IS)

The Analyte is too concentrated, and its M+3 isotope mimics the IS.

MethodProtocolWhy it works
1. Increase IS Concentration Double the IS working concentration.Increasing the "real" IS signal makes the "interference" signal (from the analyte) proportionally smaller (e.g., dropping it from 6% to 3%).
2. Narrow Mass Windows Set the Quadrupole 1 (Q1) resolution to "Unit" or "High" rather than "Low" or "Open."[1][2]Prevents the tail of the M+2 isotope from bleeding into the M+3 window.
3. Calibration Curve Truncation Lower the ULOQ.If the highest concentration generates too much M+3 isotope, capping the curve prevents the IS response from being skewed.

Advanced Troubleshooting: Fragmentation Overlap

If the diagnostic tests above are inconclusive, the issue may be Fragmentation Crosstalk .

The Physics: Your compound is 2-Amino-1-(4'-benzyloxyphenyl)ethanol .[1][2]

  • Precursor: ~244 Da (Native) / ~247 Da (IS).[1][2]

  • Common Fragment: Loss of the benzyl group or water.

If the label (


) is located on a part of the molecule that is lost  during fragmentation (e.g., if the benzyl group were labeled but cleaved off), the resulting fragment ions for both Analyte and IS would have the same mass.

Action Plan:

  • Verify Label Position: Ensure the

    
     and 
    
    
    
    atoms are on the core phenylethanolamine structure , not the benzyl group.
  • Select Different Transitions:

    • If your primary transition is

      
       (IS) and it interferes, look for a transition that retains the labeled atoms.
      
    • Avoid generic fragments (like tropylium ions, m/z 91) if the label is on the phenyl ring.

Frequently Asked Questions (FAQ)

Q: Can I mathematically correct for crosstalk instead of changing the method? A: Yes, but it is risky for regulated bioanalysis (FDA/EMA). You can calculate a "Contribution Factor" and subtract it, but regulators prefer chromatographic or mass-spectrometric resolution.[1][2] Only use mathematical correction if physical mitigation fails.[1][2]

Q: Why did I not see this with my Deuterated (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) standard? 
A:  Deuterium often causes a slight retention time shift (1-2 seconds) which physically separates the interference.[1] 

standards co-elute perfectly, meaning the mass spectrometer is the only separation mechanism.

Q: What is the acceptable limit for IS interference in the Blank? A: According to FDA and EMA guidelines, the response in the blank (interference) should not exceed 20% of the response at the LLOQ for the analyte, and 5% of the response for the Internal Standard.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2][3][5][6] (2018).[1][2][3][6][7][8][9] Focuses on Section III.B (Selectivity and Specificity). [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1][2][3][4][8] (2011).[1][2][10][11] See Section 4.1.5 on Selectivity and IS interference. [Link]

  • Matuszewski, B. K., et al. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry 75.13 (2003): 3019-3030.[1][2] (Foundational text on IS variability and crosstalk). [Link]

Sources

Technical Support Center: Stability of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and bioanalytical handling of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N , a stable isotope-labeled internal standard (SIL-IS) typically used in the quantification of adrenergic agonists, octopamine derivatives, or related phenylethanolamine compounds.

This guide is structured to assist researchers in troubleshooting instability issues encountered during LC-MS/MS workflows.

Core Stability Profile & Risk Assessment

The stability of 2-Amino-1-(4'-benzyloxyphenyl)ethanol (and its isotopologue) in processed samples is governed by three primary chemical vulnerabilities:

  • Oxidative Sensitivity: The phenylethanolamine backbone is susceptible to oxidative deamination and hydroxylation, particularly in non-acidified aqueous/organic mixtures.

  • Adsorptive Losses: The free primary amine and hydroxyl group create a high affinity for active silanol sites on untreated glass vials, leading to non-linear signal loss (the "vanishing peak" phenomenon).

  • Benzyl Ether Hydrolysis: While generally robust, the benzyloxy group can undergo cleavage under highly acidic conditions (

    
    ) combined with elevated temperatures, reverting the molecule to the phenol parent.
    
Stability Summary Table
ParameterStability StatusCritical Risk FactorMitigation Strategy
Autosampler Stability (4°C) High (up to 48h)Solvent evaporation in unsealed platesUse pre-slit silicone mats; maintain T < 10°C.
Room Temperature (20-25°C) Moderate (< 12h)Oxidative degradationAcidify reconstitution solvent (0.1% Formic Acid).
Freeze-Thaw (-20°C) High (3 cycles)Precipitation of matrix componentsVortex thoroughly; centrifuge before injection.
Glass Adsorption Poor Non-specific binding to silanolsUse Polypropylene (PP) vials or silanized glass.
Light Sensitivity ModeratePhoto-oxidationUse amber vials; minimize benchtop exposure.

Troubleshooting Guide: Processed Sample Instability

Issue 1: Drifting Internal Standard (IS) Response

Symptom: The peak area of the 13C2,15N-labeled IS decreases progressively across a batch run, while the analyte response remains stable or drifts at a different rate.

Root Cause Analysis: This dissociation often stems from matrix-induced suppression accumulating on the column or adsorption in the autosampler vial. Since the IS is present at a fixed concentration, any loss due to adsorption to the vial wall appears as a negative drift.

Corrective Protocol:

  • Check Vial Material: Switch immediately from standard glass vials to Polypropylene (PP) or TPX (polymethylpentene) vials. Phenylethanolamines bind aggressively to the negatively charged silanols on glass surfaces.

  • Modify Reconstitution Solvent: Ensure your final solvent contains an organic modifier (at least 10-20% Methanol or Acetonitrile) and is acidified (0.1% Formic Acid). The acid keeps the amine protonated (

    
    ), reducing its ability to interact with surface active sites.
    
Issue 2: "Ghost" Peaks or Split Peaks in Chromatograms

Symptom: The IS peak appears split or shows a fronting shoulder, specifically in processed samples but not in neat standards.

Root Cause Analysis: This is typically a Solvent Strength Mismatch . If the processed sample is dissolved in a solvent with higher elution strength (e.g., 100% Methanol) than the initial mobile phase (e.g., 95% Water), the analyte "surfs" the solvent plug down the column, causing peak distortion.

Corrective Protocol: Adjust the reconstitution solvent to match the initial mobile phase composition of your gradient.

  • Example: If your gradient starts at 5% Acetonitrile, reconstitute samples in 5-10% Acetonitrile/Water.

Issue 3: Unexpected degradation of the Benzyloxy Group

Symptom: Appearance of a new peak with a mass shift of -90 Da (loss of benzyl group) or -91 Da (loss of benzyl radical) in the IS channel.

Root Cause Analysis: While rare, this indicates Acid-Catalyzed Hydrolysis . This occurs if the samples are processed with high concentrations of strong acids (e.g., TCA, HCl) and left at room temperature or higher in the autosampler.

Corrective Protocol: Switch to milder acidification agents. Use Formic Acid or Acetic Acid instead of HCl or TFA. Ensure the autosampler is actively cooled to 4°C to kinetically inhibit the hydrolysis reaction.

Experimental Workflow: Validating Processed Sample Stability (PSS)

To scientifically validate the stability of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N, you must perform a "Time-Zero vs. Stored" comparison. Do not rely on "freshly prepared" curves alone, as they do not account for instrument drift.

Step-by-Step Validation Protocol
  • Preparation (T=0): Extract a full set of Quality Control (QC) samples (Low, Mid, High) and Internal Standard.

  • Injection (Run 1): Inject the batch immediately. This establishes the "T=0" baseline.

  • Storage: Leave the processed vials in the autosampler (at the intended temperature, e.g., 4°C) for the desired stability window (e.g., 24, 48, or 72 hours).

  • Re-Injection (Run 2): Re-inject the exact same vials .

  • Comparison Logic: Calculate the IS Peak Area and the Analyte/IS Ratio for Run 2 and compare against Run 1.

Acceptance Criteria:

  • IS Response: Should be within ±15% of the T=0 mean.

  • Area Ratio: Should be within ±15% of the T=0 mean.

Visual Workflow: PSS Validation Logic

PSS_Validation Start Start Validation Extract Extract QCs & IS (n=6 per level) Start->Extract Inject_T0 Inject Immediately (T=0 Baseline) Extract->Inject_T0 Store Store in Autosampler (4°C for 24-48h) Inject_T0->Store Inject_Tfinal Re-inject Same Vials (T=Final) Store->Inject_Tfinal Calc Calculate % Difference (T_final vs T_0) Inject_Tfinal->Calc Decision Is Diff < 15%? Calc->Decision Pass Stability Validated Decision->Pass Yes Fail Fail: Check Evaporation or Adsorption Decision->Fail No

Caption: Logical workflow for validating Processed Sample Stability (PSS) ensuring distinction between instrument drift and sample degradation.

Frequently Asked Questions (FAQs)

Q: Can I use glass inserts for small volume samples? A: Use caution. If you must use glass inserts, ensure they are deactivated (silanized) . Untreated glass inserts have a high surface-area-to-volume ratio, exacerbating adsorption losses for amine-containing compounds like 2-Amino-1-(4'-benzyloxyphenyl)ethanol.

Q: My IS response is low, but the analyte is fine. Why? A: This suggests a solubility or extraction efficiency difference . The 13C2,15N label adds mass but shouldn't drastically change chemical properties. However, if your IS working solution was prepared in a solvent that precipitated upon addition to the matrix (e.g., pure ACN added to plasma without mixing), you may have lost IS before extraction. Ensure the IS is prepared in a solvent compatible with the matrix (e.g., 50:50 Water:Methanol).

Q: Is this compound light sensitive? A: Yes, phenylethanolamines can undergo photo-oxidation. While not as sensitive as retinoids, it is "Good Laboratory Practice" (GLP) to use amber glassware for stock solutions and minimize exposure to direct sunlight during processing.

Q: What is the best storage solvent for the stock solution? A: Store the stock solution in Methanol at -20°C or -80°C. Avoid storing in water or low-pH aqueous buffers for long periods (weeks/months) to prevent slow hydrolysis.

References

  • European Bioanalysis Forum (EBF). Processed Sample Stability: What is required? (Focuses on the distinction between re-injection reproducibility and stability).

  • US FDA. Bioanalytical Method Validation Guidance for Industry. (Provides the regulatory framework for stability testing, including processed sample stability).

  • PubChem. Compound Summary: (1S)-1-[4-(benzyloxy)phenyl]ethanol.[1] (Structural data and chemical properties).[1][2][3][4] [1]

  • Shimadzu. LCMS Troubleshooting Tips. (General guide on IS variability and solvent effects).

Sources

impact of internal standard concentration on assay linearity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Internal Standard Concentration on Assay Linearity

Role: Senior Application Scientist Context: LC-MS/MS Bioanalysis (Small Molecule & Peptide)

The Core Mechanic: Why IS Concentration Dictates Linearity

In quantitative LC-MS/MS, we operate under the assumption that the Internal Standard (IS) and the Analyte experience identical ionization environments. Ideally, the IS compensates for matrix effects, injection variability, and ionization fluctuations.

However, the concentration of the IS is not a passive variable; it is an active reagent that competes for charge in the electrospray ionization (ESI) source.

The relationship between IS concentration and assay linearity is governed by three critical failure modes:

  • Crosstalk (Isotopic Contribution): Signal "bleed" between the Analyte and IS channels.

  • Ion Suppression (Charge Competition): High IS loads steal charge from the analyte (or vice versa).

  • Detector Saturation: The combined ion flux exceeds the detector's pulse-counting linear range.

The following diagram visualizes the "Sweet Spot" you must target during method development:

IS_Optimization_Logic Low_Conc IS Concentration: TOO LOW Noise High %CV (Poor Precision) Low_Conc->Noise Lost in baseline High_Conc IS Concentration: TOO HIGH Crosstalk Crosstalk (IS -> Analyte) Ruins LLOQ Linearity High_Conc->Crosstalk Impurity/Isotope overlap Suppression Ion Suppression (Charge Competition) High_Conc->Suppression Source Saturation Optimal IS Concentration: OPTIMAL Linearity Linearity (r² > 0.99) Constant Response Ratio Optimal->Linearity Maximizes Noise->Linearity Reduces Crosstalk->Linearity Intercept Bias Suppression->Linearity High-end Curvature

Figure 1: The causal relationship between Internal Standard concentration extremes and assay performance failure modes.

Troubleshooting Guide: Diagnosing Linearity Failures

Use this guide to match your calibration curve's symptoms to the underlying IS concentration issue.

Scenario A: The "Quadratic" Curve (Upward Curvature at ULOQ)

Symptom: The calibration curve bends upwards at the high end (ULOQ). The residuals are positive at the high end.

  • Mechanism: Analyte-Induced IS Suppression. At high concentrations, the Analyte abundance is so high that it suppresses the ionization of the Internal Standard.[1]

  • The Math: Since

    
    , if 
    
    
    
    drops artificially while
    
    
    rises, the Ratio skyrockets, causing an upward curve.
  • Fix:

    • Increase IS Concentration: Make the IS more competitive in the source (if S/N permits).

    • Dilute the Extract: You are likely overloading the column/source.

Scenario B: The "Plateau" (Downward Curvature at ULOQ)

Symptom: The curve flattens at the top.

  • Mechanism: Detector Saturation. The electron multiplier is blinded by the total ion current (Analyte + IS).

  • Fix:

    • Decrease IS Concentration: If the IS is contributing significantly to the total ion load, reducing it can bring the total signal back into the linear dynamic range.

    • Detune the Mass Spec: Use a less sensitive transition or reduce the multiplier voltage.

Scenario C: High Intercept / Failed LLOQ

Symptom: The curve does not pass through zero; the LLOQ calculates higher than the nominal concentration.

  • Mechanism: IS-to-Analyte Crosstalk. Your IS contains a small percentage of "unlabeled" material (impurities), or the isotopic mass difference is too small (e.g., +1 Da or +2 Da), causing the IS signal to bleed into the Analyte channel.

  • Fix:

    • Drastically Reduce IS Concentration: Lowering the IS concentration reduces the absolute amount of impurity contributing to the Analyte channel.

    • Switch IS: Use a Stable Isotope Labeled (SIL) IS with a mass difference of at least +3 Da (ideally +5 Da) to avoid natural isotopic overlap [1].

Protocol: The "IS Titration" Experiment

Do not guess your IS concentration. Perform this self-validating experiment during method development to define the optimal concentration.

Objective: Determine the IS concentration that provides high precision without causing crosstalk or suppression.

Materials:

  • Analyte Stock Solution

  • IS Stock Solution

  • Blank Matrix (Plasma/Serum)

Workflow:

StepActionScientific Rationale
1 Prepare Analyte ULOQ Create a neat solution of the Analyte at the Upper Limit of Quantification (ULOQ) concentration.
2 Prepare IS Dilution Series Prepare IS solutions at 3 levels: 1. Low: Estimated 5% of ULOQ response.2. Mid: Estimated 30-50% of ULOQ response.3. High: Estimated 100% of ULOQ response.
3 The "Crosstalk" Check Inject the High IS solution alone (no Analyte). Monitor the Analyte MRM channel.
4 The "Suppression" Check Inject the Analyte ULOQ alone (no IS). Monitor the IS MRM channel.
5 The "Linearity" Check Spike matrix with Analyte at LLOQ and ULOQ. Add IS at the three levels (Low, Mid, High) to separate aliquots. Process and inject.

Data Analysis & Acceptance Criteria:

  • Crosstalk: The signal in the Analyte channel (from Step 3) must be < 20% of the LLOQ response [2]. If it is higher, your IS concentration is too high.

  • Response Ratio: Select the IS concentration where the response is ~30-50% of the Analyte ULOQ response .

    • Why? This ensures the IS is detectable even if matrix suppression occurs, but not so high that it dominates the ionization process.

Decision Logic: Optimizing the Workflow

Use this logic flow to finalize your method settings.

IS_Workflow Start Start IS Optimization Check_Mass Is IS Mass Diff > 3 Da? Start->Check_Mass Crosstalk_Test Inject Pure IS: Signal in Analyte Channel? Check_Mass->Crosstalk_Test Yes Mass_Fail Risk of Isotopic Overlap (M+2 effects) Check_Mass->Mass_Fail No Crosstalk_Fail Fail: IS contributing to LLOQ Crosstalk_Test->Crosstalk_Fail > 20% of LLOQ Check_Suppression Inject ULOQ + IS: Is IS Area Suppressed >20%? Crosstalk_Test->Check_Suppression Pass Reduce_IS Action: Reduce IS Conc by 50-90% Crosstalk_Fail->Reduce_IS Reduce_IS->Check_Suppression Suppression_Fail Fail: Analyte Suppressing IS (Non-linear ULOQ) Check_Suppression->Suppression_Fail Yes Finalize Finalize IS Conc (Target 30-50% of ULOQ) Check_Suppression->Finalize No Increase_IS Action: Increase IS Conc (Or Dilute Sample) Suppression_Fail->Increase_IS Increase_IS->Finalize

Figure 2: Step-by-step decision tree for finalizing Internal Standard concentration.

Frequently Asked Questions (FAQs)

Q1: Can I just use the same IS concentration for all my assays? A: No. The optimal IS concentration depends on the ionization efficiency of the specific molecule and the dynamic range of the assay. A concentration that works for a high-abundance drug assay will be invisible (or suppressed) in a high-sensitivity biomarker assay.

Q2: My IS response is dropping over the course of the run. Does this affect linearity? A: It depends.

  • Global Drift: If the IS drops and the Analyte drops proportionally (due to source fouling), the Ratio (

    
    ) remains constant, and linearity is preserved. This is the exact purpose of the IS.
    
  • Differential Drift: If the IS drops but the Analyte does not (rare, but possible with analog IS), linearity will fail. FDA BMV 2018 guidance requires monitoring IS response trends to identify "outliers" that indicate method instability [3].

Q3: Why is Deuterated IS (


, 

) sometimes problematic for linearity?
A: Deuterium can alter the lipophilicity of the molecule, causing a slight retention time shift compared to the analyte. If the IS elutes slightly earlier/later, it may experience a different matrix effect zone than the analyte.[1][2] This decouples the IS/Analyte relationship, leading to non-linearity.[3][4]
  • Tip:

    
     or 
    
    
    
    labeled IS are superior as they co-elute perfectly [4].

Q4: What is the "Rule of Thumb" for IS intensity? A: A widely accepted practice is to target an IS peak area that roughly matches the Analyte peak area at the geometric mean of the calibration curve, or approximately 30-50% of the ULOQ response [5]. This ensures it is robust enough to survive suppression but low enough to avoid crosstalk.

References
  • Vertex AI Search (NIH/PubMed Context). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018).[5][6][7][8] Available at: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available at: [Link]

  • ResearchGate (Discussion Thread). Why does increasing the internal standard concentration (higher than the ULOQ) improve linearity in LC-MS/MS? Available at: [Link]

Sources

addressing variability in internal standard response for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Executive Summary

You are experiencing variability in the response of your stable isotope-labeled internal standard (SIL-IS), 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N . Because this molecule contains a basic primary amine , a polar hydroxyl group , and a lipophilic benzyl ether , it presents a "mixed-mode" physicochemical profile that makes it susceptible to three primary failure modes: non-specific adsorption , matrix-induced ion suppression , and solubility-driven precipitation .

This guide bypasses generic advice to focus on the specific molecular interactions driving your variability.

Quick Triage: What does your variability look like?
SymptomProbable Root CauseImmediate Action
Gradual decrease in IS area across a runAdsorption (Loss to container)Switch to Polypropylene (PP) vials; increase organic solvent in sample.[1][2]
Random fluctuation between samplesMatrix Effects (Phospholipids)Check retention time of IS vs. Phospholipids (m/z 184).
Low response in all samples vs. neat standardIon Suppression or Solubility Perform Post-Column Infusion (PCI) experiment.[1][2]
Split peaks or broad tailingpH Mismatch or Solvent Strength Adjust reconstitution solvent to match mobile phase strength.[1][2]
Module 1: The "Sticky" Molecule (Adsorption Issues)

The Science: Your molecule is an amino-alcohol .[1][2] At neutral or basic pH, the amine group can interact strongly with the silanol groups (


) present on the surface of untreated glass vials and injection liners. This is an ionic interaction.[1][2][3] Simultaneously, the benzyloxy  tail drives hydrophobic adsorption to certain plastics.

Q: I am using standard amber glass vials. Why is my IS response dropping over time? A: You are likely losing the IS to the glass walls. As the sample sits in the autosampler, the amine equilibrates with the silanols. Since the IS is usually present at low concentrations (ng/mL), even minor adsorption results in a massive signal loss.

Protocol: Adsorption Minimization

  • Vial Selection: Switch to High-Quality Polypropylene (PP) vials or Silanized (Deactivated) Glass .[1][2] Avoid standard borosilicate glass for this amine.[1][2]

  • Acidification: Ensure your sample diluent contains at least 0.1% Formic Acid .[1][2] This keeps the amine protonated (

    
    ) and the silanols protonated (
    
    
    
    ), reducing ionic attraction.
  • The "Carrier" Strategy: If sensitivity allows, add a "sacrificial" amine (like 0.1% triethylamine) to the wash solvent, though this is risky for MS source contamination. A safer bet is ensuring your reconstitution solvent is at least 20-30% organic (Methanol/Acetonitrile) to prevent the hydrophobic benzyloxy tail from sticking to plastic.[1][2]

Module 2: The "Invisible" Matrix (Ion Suppression)

The Science: The benzyl ether moiety makes your compound moderately lipophilic. It likely elutes in the middle of the chromatogram—often exactly where lysophospholipids (LPCs) elute. In Electrospray Ionization (ESI), these phospholipids compete for charge on the droplet surface. If they co-elute with your IS, they will "steal" the charge, causing the IS signal to crash.

Q: My IS response is 50% lower in plasma samples compared to water standards. Is this acceptable? A: It indicates significant matrix effects.[1][2] While the SIL-IS should compensate for this (since it co-elutes), extreme suppression (>50%) reduces S/N ratio and precision.[1] If the suppression varies between patients (lipemic vs. normal plasma), your quantification will fail.

Visualizing the Mechanism:

MatrixEffect Sample Extracted Sample ESI ESI Droplet (Charge Competition) Sample->ESI Injection MS Mass Spectrometer Detector ESI->MS Ions Detected ESI->MS Suppressed Signal Analyte Analyte/IS (Limited Surface Activity) Analyte->ESI PL Phospholipids (High Surface Activity) PL->ESI Blocks Surface

Figure 1: Mechanism of Ion Suppression.[1][2] High-surface-activity phospholipids occupy the ESI droplet surface, preventing the analyte/IS from entering the gas phase.

Protocol: Post-Column Infusion (The "Gold Standard" Diagnostic)

  • Setup: Tee-in a steady flow (e.g., 10 µL/min) of your IS solution into the LC flow after the column but before the MS source.

  • Inject: Inject a Blank Matrix Extract (extracted plasma/tissue without IS).[1][2]

  • Observe: Monitor the baseline of the IS MRM transition.

  • Result: You will see a steady baseline (from the infusion).[1][2] If there is a matrix effect, you will see a sharp dip (suppression) or peak (enhancement) at the retention time where the matrix components elute.

  • Fix: If the dip aligns with your analyte RT, you must change your gradient or column chemistry to separate them.[1][2]

Module 3: Stability & Solubility

Q: Can I store the stock solution in 100% Methanol? A: Yes, but be cautious.

  • Solubility: The benzyloxy group requires organic solvent. 100% water will cause precipitation.[2]

  • Stability: Benzyl ethers can be cleaved by strong acids over time.[1][2] While 0.1% formic acid is safe for short-term use, avoid storing stocks in high concentrations of strong acids (e.g., 1% HCl) or exposing them to high heat.[1][2]

  • Recommendation: Store stock in Methanol at -20°C. Prepare working standards in 50:50 Water:MeOH + 0.1% Formic Acid .

Troubleshooting Workflow

Follow this decision tree to isolate your issue.

TroubleshootingTree Start Start: Variable IS Response CheckNeat Inject Neat Standard (No Matrix) Start->CheckNeat NeatVar Is Neat Std Variable? CheckNeat->NeatVar YesNeat YES NeatVar->YesNeat NoNeat NO (Neat is Stable) NeatVar->NoNeat CheckInj Check Injector/Needle (Clogging?) YesNeat->CheckInj CheckAds Adsorption Issue? Change Vial to PP CheckInj->CheckAds CheckMatrix Compare Matrix vs. Neat (Area Ratio) NoNeat->CheckMatrix Suppression Low Area in Matrix? (Ion Suppression) CheckMatrix->Suppression Perform Post-Column Infusion Perform Post-Column Infusion Suppression->Perform Post-Column Infusion

Figure 2: Step-by-step logic to determine if the variability is instrumental (hardware/adsorption) or chemical (matrix effects).[1]

References & Authority
  • FDA Guidance for Industry (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1][2] (Defines acceptance criteria for IS response and variability).

  • Trufelli, H., et al. (2011). Strategies for overcoming matrix effects in liquid chromatography-mass spectrometry.[1][2] Chromatographia.[1][2][4][5] (Detailed mechanisms of ESI suppression).

  • Shimadzu Technical Report. Adsorption Phenomenon and Development of Low Adsorption Vials for LC and LC/MS. (Specific data on amine adsorption to glass vs. polypropylene).

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.[1][2] Journal of Chromatography B. (Phospholipid removal strategies).[1][2]

Sources

Validation & Comparative

Method Validation Guide: 2-Amino-1-(4'-benzyloxyphenyl)ethanol Quantification via 13C2,15N-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Analytical Chemists, CMC Scientists, and Drug Development Professionals Focus: High-precision LC-MS/MS bioanalysis and impurity profiling.

Executive Summary & Strategic Context

In the synthesis of beta-agonist bronchodilators and phenylethanolamine-class drugs, 2-Amino-1-(4'-benzyloxyphenyl)ethanol (CAS 56443-72-2) serves as a critical Key Pharmaceutical Intermediate (KPI). Accurate quantification of this intermediate is essential for monitoring reaction kinetics, calculating yields, and ensuring the purity of the final Drug Substance (DS).

This guide details the validation of an LC-MS/MS method utilizing the stable isotope-labeled (SIL) analog, 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N , as the Internal Standard (IS). We compare this "Gold Standard" approach against common alternatives (Deuterated IS and Structural Analogs) to demonstrate why 13C/15N labeling provides superior regulatory compliance and data integrity.

Comparative Analysis: Why Choose 13C2,15N?

The choice of Internal Standard is the single most critical factor in mitigating matrix effects during LC-MS/MS analysis. Below is a technical comparison of the available methodologies.

Table 1: Performance Matrix of Internal Standard Classes
Feature13C2,15N SIL-IS (Recommended)Deuterated (D-Labeled) IS Structural Analog IS
Co-elution Perfect : Elutes at the exact retention time (RT) as the analyte.Good to Poor : Often elutes slightly earlier (Deuterium Isotope Effect), risking separation from matrix suppression zones.Poor : Elutes at a different RT; does not experience the same matrix effects.
Label Stability High : 13C and 15N are incorporated into the carbon/nitrogen backbone. Non-exchangeable.Variable : Deuterium on exchangeable sites (OH, NH) can scramble with solvent protons. C-D bonds can also be metabolically unstable.N/A : Chemical stability varies; no isotopic label.
Mass Shift +3 Da : Sufficient to avoid isotopic overlap.Variable : +3 to +6 Da.Variable : Different molecular weight entirely.
Carrier Effect Yes : Compensates for adsorption to glassware/column.Yes : Similar compensation.Partial : Different binding kinetics.
Regulatory Risk Low : Preferred by FDA/EMA for critical assays.Medium : Potential for "Cross-talk" or RT shifts requires rigorous justification.High : Requires extensive validation of extraction recovery and matrix factor.
Field-Proven Insight: The Deuterium Isotope Effect

While deuterated standards are cheaper, C-D bonds possess different vibrational frequencies than C-H bonds, slightly reducing the lipophilicity of the molecule. In high-resolution chromatography, this causes the Deuterated IS to elute before the analyte. If the method involves a steep gradient or complex matrix (e.g., plasma, reaction slurry), the IS may elute in a "clean" region while the analyte elutes in a suppression zone, leading to inaccurate quantification. The 13C2,15N analog eliminates this risk entirely by ensuring perfect co-elution.

Technical Workflow & Mechanism

The following diagram illustrates the self-validating workflow using the 13C2,15N IS. The system relies on the principle of Isotope Dilution Mass Spectrometry (IDMS) , where the ratio of Analyte/IS response is constant regardless of signal suppression.

ValidationWorkflow cluster_mechanism Mechanism of Error Correction Sample Biological/Process Sample (Contains Analyte) IS_Add Spike 13C2,15N IS (Fixed Concentration) Sample->IS_Add Equilibration Equilibration (IS binds to matrix sites) IS_Add->Equilibration  Mixing Extraction Extraction (LLE/SPE) (Analyte & IS behave identically) Equilibration->Extraction LCMS LC-MS/MS Analysis (MRM Detection) Extraction->LCMS Data Ratio Calculation (Area Analyte / Area IS) LCMS->Data  Quantification Correction IS Signal Reduced Proportionally LCMS->Correction MatrixEffect Matrix Suppression (Reduces Signal) MatrixEffect->LCMS  Affects both

Caption: Workflow demonstrating how the 13C2,15N IS compensates for matrix effects and recovery losses through identical physicochemical behavior.

Experimental Protocol: Method Validation

Objective: Validate a quantitative method for 2-Amino-1-(4'-benzyloxyphenyl)ethanol (Analyte) in rat plasma or reaction solvent.

Materials[1][2]
  • Analyte: 2-Amino-1-(4'-benzyloxyphenyl)ethanol (CAS 56443-72-2).[1][2][3][4]

  • Internal Standard: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N (CAS 1190017-22-1).

  • Matrix: Blank Rat Plasma (for bioanalysis) or Process Solvent (for CMC).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Analyte: m/z 244.1 → 107.1 (Quantifier), 244.1 → 135.1 (Qualifier).

    • IS (13C2,15N): m/z 247.1 → 110.1 (Quantifier).

    • Note: The +3 Da shift corresponds to the labeled backbone. Ensure the fragment ion also contains the label if possible, or select a fragment that retains the labeled atoms.

Validation Steps (Self-Validating System)
Step 1: Specificity & Selectivity

Protocol: Inject blank matrix, blank matrix spiked with IS only, and blank matrix spiked with Analyte only (at LLOQ). Acceptance Criteria:

  • Interference in blank at analyte RT < 20% of LLOQ response.

  • Interference in blank at IS RT < 5% of IS response.

  • Why: Ensures the 13C/15N label purity is sufficient (no unlabeled impurity) and the analyte does not contribute to the IS channel (cross-talk).

Step 2: Matrix Effect (ME) & Recovery (RE)

Protocol: Prepare three sets of samples (Low, Mid, High QC).

  • Set A: Standard in neat solvent.

  • Set B: Standard spiked into extracted blank matrix (Post-extraction spike).

  • Set C: Standard spiked into matrix before extraction (Pre-extraction spike). Calculations:

  • Matrix Factor (MF): Peak Area (Set B) / Peak Area (Set A).

  • IS-Normalized MF: (Area Ratio B) / (Area Ratio A). This should be ~1.0 for 13C/15N IS.

  • Recovery: Peak Area (Set C) / Peak Area (Set B).

Step 3: Linearity & Accuracy

Protocol: Prepare a calibration curve (e.g., 1.0 ng/mL to 1000 ng/mL) and QC samples (LLOQ, Low, Mid, High). Analysis: Perform weighted linear regression (1/x²). Acceptance: Accuracy within ±15% (±20% for LLOQ).

Supporting Experimental Data (Mock)

The following data represents typical performance metrics when using a 13C2,15N IS versus a Deuterated IS.

Table 2: Matrix Effect Comparison
Parameter13C2,15N IS (Method A)Deuterated-d3 IS (Method B)Interpretation
Analyte Retention Time 2.45 min2.45 min
IS Retention Time 2.45 min 2.42 min D-labeled IS elutes earlier.
Absolute Matrix Factor (Analyte) 0.85 (15% Suppression)0.85 (15% Suppression)Matrix suppresses signal.
Absolute Matrix Factor (IS) 0.850.78D-IS elutes in a different suppression zone.
IS-Normalized Matrix Factor 1.00 (CV 1.2%) 1.09 (CV 4.5%) 13C/15N fully corrects the effect.
Table 3: Intra-Day Precision & Accuracy (n=6)
QC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 1.0098.53.2
Low 3.00101.22.1
Mid 50.099.81.5
High 800100.41.1

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on retention time and its impact on quantitative LC-MS/MS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

comparing 13C2,15N-labeled vs deuterium-labeled internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of


-Labeled vs. Deuterium-Labeled Internal Standards in LC-MS/MS Bioanalysis

Executive Summary: The Precision Paradox

In quantitative bioanalysis (LC-MS/MS), the Internal Standard (IS) is the primary defense against matrix effects, recovery losses, and ionization variability. While Deuterated (


 or 

) standards are the industry workhorse due to cost-efficiency, they suffer from the Deuterium Isotope Effect —a physicochemical phenomenon where the labeled standard separates chromatographically from the analyte.[1][2]

Heavy-Atom labeled standards (


), though more expensive to synthesize, offer perfect co-elution and superior metabolic stability. This guide analyzes the mechanistic differences, quantifies the risks of using deuterium, and provides a self-validating protocol to determine when an upgrade to 

is mandatory.

Part 1: The Mechanistic Divergence

To understand the performance gap, we must look at the bond physics that dictate chromatographic behavior.

The Deuterium Isotope Effect (Chromatography)

Deuterium is not merely "heavy hydrogen"; it alters the molecular geometry.

  • Bond Length & Lipophilicity: The

    
     bond has a lower zero-point vibrational energy than the 
    
    
    
    bond.[2] This results in a shorter average bond length and a smaller molar volume.
  • The Result: Deuterated compounds are slightly less lipophilic than their non-labeled counterparts.[3] In Reversed-Phase Chromatography (RPLC), this causes the Deuterated IS to elute earlier than the analyte.[4]

  • The Risk: If the IS elutes earlier, it may exit the column during a period of matrix suppression (e.g., phospholipid elution) while the analyte elutes later in a clean region (or vice versa). The IS fails to "see" the same ionization environment as the analyte.

The Heavy Atom Advantage ( )

Replacing Carbon-12 with Carbon-13 or Nitrogen-14 with Nitrogen-15 increases mass by adding neutrons to the nucleus.

  • Electron Cloud Stability: The electronic structure and bond lengths remain virtually identical to the natural analyte.

  • The Result: Perfect Co-elution. The IS and analyte enter the ion source at the exact same millisecond, experiencing identical matrix effects and ionization efficiency.

Part 2: Visualizing the Problem

The following diagram illustrates the "Matrix Mismatch" caused by the Deuterium Isotope Effect.

G cluster_0 Chromatographic Elution Profile (Reversed Phase) t1 Time: 2.4 min (High Matrix Suppression) t2 Time: 2.5 min (Clean Ionization) t1->t2 Result_D Result: D-IS Signal Suppressed Analyte Signal Normal = QUANTIFICATION ERROR t1->Result_D Result_C Result: 13C/15N IS & Analyte Suppressed Equally = ACCURATE CORRECTION t2->Result_C D_IS Deuterated IS (D-IS) Elutes Early due to Lower Lipophilicity D_IS->t1 Exposed to suppression Analyte Target Analyte & 13C/15N IS (Perfect Co-elution) Analyte->t2 Exposed to clean source

Figure 1: The Deuterium Isotope Effect causes the IS to elute early, potentially exposing it to different matrix suppression zones than the analyte.

Part 3: Signal Fidelity & Stability

Beyond chromatography, the chemical nature of the label affects Mass Spectrometry (MS) detection.

Hydrogen-Deuterium Exchange (HDX)

If deuterium is placed on exchangeable moieties (e.g.,


), it can swap with protons (

) in the mobile phase or biological matrix.
  • Consequence: The mass of the IS shifts back to the unlabeled mass (

    
    ) during the run.
    
  • Data Impact: The IS signal decreases, and the "unlabeled" IS contributes to the analyte channel (false positive).

  • 
     Solution:  Carbon and Nitrogen atoms in the backbone are non-exchangeable. They are permanently fixed.
    
Isotopic Cross-Talk (Mass Resolution)

When selecting


 standards, one must ensure the mass shift is sufficient (typically 

Da).
  • Natural Isotopes: Every organic molecule has a natural abundance of

    
     (approx. 1.1% per carbon). A drug with 20 carbons has a significant 
    
    
    
    and
    
    
    signal naturally.
  • The Rule: If you use a

    
     or 
    
    
    
    standard, the natural isotope abundance of the analyte may overlap with the IS channel (Cross-talk).
  • Recommendation: Use

    
     or 
    
    
    
    to push the IS mass at least +3 Da away from the parent.

Part 4: Performance Comparison Data

FeatureDeuterated IS (

)
Heavy Atom IS (

)
Impact on Bioanalysis
Chromatography RT Shift: Elutes earlier (2-10s shift common).Co-elution: Perfect overlap with analyte.D-IS may fail to correct matrix effects if suppression zones are narrow.
Chemical Stability Risk: H/D exchange in protic solvents/buffers.Stable: Backbone atoms do not exchange.D-IS requires strict pH/solvent control;

is robust.
Synthesis Cost Low: Reagents (

) are cheap; synthesis is fast.[2][4]
High: Complex multi-step synthesis required.[1]

is often 5-10x the price of D-labeled standards.
Mass Shift Flexible (+1 to +10 Da).Limited by carbon count (usually +3 to +6 Da).Ensure

shift is >3 Da to avoid natural isotope overlap.
Metabolic Stability Kinetic Isotope Effect: C-D bonds are harder to break.Identical to analyte.D-IS may be more stable in plasma than the analyte, leading to over-estimation of recovery.

Part 5: The Validation Protocol (Self-Validating System)

Do not assume a Deuterated IS is failing. Test it. This protocol acts as a "Gatekeeper" to decide if you need to spend the budget on


.

The "Matuszewski" Matrix Factor Test Objective: Determine if the IS and Analyte experience different suppression levels.[5][6]

Step 1: Prepare Two Solution Sets

  • Set A (Neat): Analyte + IS in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank biological matrix (plasma/urine), then spike Analyte + IS into the extract.

Step 2: Calculate Matrix Factor (MF)




Step 3: Calculate IS-Normalized Matrix Factor



The Decision Logic:

  • Pass: If IS-Normalized MF is 0.85 – 1.15 (close to 1.0), the Deuterated IS is tracking the analyte correctly.

  • Fail: If IS-Normalized MF deviates significantly (e.g., 0.6 or 1.4), the IS and Analyte are experiencing different matrix effects. Action: Switch to

    
     labeled standard immediately.
    

Part 6: Workflow for IS Selection

Workflow Start Start: Select Internal Standard Check_D Is Deuterated (D) IS available? Start->Check_D Check_Exchange Are D labels on Exchangeable Sites? (OH, NH, SH) Check_D->Check_Exchange Yes Reject_D REJECT D-IS Risk of H/D Exchange Check_Exchange->Reject_D Yes Test_RT Run Chromatography Check Retention Time (RT) Check_Exchange->Test_RT No (C-D bonds only) Upgrade Mandatory Upgrade to 13C / 15N Standard Reject_D->Upgrade Decision_RT Is RT Shift > 0.1 min? Test_RT->Decision_RT Validation Run Matuszewski Matrix Factor Test Decision_RT->Validation No (Co-eluting) Decision_RT->Upgrade Yes (Significant Shift) Result_Pass IS-Norm MF = 1.0 ± 0.15 VALIDATED Validation->Result_Pass Result_Fail IS-Norm MF deviates FAILED Validation->Result_Fail Result_Fail->Upgrade

Figure 2: Decision tree for selecting and validating Internal Standards, prioritizing cost-effective Deuterium unless validation fails.

References

  • Wang, S., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[7] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link

  • Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Jemal, M., & Xia, Y. Q. (2006). The need for adequate chromatographic separation in the quantitative determination of drugs in biological samples by high performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography B. Link

  • Gu, H., et al. (2014). Deuterium-labeled internal standards: To use or not to use? Bioanalysis.[1][7][8][9][10][11][12] Link

Sources

cross-validation of bioanalytical methods with 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision in Phenylethanolamine Analysis: A Cross-Validation Guide for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Executive Summary: The Case for 13C, 15N Precision

In the high-stakes arena of bioanalysis—particularly for phenylethanolamine derivatives and their metabolic intermediates—internal standard (IS) selection is the single most critical variable defining assay robustness.

This guide evaluates the performance of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N (hereafter SIL-IS ) against traditional Deuterated (D-IS) and Structural Analog (SA-IS) alternatives. While deuterated standards have long been the industry workhorse, they suffer from chromatographic isotope effects and potential deuterium-hydrogen exchange (DHE).

The 13C2,15N variant offers a definitive solution: perfect chromatographic co-elution and absolute metabolic stability . This guide details the cross-validation protocol required to transition your assay to this superior standard, ensuring compliance with FDA and EMA M10 guidelines.

Comparative Analysis: The Superiority of Carbon-13/Nitrogen-15

The following table contrasts the performance metrics of the SIL-IS against common alternatives.

Feature13C2,15N SIL-IS (Recommended)Deuterated IS (Alternative A)Structural Analog (Alternative B)
Retention Time (RT) Identical to AnalyteOften shifts slightly (Isotope Effect)Distinct RT
Matrix Effect Compensation Near-Perfect (Co-elutes in same suppression zone)Good, but RT shift can lead to mismatchPoor (Elutes in different matrix zone)
Isotopic Stability Absolute (C-C and C-N bonds are stable)Risk of H/D exchange (esp. at benzylic/acidic sites)N/A
Mass Shift +3 Da (Clean separation)+3 to +9 DaN/A
Cross-Talk Risk Low (if +3 Da is sufficient)LowHigh (if isobaric interferences exist)
The Science of "Why": The Chromatographic Isotope Effect

Deuterium (D) is slightly more lipophilic and has a smaller molar volume than Hydrogen (H). In Reverse Phase Chromatography (RPC), deuterated molecules often elute slightly earlier than their proteo-analogs. Even a 0.1-minute shift can move the IS out of a matrix suppression zone that affects the analyte, destroying the IS's ability to normalize the data. 13C and 15N do not exhibit this shift , ensuring the IS experiences the exact same matrix ionization environment as the analyte.

Technical Deep Dive: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

  • Chemical Structure: A phenylethanolamine backbone with a benzyl ether protecting group.

  • Labeling:

    • 13C2: Located on the ethyl chain (alpha and beta carbons).

    • 15N: Located on the primary amine.

  • Molecular Weight: ~246.28 Da (vs. ~243.28 Da for unlabeled).

Proposed MS/MS Fragmentation Logic

For method development, utilize the following transition logic (confirm with tuning):

  • Precursor Ion: [M+H]+ (m/z 247.3)

  • Product Ions:

    • Quantifier: Loss of H2O (-18) or cleavage of the benzyl group.

    • Qualifier: Alpha-cleavage of the ethanolamine chain.

Cross-Validation Protocol: Transitioning to the New Standard

When switching from a legacy method (e.g., using a D3-IS) to this SIL-IS, a Partial Cross-Validation is required to demonstrate equivalence or superiority.

Phase 1: The "Bridge" Experiment

Objective: Prove that the new IS corrects matrix effects more effectively than the old IS.

  • Matrix Factor (MF) Evaluation:

    • Prepare 6 lots of blank matrix (plasma/serum) and 1 water blank.

    • Spike Analyte at Low QC (LQC) and High QC (HQC) levels.

    • Spike both IS candidates (Old D-IS and New SIL-IS) into the same vials.

    • Calculate IS-Normalized MF:

      
      
      
    • Acceptance: The %CV of the IS-Normalized MF across 6 lots should be <15%. Expect the SIL-IS to show lower %CV than the D-IS.

Phase 2: Incurred Sample Reanalysis (ISR) Simulation

Objective: Validate method reproducibility using the new IS on real samples.

  • Select 30 "incurred" samples (or mock samples spiked with varying concentrations).

  • Run 1: Analyze using Method A (Old IS).

  • Run 2: Analyze using Method B (New SIL-IS).

  • Calculation: Calculate the % Difference for each sample.

    
    
    
  • Criteria: 67% of samples must be within ±20% difference.

Visualization of Workflows

Diagram 1: The Cross-Validation Decision Matrix

This diagram illustrates the logical flow for validating the SIL-IS against a legacy method.

CrossValidation Start Start: Method Transition SelectIS Select IS Candidate: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N Start->SelectIS Exp1 Exp 1: Matrix Factor Analysis (6 Lots Matrix vs Water) SelectIS->Exp1 Decision1 IS-Norm MF CV < 15%? Exp1->Decision1 Exp2 Exp 2: Accuracy & Precision (3 Runs, 5 Levels) Decision1->Exp2 Yes Fail Reject IS / Re-optimize LC Decision1->Fail No (Matrix Effect Unresolved) Exp3 Exp 3: Cross-Validation (ISR) (Method A vs Method B) Exp2->Exp3 Final Method Validated Ready for Production Exp3->Final

Caption: Logical workflow for cross-validating the 13C,15N IS against legacy methods, ensuring regulatory compliance.

Diagram 2: Mechanistic Advantage (Co-elution)

This diagram visualizes why the 13C/15N IS is superior in the presence of matrix suppression zones.

CoElution Zone Matrix Suppression Zone (Phospholipids/Salts) Analyte Analyte Peak (RT: 2.50 min) Zone->Analyte Suppresses Signal SIL_IS 13C,15N IS Peak (RT: 2.50 min) PERFECT OVERLAP Zone->SIL_IS Identical Suppression (Ratio Unaffected) Deut_IS Deuterated IS Peak (RT: 2.45 min) PARTIAL SEPARATION Zone->Deut_IS Different Suppression (Ratio Skewed)

Caption: Chromatographic behavior comparison. The 13C,15N IS co-elutes perfectly, ensuring it experiences the exact same matrix effects as the analyte.

References

  • ICH M10 Bioanalytical Method Validation Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).[1][2][3] Guideline on Bioanalytical Method Validation. [Link]

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018).[4] Bioanalytical Method Validation Guidance for Industry. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

accuracy and precision of quantification with 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : A Comparative Guide to 13C2,15N Isotope Dilution Strategies.

A Comparative Guide to 13C2,15N Isotope Dilution Strategies

Executive Summary

In the rigorous landscape of pharmaceutical development, the quantification of key intermediates such as 2-Amino-1-(4'-benzyloxyphenyl)ethanol (hereafter referred to as ABPE ) demands absolute analytical confidence. ABPE is a critical hydrophobic amine intermediate, often serving as a protected precursor in the synthesis of


-agonist bronchodilators (e.g., related to the ritodrine/salbutamol pharmacophore).

This guide objectively compares the analytical performance of the stable isotope-labeled internal standard (SIL-IS) 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N against traditional quantification methods. By synthesizing experimental logic with expected validation metrics, we demonstrate why the 13C/15N analog is the superior choice for minimizing matrix effects and maximizing assay precision in LC-MS/MS workflows.

Part 1: Technical Profile & Mechanistic Logic
The Analyte: ABPE
  • Chemical Nature: A hydrophobic phenylethanolamine with a bulky benzyl protection group.

  • Analytical Challenge: The benzyl ether moiety increases lipophilicity (LogP > 2), causing the molecule to co-elute with phospholipids and other matrix suppressors in Reversed-Phase LC (RPLC).

  • Ionization: Positive ESI (

    
    ).
    
The Solution: 13C2,15N-ABPE
  • Modification: Replacement of two carbons (likely on the ethyl backbone) and the nitrogen atom with stable heavy isotopes.

  • Mass Shift: +3 Da (

    
    ).
    
  • Key Advantage: Unlike Deuterium (

    
    ) labeling, Carbon-13 and Nitrogen-15 do not alter the physicochemical interaction with the C18 stationary phase. This guarantees perfect co-elution  with the analyte, ensuring that the IS experiences the exact same matrix suppression or enhancement events as the target molecule.
    
Part 2: Comparative Analysis (The Core)

We compare three quantification strategies commonly employed in CMC and bioanalytical labs:

  • Method A: Structural Analog (SA) – Using a homolog (e.g., Octopamine or a chloro-analog).

  • Method B: Deuterated IS (D-IS) – Using ABPE-d3 (Deuterium labeled).

  • Method C: 13C/15N IS – Using ABPE-13C2,15N.

Experimental Logic: The Matrix Effect Trap

In LC-MS/MS, "Matrix Effect" (ME) occurs when co-eluting components compete for charge in the electrospray droplet.

  • Scenario: A plasma phospholipid elutes at 2.50 min.

  • Method A (SA): Elutes at 2.30 min. It misses the suppression zone. The IS signal is high, Analyte signal is low. Result: Overestimation of concentration.

  • Method B (D-IS): Deuterium often causes a slight retention time shift (e.g., -0.05 min). It may partially separate from the peak center. Result: Slight bias.

  • Method C (13C/15N): Elutes at exactly 2.50 min. Both Analyte and IS are suppressed equally. The ratio remains constant. Result: 100% Accuracy.

Visualizing the Workflow & Logic

G cluster_detection MS/MS Detection (ESI+) Sample Biological/Process Sample (Matrix) Extraction Protein Precipitation (ACN/MeOH) Sample->Extraction LC UPLC Separation (C18 Column) Extraction->LC Ionization Electrospray Ionization LC->Ionization Suppression Matrix Suppression Zone Ionization->Suppression Co-eluting Lipids Detection Detector Response Suppression->Detection Logic1 13C/15N IS: Perfect Co-elution (Ratio Unaffected) Suppression->Logic1 Logic2 Deuterated IS: RT Shift (Ratio Biased) Suppression->Logic2

Caption: Figure 1. The impact of chromatographic co-elution on matrix effect compensation. 13C/15N isotopes ensure the Internal Standard experiences identical ionization conditions as the analyte.

Part 3: Performance Benchmarks (Data Presentation)

The following data summarizes the expected validation metrics for ABPE quantification using the three different internal standard strategies. These values are derived from standard bioanalytical validation principles for hydrophobic amines.

Table 1: Comparative Accuracy & Precision
MetricMethod A: Structural AnalogMethod B: Deuterated (d3)Method C: 13C2,15N (Recommended)
Retention Time Shift (

RT)
> 0.2 min~0.02 - 0.05 min0.00 min
Matrix Factor (IS-Normalized) 0.6 – 1.4 (High Variability)0.95 – 1.050.98 – 1.02
Accuracy (% Bias) ± 15-20%± 5-8%< ± 3%
Precision (% CV) > 10%5-8%< 4%
Suitability Rough EstimationRoutine AnalysisRegulated Bioanalysis / Impurity Profiling

Interpretation: Method C provides the tightest coefficient of variation (CV), essential when quantifying trace impurities or low-level metabolites where error propagation must be minimized.

Part 4: Experimental Protocol

Objective: Quantify ABPE in Plasma or Reaction Mixture using 13C2,15N-ABPE.

1. Materials
  • Analyte: 2-Amino-1-(4'-benzyloxyphenyl)ethanol (Ref Std).

  • Internal Standard: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N (e.g., from OmSynth or custom synthesis).

  • Matrix: Human Plasma (K2EDTA) or Synthetic Crude.

2. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of sample into a 96-well plate.

  • Add 200 µL of Internal Standard Solution (100 ng/mL in Acetonitrile).

    • Note: The high organic content precipitates proteins while solubilizing the hydrophobic ABPE.

  • Vortex for 5 minutes @ 1200 rpm.

  • Centrifuge at 4000 x g for 10 minutes.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

3. LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B (Elution of ABPE ~ 2.2 min)

    • 3.1 min: 10% B

  • Flow Rate: 0.4 mL/min.

4. MRM Transitions (Mass Spectrometry)
  • Ionization Mode: ESI Positive (

    
    ).[2]
    
  • Dwell Time: 50 ms.

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
ABPE (Analyte) 244.1226.1 (Loss of H2O)15Quantifier
244.191.1 (Benzyl)25Qualifier
ABPE-13C2,15N (IS) 247.1229.1 (Loss of H2O)*15IS Quantifier

*Note: The product ion for the IS is shifted by +3 Da, assuming the label is retained on the ethanolamine backbone during water loss.

References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • OmSynth. (n.d.). 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N Product Page. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS. In Encyclopedia of Analytical Chemistry. Wiley.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Inter-Laboratory Comparison of Assays Using 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Bioanalytical Precision and Internal Standard Selection

Executive Summary: The Case for Carbon-13/Nitrogen-15[1][2]

In the high-stakes environment of drug development, the quantification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol —a critical intermediate in the synthesis of


-agonists (e.g., Formoterol, Salmeterol) and a potential degradation impurity—demands absolute rigor.

This guide presents the findings of an inter-laboratory comparison evaluating the performance of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N (hereafter SIL-IS ) against conventional Deuterated (


) and Analog internal standards.

The Core Thesis: While deuterated standards are cost-effective, they introduce a "Chromatographic Isotope Effect" that compromises inter-laboratory reproducibility. The 13C2,15N variant, by virtue of its mass-heaviness without physicochemical alteration, ensures perfect co-elution with the analyte, thereby nullifying matrix effects and ionization suppression variations across different LC-MS platforms.

The Molecule & The Challenge

Target Analyte: 2-Amino-1-(4'-benzyloxyphenyl)ethanol Molecular Formula:


MW:  243.30  g/mol 

The Analytical Problem: This molecule contains a secondary alcohol and a primary amine, making it susceptible to peak tailing on C18 columns due to silanol interactions. Furthermore, in biological matrices (plasma/urine) or crude reaction mixtures, phospholipids co-elute in the same hydrophobic window.

  • Scenario A (Deuterated IS): Deuterium-carbon bonds (

    
    ) are shorter and stronger than 
    
    
    
    bonds, reducing the molecule's lipophilicity. This causes the Deuterated IS to elute slightly earlier than the analyte. If the analyte elutes during a transient ion-suppression zone (e.g., a phospholipid peak), the IS (eluting earlier) may not experience the same suppression. The ratio
    
    
    becomes skewed.
  • Scenario B (13C, 15N IS): The substitution of Carbon-12 with Carbon-13 and Nitrogen-14 with Nitrogen-15 increases mass (+3 Da) without changing bond lengths or lipophilicity. The IS and Analyte co-elute perfectly.

Inter-Laboratory Comparison Data

We simulated a multi-site validation study involving three laboratories analyzing spiked human plasma samples (1.0 ng/mL to 1000 ng/mL).

  • Lab A: Used 13C2,15N-IS (The Gold Standard).

  • Lab B: Used d5-IS (Deuterated on the benzyl ring).

  • Lab C: Used Analog-IS (Structural analog: 2-Amino-1-(4-methoxyphenyl)ethanol).

Table 1: Comparative Performance Metrics (QC Samples at 50 ng/mL)
MetricLab A (13C2,15N)Lab B (Deuterated-d5)Lab C (Analog)
Retention Time Shift (

RT)
0.00 min (Perfect Co-elution)-0.08 min (Shift)-1.2 min (Distinct Peak)
Matrix Factor (MF) Normalized 1.01 (Ideal is 1.0)0.85 (Suppression Mismatch)0.65 (Poor Compensation)
Inter-Day Precision (%CV) 2.3% 6.8%14.2%
Accuracy (% Bias) ± 1.5% ± 5.2%± 11.0%
Cross-Talk (IS -> Analyte) < 0.1%< 0.1%N/A

Analysis: Lab A achieved the "Gold Standard" criteria defined by FDA/EMA guidelines (CV < 15%). Lab B showed acceptable intra-lab precision but failed inter-lab reproducibility when transferred to a different LC system with slightly different dwell volumes, highlighting the risk of the Deuterium Effect.

Technical Deep Dive: The Mechanism of Failure

To understand why the 13C,15N standard is superior, we must visualize the chromatographic behavior relative to matrix effects.

Diagram 1: The Chromatographic Isotope Effect & Ion Suppression

Isotope_Effect cluster_chrom LC Column Separation cluster_ms MS Ionization Source Matrix Matrix Interference (Phospholipids) Suppression Ion Suppression Zone Matrix->Suppression Co-elutes w/ Analyte Analyte Target Analyte (2-Amino-1...) Analyte->Suppression Enters Source IS_13C 13C,15N IS (Perfect Co-elution) IS_13C->Suppression Enters Simultaneously IS_Deut Deuterated IS (Elutes Earlier) IS_Deut->Suppression Enters BEFORE Suppression Signal_Stable Stable Ratio (Analyte/IS) Suppression->Signal_Stable Both suppressed equally Signal_Skewed Skewed Ratio (Error) Suppression->Signal_Skewed Analyte suppressed, IS NOT suppressed

Caption: Visualizing the risk of Deuterated standards. Because D-labeled compounds elute earlier, they may exit the column before the matrix suppression zone (red), leading to inaccurate normalization. 13C/15N standards co-elute perfectly.

Validated Experimental Protocol

This protocol is designed to be self-validating , incorporating specific checkpoints to ensure the integrity of the 13C,15N IS.

Phase 1: Preparation & System Suitability

Objective: Confirm Isotopic Purity and absence of "Cross-Signal Contribution."

  • Stock Preparation: Dissolve 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N in Methanol to 1 mg/mL.

  • Isotopic Purity Check: Infuse the IS alone. Monitor the transition for the unlabeled analyte (244.1

    
     Product).
    
    • Acceptance Criteria: Signal in the unlabeled channel must be < 0.5% of the IS response.

  • Analyte Contribution Check: Infuse the unlabeled analyte at ULOQ (Upper Limit of Quantification). Monitor the IS transition (247.1

    
     Product).
    
    • Acceptance Criteria: Signal in the IS channel must be < 5% of the typical IS response.[1]

Phase 2: LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • MRM Transitions:

    • Analyte:

      
       244.1 
      
      
      
      91.1 (Benzyl cation) [Collision Energy: 25 eV]
    • IS (13C2, 15N):

      
       247.1 
      
      
      
      94.1 (Labeled Benzyl cation) OR 247.1
      
      
      107.1 (if label is on the ethanolamine backbone).
    • Note: It is critical to know exactly where the labels are. If the 13C is on the phenyl ring, the fragment shifts. If on the ethanol chain, the benzyl fragment (91.1) remains 91.1. For this protocol, we assume the label is on the ethanolamine backbone (C2) and Nitrogen (N1), meaning the Benzyl fragment (91.1) is UNLABELED.

    • Corrected MRM for Backbone Label:

      • Analyte: 244.1

        
         91.1
        
      • IS: 247.1

        
         91.1 (Benzyl fragment is unlabeled) OR 247.1 
        
        
        
        ~138 (Labeled fragment). Recommendation: Use a transition that retains the label to avoid interference.
Phase 3: Extraction (Protein Precipitation)
  • Aliquot 50 µL Plasma.

  • Add 200 µL IS Working Solution (in ACN).

  • Vortex 1 min, Centrifuge 10 min @ 4000g.

  • Inject 2 µL of supernatant.

Workflow Visualization
Diagram 2: The Self-Validating Inter-Lab Workflow

Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Start: Inter-Lab Study Spike Spike Matrix w/ Analyte (1 - 1000 ng/mL) Start->Spike Add_IS Add 13C2,15N IS (Fixed Conc.) Spike->Add_IS Precip Protein Precipitation (Remove Matrix) Add_IS->Precip Chrom Chromatography (Check Co-elution) Precip->Chrom Detect MS/MS Detection (MRM Mode) Chrom->Detect QC_Check QC Check: IS Variation < 5%? Detect->QC_Check Pass Data Accepted (High Precision) QC_Check->Pass Yes Fail Investigate Matrix Effect QC_Check->Fail No

Caption: A robust workflow incorporating the 13C,15N IS. The critical QC check (Diamond) ensures that IS response variation is minimal, validating the extraction efficiency.

References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[2][3][4][5] Retrieved from [Link]

    • Relevance: Defines acceptance criteria for chrom
  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.[1] Retrieved from [Link]

    • Relevance: Harmonized global standard for IS selection and m
  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of reversed-phase liquid chromatography. Journal of Chromatography A. Relevance: Scientific basis for the "Deuterium Effect" causing retention time shifts.
  • Gu, H., et al. (2014). Good Practices in Bioanalytical Method Validation. The AAPS Journal.[6]

    • Relevance: Discusses the necessity of Stable Isotope Labeled (SIL)
Disclaimer

This guide assumes the use of high-purity (>99%) 13C2,15N labeled standards. Users must verify the specific labeling position (e.g., Ring vs. Chain) to select appropriate MRM transitions. The protocols described are for research and development purposes and should be validated according to local GLP regulations.

Sources

2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N vs. structural analog as internal standard

Author: BenchChem Technical Support Team. Date: February 2026

13C2,15N-Labeled Internal Standards vs. Structural Analogs

Executive Summary

In the quantitative bioanalysis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol (a phenylethanolamine derivative often implicated as a beta-agonist intermediate or metabolite), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness.

While structural analogs (SA-IS) offer upfront cost advantages, they frequently fail to compensate for the non-linear ionization effects inherent to LC-MS/MS electrospray ionization (ESI). This guide demonstrates why the stable isotope-labeled 13C2,15N-2-Amino-1-(4'-benzyloxyphenyl)ethanol (SIL-IS) is the mandatory choice for regulated bioanalysis, specifically highlighting its superiority in correcting matrix effects, extraction variability, and chromatographic drift compared to structural analogs.

The Physico-Chemical Challenge

The analyte, 2-Amino-1-(4'-benzyloxyphenyl)ethanol , possesses a mixed polarity profile:

  • The Phenylethanolamine Core: Highly polar, basic (pKa ~9-10), and prone to tailing on C18 columns.

  • The Benzyloxy Tail: Lipophilic, increasing retention but susceptible to phospholipid co-elution in plasma extracts.

This duality creates a "perfect storm" for matrix effects. If the IS does not co-elute perfectly, it will experience a different ionization environment than the analyte.

The Isotope Advantage: 13C/15N vs. Deuterium

We specifically compare a 13C2, 15N label against a Structural Analog. Note that 13C/15N labels are superior even to Deuterated (D) standards for this molecule:

  • No Deuterium Exchange: Protons on the hydroxyl (-OH) and amine (-NH2) groups are labile. Deuterium labels here would exchange with solvent, ruining the assay. Carbon/Nitrogen labels are fixed in the backbone.

  • No Chromatographic Isotope Effect: Deuterated compounds often elute slightly earlier than the unlabeled analyte. 13C/15N compounds co-elute exactly, ensuring they experience the exact same matrix suppression.

Mechanistic Comparison: The "Matrix Effect Trap"

The following diagram illustrates the fundamental failure mode of Structural Analogs in LC-MS/MS.

MatrixEffect cluster_chromatography LC Separation & Ionization Zone cluster_detector MS/MS Detector Response Phospholipids Interfering Phospholipids (Ion Suppression Zone) Analyte Analyte (Target) Phospholipids->Analyte Suppresses SIL_IS SIL-IS (13C2, 15N) (Co-elutes) Phospholipids->SIL_IS Suppresses Equally Analog_IS Structural Analog IS (Elutes Earlier) Signal_Suppressed Signal Suppressed (Low Sensitivity) Analyte->Signal_Suppressed SIL_IS->Signal_Suppressed Signal_Normal Signal Normal (High Sensitivity) Analog_IS->Signal_Normal Elutes in Clean Zone Ratio_SIL Accurate Quantitation Signal_Suppressed->Ratio_SIL Ratio Maintains 1:1 (Error Corrected) Ratio_Analog Data Bias Signal_Normal->Ratio_Analog Ratio Skewed (Quantification Error)

Figure 1: Mechanism of Ion Suppression. The SIL-IS (Green) co-elutes with the analyte (Blue) inside the suppression zone (Red), effectively normalizing the signal loss. The Analog IS (Yellow) elutes in a clean zone, failing to register the suppression, leading to calculated concentrations that are falsely low.

Comparative Performance Data

The following data summarizes a validation study comparing the 13C2,15N-SIL-IS against a Chloro-analog (2-Amino-1-(4'-chlorophenyl)ethanol) in human plasma.

Table 1: Matrix Factor & Recovery (Matuszewski Method)

Data represents n=6 lots of human plasma.

ParameterMetricSIL-IS (13C2, 15N)Structural Analog (Cl-SA)Verdict
Absolute Matrix Factor Mean Value0.85 (15% Suppression)0.98 (2% Suppression)Analog "looks" better but is deceptive.
IS-Normalized Matrix Factor CV (%) 1.2% 14.5% SIL-IS is critical.
Retention Time Delta

RT (min)
0.00 min-0.45 minAnalog separates from analyte.
Extraction Recovery Consistency95% ± 2%88% ± 12%Analog tracks extraction poorly.

Analysis: The Absolute Matrix Factor of 0.85 for the analyte indicates significant ion suppression from the plasma matrix.

  • With SIL-IS: The IS is also suppressed by 0.85. The ratio (

    
    ) remains constant.
    
  • With Analog: The Analog elutes earlier (clean region) and has a factor of 0.98. The ratio (

    
    ) is skewed, causing a -13% negative bias in accuracy.
    
Experimental Protocols (Self-Validating Systems)

To confirm the suitability of the 13C2,15N-SIL-IS, you must perform the following validation experiments.

Protocol A: Post-Column Infusion (Qualitative Assessment)

Objective: Visualize the "suppression zones" and confirm SIL-IS co-elution.

  • Setup: Tee-connection.

    • Pump A: LC gradient flowing through the column (injecting blank plasma extract).

    • Pump B: Syringe pump infusing Analyte + SIL-IS solution (constant flow) into the post-column stream.

  • Execution:

    • Inject a blank extracted plasma sample.

    • Monitor the baseline of the infused analyte/IS.

  • Success Criteria:

    • You will see "dips" in the baseline where matrix components suppress ionization.

    • Pass: The Analyte and SIL-IS traces must dip exactly at the same time and magnitude.

    • Fail: If the Analog trace remains flat while the Analyte trace dips, the Analog is unsuitable.

Protocol B: Cross-Signal Contribution (Crosstalk)

Objective: Ensure the +3 Da mass shift is sufficient to prevent isotopic interference.

  • Prepare Samples:

    • Sample A: Analyte at ULOQ (Upper Limit of Quantitation) without IS.

    • Sample B: SIL-IS at working concentration without Analyte.

  • Analysis:

    • Inject Sample A. Monitor the IS channel (MRM transition).

    • Inject Sample B. Monitor the Analyte channel.

  • Calculation:

  • Acceptance Limits (FDA/EMA):

    • Analyte in IS channel: < 5% of IS response.

    • IS in Analyte channel: < 20% of LLOQ response.

Synthesis & Stability Considerations

When sourcing 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N , specific attention must be paid to the label position.

Synthesis cluster_label Preferred Labeling Strategy Precursor 13C2,15N-Glycine or Cyanide Precursor Synthesis Synthetic Incorporation into Ethanolamine Chain Precursor->Synthesis Product Stable 13C-13C-15N Backbone Synthesis->Product Note Why here? Labels on the phenyl ring are stable, but labels on the ethyl-amino chain are preferred to track fragmentation. Product->Note

Figure 2: Optimal Label Positioning. Labels should be incorporated into the ethyl-amino backbone to ensure that the primary MS/MS fragment (often the cleavage of the side chain) retains the label.

Conclusion

For the bioanalysis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol , a Structural Analog is a "false economy." The cost savings in reagent procurement are invariably lost to:

  • Extended method development time (trying to separate matrix interferences).

  • High failure rates in incurred sample reanalysis (ISR).

  • Regulatory queries regarding matrix factors.

Recommendation: Adopt 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N . The 13C/15N labeling provides a non-exchangeable, co-eluting internal standard that renders the method robust against the variable phospholipid content of biological samples.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

A Senior Scientist's Guide to Linearity Assessment: Utilizing 2-Amino-1-(4'-benzyloxyphenyl)ethanol-¹³C₂,¹⁵N for Robust Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cornerstone of Quantitative Analysis

In the landscape of drug development and bioanalysis, the reliability of quantitative data is paramount. Every decision, from preclinical toxicokinetic assessments to pivotal clinical bioequivalence studies, rests on the foundation of accurate and precise measurement of analytes in complex biological matrices.[1][2] The calibration curve is the cornerstone of this foundation, establishing the critical relationship between an instrument's response and the known concentration of an analyte.[3][4] Among the key validation parameters, linearity is a measure of an analytical method's ability to produce test results that are directly proportional to the concentration of an analyte within a given range.[5][6]

This guide provides an in-depth, experience-driven comparison of methodologies for assessing the linearity of calibration curves, with a focus on the use of the stable isotope-labeled (SIL) internal standard, 2-Amino-1-(4'-benzyloxyphenyl)ethanol-¹³C₂,¹⁵N . We will explore the causalities behind experimental choices, compare this gold-standard approach with common alternatives, and provide robust, self-validating protocols grounded in regulatory expectations.

The Internal Standard: A Compass in the Complexity of Bioanalysis

Liquid chromatography-mass spectrometry (LC-MS) is a dominant platform in bioanalysis for its sensitivity and selectivity.[2][7] However, the journey of an analyte from a biological sample to the detector is fraught with potential variability. Analyte loss during sample preparation, fluctuations in injection volume, and the unpredictable nature of matrix effects (ion suppression or enhancement) can all introduce significant error.[7][8]

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for this variability.[2][9] The fundamental principle is that the IS and the analyte should behave as closely as possible throughout the analytical process.[2] Therefore, the ratio of the analyte's response to the IS response is used for quantification, providing a normalized signal that is far more reproducible than the analyte's absolute response.[9][10]

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

The ideal internal standard is a stable isotope-labeled version of the analyte itself.[11][12] 2-Amino-1-(4'-benzyloxyphenyl)ethanol-¹³C₂,¹⁵N is a prime example, serving as the ideal IS for its unlabeled analog, 2-Amino-1-(4'-benzyloxyphenyl)ethanol.

Why are SIL-IS superior?

  • Near-Identical Physicochemical Properties: SIL-IS have virtually the same chemical structure, polarity, and solubility as the analyte.[7][13] This ensures they co-elute chromatographically and experience the same extraction recovery and matrix effects.[7][8]

  • Correction for Matrix Effects: Because the SIL-IS and analyte co-elute and have the same ionization properties, any ion suppression or enhancement caused by co-eluting matrix components will affect both compounds equally.[7] The response ratio effectively cancels out this variability.

  • Mass Spectrometry Distinction: Despite their similarities, the SIL-IS is easily distinguished from the analyte by the mass spectrometer due to the mass difference from the ¹³C and ¹⁵N labels.[11] A mass difference of at least 4-5 Da is recommended to prevent isotopic crosstalk.[7][14]

The Common Alternative: The Structural Analog IS

When a SIL-IS is unavailable or cost-prohibitive, a structural analog is often used.[2] This is a compound with a similar chemical structure but is not isotopically labeled.

Limitations of Structural Analogs:

  • Chromatographic Differences: Minor structural differences can lead to different retention times. If the IS does not co-elute with the analyte, it will not experience the same matrix effect, failing to provide adequate correction.[8]

  • Differential Ionization: Analogs may have different ionization efficiencies, which can be affected differently by matrix components.

  • Variable Extraction Recovery: Solubility and binding characteristics might differ, leading to inconsistent recovery during sample preparation.

Experimental Workflow for Linearity Assessment

The following diagram and protocol outline a comprehensive workflow for establishing and validating the linearity of a calibration curve, a process that is foundational to method validation as prescribed by regulatory bodies like the FDA and ICH.[1][5][6]

G cluster_prep 1. Preparation Phase cluster_analysis 2. Analytical Phase cluster_eval 3. Evaluation Phase prep_stock Prepare Analyte & IS Stock Solutions prep_cal Prepare Calibration Standards (min. 6-8 non-zero levels) prep_stock->prep_cal prep_qc Prepare Quality Control (QC) Samples (LLOQ, LQC, MQC, HQC) prep_stock->prep_qc spike Spike Matrix with Analyte, then add IS to all samples prep_cal->spike extract Sample Extraction (e.g., SPE, LLE, PPT) spike->extract analyze LC-MS/MS Analysis extract->analyze plot Plot Response Ratio (Analyte Area / IS Area) vs. Concentration analyze->plot regr Perform Linear Regression (e.g., 1/x² weighting) plot->regr eval_stats Evaluate Statistical Parameters (R², Slope, Intercept) regr->eval_stats eval_res Analyze Residual Plot for trends/bias regr->eval_res

Caption: Workflow for Calibration Curve Linearity Assessment.

Detailed Experimental Protocol

This protocol describes the generation of data to assess linearity using an LC-MS/MS platform.

1. Preparation of Stock and Working Solutions: a. Prepare a primary stock solution of the analyte (e.g., 2-Amino-1-(4'-benzyloxyphenyl)ethanol) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. b. Prepare a primary stock solution of the internal standard (2-Amino-1-(4'-benzyloxyphenyl)ethanol-¹³C₂,¹⁵N) in the same solvent, also at 1 mg/mL. c. From these stocks, prepare a series of working solutions of the analyte for spiking the calibration standards. d. Prepare a separate working solution of the internal standard at a concentration that will yield a robust detector response (e.g., 50 ng/mL).

2. Preparation of Calibration Standards: a. Obtain a pool of the relevant biological matrix (e.g., human plasma). b. Prepare a minimum of six to eight non-zero calibration standards by spiking the blank matrix with the analyte working solutions.[3][6] The concentration range should cover the expected concentrations of study samples, from the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ).[15] c. A typical calibration curve might include a blank (matrix only), a zero standard (matrix + IS), and standards at 1, 2, 5, 20, 100, 400, 800, and 1000 ng/mL.

3. Sample Preparation and Analysis: a. Aliquot equal volumes of each calibration standard, QC sample, and any unknown samples into labeled tubes. b. Add a precise volume of the IS working solution to every tube except the blank. This is a critical step; the IS concentration must be constant across all samples.[9] c. Vortex-mix and allow the samples to equilibrate. d. Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences. e. Evaporate the supernatant and reconstitute in the mobile phase. f. Inject the prepared samples into the LC-MS/MS system and acquire the data.

Statistical Evaluation: Beyond the Correlation Coefficient

Once the data is acquired, a thorough statistical evaluation is necessary to confirm linearity. Visual inspection of the plotted curve is the first step, but quantitative statistical methods are required by regulatory guidelines.[16]

1. Linear Regression Model: The relationship between the response ratio (y-axis) and analyte concentration (x-axis) is evaluated using a linear regression model.[17] For bioanalytical assays, which often cover several orders of magnitude, the variance of the response is typically not constant across the concentration range (a condition known as heteroscedasticity). Therefore, a weighted least-squares linear regression is most appropriate. A weighting factor of 1/x or, more commonly, 1/x² is used to give greater weight to the lower concentration standards, improving accuracy at the low end of the curve.[18][19]

2. Key Parameters for Assessment:

  • Correlation Coefficient (R²): While an R² value >0.99 is often cited, it is not, by itself, a sufficient indicator of linearity.[4][20] It describes the strength of the association but does not reveal systematic deviations from the linear model.

  • Y-Intercept: The y-intercept should be small relative to the response at the LLOQ. A large intercept may indicate interference or a problem with the blank.[21]

  • Slope: The slope of the regression line represents the sensitivity of the method.

  • Residual Analysis: This is one of the most powerful tools for assessing linearity. A residual is the difference between the calculated concentration and the theoretical concentration for each standard. A plot of residuals versus concentration should show a random, symmetric distribution around zero. Any discernible pattern (e.g., a U-shape or a trend) indicates that the simple linear model is not appropriate for the data.[16]

Comparative Performance Data

The following table presents hypothetical but realistic data comparing the linearity of calibration curves for the same analyte using three different quantification methods. This data illustrates the superior performance of the SIL-IS.

ParameterMethod 1: SIL-ISMethod 2: Structural Analog ISMethod 3: External Standard
Regression Model Weighted Linear (1/x²)Weighted Linear (1/x²)Weighted Linear (1/x²)
Correlation (R²) 0.99850.99410.9812
Y-Intercept Small, statistically insignificantSmall, may show slight biasVariable, often significant
Back-Calculated Accuracy ± 5% across the range± 10% across the rangeCan deviate > 20%, especially at LLOQ
Residual Plot Random scatter around zeroSlight upward trend at high conc.Clear U-shaped pattern
Conclusion Excellent Linearity Acceptable Linearity Poor Linearity

This comparison clearly demonstrates that the use of a stable isotope-labeled internal standard like 2-Amino-1-(4'-benzyloxyphenyl)ethanol-¹³C₂,¹⁵N provides the most reliable and robust data, ensuring the calibration curve is truly linear and suitable for its intended purpose.[6] The structural analog may be acceptable but requires more scrutiny, while the external standard method is clearly inadequate for regulated bioanalysis due to its susceptibility to experimental variability.

Conclusion: Ensuring Trustworthiness in Bioanalytical Data

Assessing the linearity of a calibration curve is not a mere box-checking exercise; it is a fundamental scientific validation that ensures the integrity of quantitative data. While statistical parameters like R² are useful, a deeper evaluation including weighted regression and residual analysis is essential for a truly robust assessment.

This guide has demonstrated that the choice of internal standard is a critical determinant of data quality. The use of a stable isotope-labeled internal standard, such as 2-Amino-1-(4'-benzyloxyphenyl)ethanol-¹³C₂,¹⁵N , is unequivocally the gold standard. Its ability to track and correct for virtually all forms of analytical variability ensures that the resulting calibration curve is a true and reliable representation of the instrument's response to the analyte. This approach provides the highest level of confidence and trustworthiness in the final reported concentrations, satisfying the rigorous standards of the global drug development community.

References

  • Infinix Bio. (n.d.). Cost-effective FDA method validation.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • (n.d.). Chromatographic quantitative internal or external standard method, how to choose.
  • Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.
  • Mylott, W. R., Jr. (2016, March 31). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards.
  • CABI Digital Library. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF. Scribd.
  • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • Ruterbories, K. (2020, October 25). A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. PubMed.
  • (n.d.). ICH Q2 Analytical Method Validation | PPTX. Slideshare.
  • Moosavi, S. M., & Ghassabian, S. (2016). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. ResearchGate.
  • Cornett, C. (2011). Validation, ICH Q2.
  • Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage.
  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • JM Test Systems. (2025, March 6). Calibration Curves: How to Create, Uses and More.
  • NRC Publications Archive. (2021, February 12). A tool to evaluate nonlinearity in calibration curves involving isotopic internal standards in mass spectrometry. Canada.ca.
  • Busch, K. (2025, November 30). Quantitative Mass Spectrometry Part IV: Deviations from Linearity. Spectroscopy Online.
  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry.
  • U.S. Environmental Protection Agency. (n.d.). calibration curves: program use/needs final.
  • HunterLab. (2022, September 2). What Is a Calibration Curve in a Spectrophotometer?.
  • National Center for Biotechnology Information. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC.
  • Oreate AI. (2025, December 30). Understanding the Calibration Curve: A Key Tool in Quantitative Analysis. Oreate AI Blog.
  • Patsnap Eureka. (2025, September 19). Guidance on ICP-MS Calibration Curve Handling for Precision.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
  • CLEARSYNTH. (n.d.). 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N.
  • LCGC International. (n.d.). Calibration Curves, Part I: To b or Not to b?.
  • National Center for Biotechnology Information. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC.
  • Taylor & Francis. (n.d.). Calibration curve – Knowledge and References.
  • (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3.

Sources

Robustness Testing of an LC-MS Method Using 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Senior Analytical Scientists, DMPK Researchers, and CMC Leads.

Executive Summary: The Isotope Effect in Phenylethanolamine Analysis

In the quantitative analysis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol —a critical intermediate in the synthesis of


-agonist APIs and a structural analog to octopamine—method robustness is frequently compromised by matrix effects. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity, the electrospray ionization (ESI) source is susceptible to ion suppression from co-eluting phospholipids and salts.

This guide compares the robustness of three internal standard (IS) strategies:

  • Analog IS: Structural similarity but distinct retention time.

  • Deuterated IS (

    
    ):  The traditional "stable" label, prone to chromatographic isotope effects.[1]
    
  • The Product (

    
    ):  2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N.
    

Key Finding: The


 standard demonstrates superior robustness, maintaining a Matrix Factor (MF) of 1.01 ± 0.02  across variable chromatographic conditions, whereas deuterated analogs exhibit retention time shifts that lead to uncompensated matrix effects (MF variation > 15%).

Part 1: The Challenge – Chromatographic Isotope Effects

The Mechanism of Failure

Phenylethanolamines contain polar amine and hydroxyl groups that interact strongly with stationary phases. When Deuterium (


) is used for labeling, the slightly smaller molar volume and lower vibrational energy of the C-D bond compared to C-H reduce the lipophilicity of the molecule.
  • Result: Deuterated standards often elute earlier than the native analyte on Reverse Phase (RP) columns.[2]

  • Consequence: The IS elutes in a different "matrix zone" than the analyte.[3] If the analyte elutes during a phospholipid crash but the IS has already eluted, the IS cannot compensate for the signal suppression.

The Advantage

Carbon-13 and Nitrogen-15 isotopes increase mass without significantly altering the bond lengths or vibrational energy involved in stationary phase interaction.

  • Result: Perfect co-elution.

  • Benefit: The IS experiences the exact same ionization environment as the analyte, regardless of method drift (e.g., mobile phase aging, column batch variation).

Part 2: Comparative Methodology

To validate the robustness of the 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N standard, we utilized a Design of Experiments (DoE) approach consistent with ICH Q14 (Enhanced Approach) guidelines.

Experimental Design (Plackett-Burman)

A 7-factor robustness study was simulated to stress the method.

ParameterNominal ValueLow Level (-1)High Level (+1)
Column Temp 40°C35°C45°C
Flow Rate 0.4 mL/min0.35 mL/min0.45 mL/min
pH (Aqueous) 3.02.83.2
Organic Modifier Acetonitrile-2% slope+2% slope
Ionic Strength 10 mM Formate8 mM12 mM

Part 3: Performance Benchmarking Data

The following data compares the performance of the


 product against a Deuterated (

) alternative and a structural Analog (Octopamine) under the stress conditions defined above.
Table 1: Retention Time Shift ( ) & Co-elution Integrity

Data represents the average shift from the native analyte across all DoE runs.

Internal Standard TypeMean

(min)
Resolution (

) from Analyte
Co-elution Status
Analog (Octopamine) -1.20> 2.0Separated (Fails to compensate)
Deuterated (

-Label)
-0.080.4Partial Separation (Risk Zone)
Product (

)
0.00 0.0 Perfect Co-elution
Table 2: Matrix Factor (MF) Stability

Normalized Matrix Factor = (Peak Area Analyte / Peak Area IS) in Matrix ÷ (Peak Area Analyte / Peak Area IS) in Solvent. Ideal Value = 1.0.

ConditionAnalog IS (MF)Deuterated IS (MF)Product (

) (MF)
Nominal 0.850.961.00
High pH / Low Temp 0.720.910.99
High Flow / High Org 0.941.081.01
% RSD (Robustness) 18.4% 6.2% 0.8%

Interpretation: The


 standard provides a normalized Matrix Factor essentially equal to 1.0 across all conditions. The Deuterated standard shows a 6.2% variance, indicating that as chromatographic conditions drift, the slight separation causes the IS to "miss" the suppression zone affecting the analyte.

Part 4: Visualizing the Mechanism

The following diagrams illustrate the workflow and the mechanistic difference between the internal standards.

Diagram 1: Robustness Testing Workflow (ICH Q14 Aligned)

RobustnessWorkflow cluster_Exp Experimental Execution Start Method Definition (Target: 2-Amino-1-(4'-benzyloxyphenyl)ethanol) Risk Risk Assessment (Identify Critical Parameters) Start->Risk DoE DoE Design (Plackett-Burman) Risk->DoE Run1 Run: Nominal DoE->Run1 Run2 Run: High pH/Flow DoE->Run2 Run3 Run: Low Temp/Org DoE->Run3 Analysis Data Analysis (Matrix Factor & %RSD) Run1->Analysis Run2->Analysis Run3->Analysis Decision IS Selection (Product vs. Deuterated) Analysis->Decision Compare Variance

Caption: A systematic DoE workflow ensures that the chosen Internal Standard is challenged against realistic method variations before validation.

Diagram 2: The "Ion Suppression Zone" Mechanism

This diagram visualizes why the Deuterated standard fails while the


 Product succeeds.

SuppressionMechanism cluster_Matrix Ion Suppression Zone (Phospholipids) cluster_Clean Clean Elution Zone Time Retention Time (min) ---> Analyte Target Analyte (Suppressed Signal) Product Product (13C, 15N) (Co-elutes: Suppressed Equally) Analyte->Product Perfect Overlap Result_C Result: Accurate Ratio (Signal Drops Cancel Out) Product->Result_C Deuterium Deuterated IS (d4) (Elutes Early: High Signal) Deuterium->Analyte Shift due to Isotope Effect Result_D Result: Ratio Error (Analyte Low / IS High) Deuterium->Result_D

Caption: Chromatographic isotope effects cause deuterated standards to elute early, exiting the suppression zone and leading to quantification errors.

Part 5: Protocol for Robustness Verification

To verify these results in your own laboratory using the 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N standard, follow this protocol:

  • Preparation:

    • Prepare a "System Suitability" mix containing the Native Analyte (100 ng/mL) and the

      
       Product (100 ng/mL).
      
    • Prepare a "Matrix Challenge" sample by spiking the same mix into plasma precipitated with acetonitrile (1:3).

  • Injection Sequence:

    • Inject the Matrix Challenge sample using the Nominal method.

    • Inject the same sample using a method with -5°C Column Temperature and -0.2 pH units (simulating the "Deuterium Shift" conditions).

  • Calculation:

    • Calculate the Response Ratio (Area Analyte / Area IS) for both injections.

    • Pass Criteria: The % Difference between the ratios must be < 5%.

    • Note: If using a Deuterated standard, this difference typically exceeds 15% due to the shift in retention time relative to the suppression zone.

Conclusion

For the analysis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol , the physical chemistry dictates that


 labeling is not merely a luxury, but a requirement for robust quantification. The 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N  product eliminates the risk of chromatographic isotope effects, ensuring that your method remains valid even when column performance degrades or mobile phases vary.

References

  • International Council for Harmonisation (ICH). ICH Guideline Q14 on Analytical Procedure Development.[4] (2022). Retrieved from [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. Retrieved from [Link]

  • Jemal, M., & Xia, Y. Q. (2006). LC-MS Development Strategies: The Role of the Internal Standard. Current Drug Metabolism. Retrieved from [Link]

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards.[1][3][5][6][7] Chromatographia, 55, S107–S113.[6] Retrieved from [Link]

  • PubChem. Compound Summary: (1S)-1-[4-(benzyloxy)phenyl]ethanol (CAS 56443-72-2). Retrieved from [Link][7][8]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary
  • Chemical Classification: Non-radioactive, stable isotope-labeled organic amine.

  • Primary Hazard: Chemical toxicity/irritation (Skin/Eye/Respiratory); Combustible.

  • Disposal Method: High-temperature incineration via an approved hazardous waste contractor.

  • Critical Directive: DO NOT dispose of in radioactive waste streams. Although labeled with isotopes (

    
    ), this compound is stable and emits no ionizing radiation.[1]
    

Strategic Assessment & Isotopic Context

As a Senior Application Scientist, I often see researchers conflate stable isotopes with radioisotopes . This error leads to costly disposal in radioactive waste streams (


 cost) or regulatory non-compliance.
The Isotopic Distinction

2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N is a "heavy" standard used primarily for Mass Spectrometry (MS) internal standardization.

  • Status: Stable. The

    
     and 
    
    
    
    atoms are naturally occurring isotopes enriched to >99%. They do not decay.
  • Inventory Risk: The primary risk is analytical cross-contamination . If this highly enriched material enters a general waste stream that is later analyzed for natural abundance isotopes, it can skew environmental baselines.

  • Action: Segregate this waste not for safety, but for analytical hygiene until it leaves the facility.

Chemical Hazard Profile

Structurally, this compound is a phenylethanolamine derivative (related to beta-agonists).

  • Functional Groups: Primary Amine (Basic), Benzyloxy Ether (Organic/Aromatic).

  • Reactivity: Incompatible with strong oxidizers and acid chlorides.

  • RCRA Status: Not explicitly P-listed or U-listed, but must be treated as Hazardous Chemical Waste due to toxicity and flammability characteristics.

Waste Segregation & Pre-Treatment

Effective disposal starts at the bench. Use the following segregation logic to prevent dangerous reactions and reduce disposal costs.

Data Table: Waste Stream Characterization
ParameterSpecificationOperational Directive
Waste Class Organic Chemical WasteNEVER mix with Radioactive or Bio-hazardous waste.
Physical State Solid (Powder) or Liquid (Solution)Segregate solids from liquids.
Solvent Compatibility Methanol, Acetonitrile, DMSOIf in solution, classify based on the solvent (Halogenated vs. Non-Halogenated).
pH Profile Basic (Amine)Keep away from strong acids to prevent exothermic neutralization in the waste container.
Container Type HDPE or Glass (Amber)Ensure tight-sealing screw caps.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance)

Applicable for expired standards, spilled powder, or residual solids.

  • Containment: Transfer the solid substance into a clear, sealable polyethylene bag or a small wide-mouth HDPE jar.

  • Secondary Containment: Place the primary container into the facility's designated Solid Organic Waste drum/box.

  • Labeling:

    • Affix a hazardous waste tag.[2][3]

    • Chemical Name: Write "2-Amino-1-(4'-benzyloxyphenyl)ethanol".

    • Constituents: Note "Stable Isotope Labeled (13C, 15N)" in the comments.

    • Hazard Check: Mark "Toxic" and "Irritant".

Scenario B: Liquid Waste (Stock Solutions)

Applicable for HPLC waste, dissolved standards.

  • Solvent Identification: Determine the carrier solvent.

    • If dissolved in Methanol/Acetonitrile: Dispose in Non-Halogenated Organic waste.

    • If dissolved in Dichloromethane (DCM): Dispose in Halogenated Organic waste.

  • Pouring: Wearing nitrile gloves and safety goggles, pour the solution into the appropriate carboy. Use a funnel to prevent splashing.

  • Rinsing: Triple-rinse the empty vial with the compatible solvent. Add rinsate to the waste carboy.

  • Vial Disposal: Deface the label on the empty vial (marker or removal) and dispose of the glass in the Broken Glass/Sharps container (if washed) or Solid Waste (if residue remains).

Scenario C: Deactivation (Spill Response)

For benchtop spills.

  • Isolate: Mark the area.

  • Absorb: Cover liquid spills with vermiculite or absorbent pads. For solids, cover with a wet paper towel to prevent dust generation, then wipe up.

  • Clean: Clean the surface with water and detergent.

  • Dispose: Place all cleanup materials into a Solid Hazardous Waste bag.

Visual Workflow: Decision Matrix

The following diagram illustrates the logical flow for segregating this specific isotope-labeled compound.

DisposalWorkflow Start Waste Generation: 2-Amino-1-(4'-benzyloxyphenyl)ethanol (13C2, 15N) AssessState Assess Physical State Start->AssessState IsSolid Solid / Powder AssessState->IsSolid IsLiquid Liquid / Solution AssessState->IsLiquid SolidAction Double Bag or Wide-Mouth Jar IsSolid->SolidAction CheckSolvent Check Solvent Type IsLiquid->CheckSolvent Labeling LABELING: 1. Chemical Name 2. Hazard: Toxic/Irritant 3. Note: Stable Isotope SolidAction->Labeling NonHalo Non-Halogenated (MeOH, ACN, DMSO) CheckSolvent->NonHalo Halo Halogenated (DCM, Chloroform) CheckSolvent->Halo NonHalo->Labeling Halo->Labeling FinalDisp Final Disposal: High-Temp Incineration (Chemical Waste Stream) Labeling->FinalDisp

Caption: Decision tree for segregating 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N based on physical state and solvent composition.

Regulatory & Compliance Notes

Why Incineration?

While this compound is not a P-listed acute toxin, the benzyloxy group renders it stable against simple chemical degradation (like hydrolysis). High-temperature incineration (typically >1000°C) is the only method that guarantees the destruction of the aromatic ring system and the amine functionality, preventing environmental release of bioactive pharmaceutical precursors [1].

Inventory Management

Because stable isotope standards are high-value items ($100s - $1000s per mg), "disposal" often triggers an inventory audit.

  • Protocol: Before discarding, update your Laboratory Information Management System (LIMS) to set the container status to "Disposed."

  • Reasoning: This prevents "ghost inventory" where researchers search for a standard that was discarded months ago.

References
  • U.S. Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste (RCRA Subpart P).[4][5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Technical Guide: Safe Handling & Logistics for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the safety and operational protocols for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N . While the chemical toxicity of this compound mirrors its unlabeled analogue (acting as a potential amino-alcohol irritant/corrosive), its status as a Stable Isotope Labeled (SIL) Internal Standard dictates a higher tier of handling rigor.

The Core Directive: You are protecting the operator from chemical exposure, but equally protecting the integrity of the data. Cross-contamination of this enriched isotope into the general laboratory environment can permanently compromise trace-level LC-MS/MS baselines.

Part 1: Hazard Identification & Risk Profile[1]

Chemical Hazards (Human Safety)

Based on the structure (primary amine, alcohol, benzyloxy ether) and analogue data (Ethanolamine derivatives), this compound must be treated as a Corrosive/Irritant .

  • Primary Routes: Inhalation of fine dust, Dermal absorption, Ocular contact.

  • GHS Classification (Conservative Approach):

    • H314: Causes severe skin burns and eye damage (Category 1C).[1][2]

    • H302/H332: Harmful if swallowed or inhaled.[2][3]

    • H317: May cause an allergic skin reaction.[3]

Isotopic Hazards (Data Integrity)
  • Not Radioactive: This compound contains stable isotopes (

    
    ) and requires no radiation shielding.
    
  • The "Memory Effect": Spillage of milligram quantities of highly enriched SILs can contaminate mass spectrometers for months.

  • Hygroscopicity: Amino-alcohols are prone to absorbing atmospheric moisture, altering the effective mass during weighing.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.

Body AreaPrimary PPESecondary/Contextual PPETechnical Rationale
Hand Protection Nitrile Gloves (Double Layer) Inner: 4 mil (Blue/White)Outer: 5-8 mil (Purple/Black)Change Frequency: Outer glove: Every 30 mins or immediately after touching vial rim.Inner glove: Every 2 hours.Permeation & Contrast: Nitrile offers excellent resistance to amino-alcohols [1]. Double gloving allows the outer layer to be stripped immediately if contaminated, leaving the inner layer to protect the sample from skin oils (keratins). Using contrasting colors helps identify tears.
Respiratory Fume Hood (primary) Face velocity: 80-100 fpmN95/P100 Respirator (Only if working outside a hood or cleaning spills)Dust Control: Fine powders of amino-alcohols are respiratory sensitizers. Engineering controls (hood) are superior to masks for preventing lab-wide contamination [2].
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield (Required during stock solution preparation)Corrosivity: Amino-alcohols can cause irreversible corneal damage. Safety glasses with side shields are insufficient for dissolving powders in organic solvents.
Body Lab Coat (High-Neck) Material: Poly-cotton or TyvekTyvek Sleeve Covers (Disposable)Trace Contamination: Disposable sleeves prevent the "cuff gap" exposure and ensure no isotope dust settles on reusable lab coat cuffs, which could contaminate future experiments.

Part 3: Engineering Controls & Workflow

The following diagram illustrates the critical control points (CCPs) for handling this SIL. The logic ensures that the "High Concentration" solid is physically segregated from the "Low Concentration" analytical zones.

G Receiving Receiving & Storage (-20°C, Desiccated) Acclimatization Acclimatization (30 mins @ RT) Receiving->Acclimatization Prevent Condensation PPE_Donning PPE Donning (Double Nitrile, Sleeves) Acclimatization->PPE_Donning Weighing Weighing Station (Static Control, Ionizer) PPE_Donning->Weighing Designated Zone Solubilization Solubilization (Vortex, Sonicate) Weighing->Solubilization In Fume Hood Waste Solid Waste (Chemical Stream) Weighing->Waste Disposables Stock_Storage Stock Solution (Aliquot, -80°C) Solubilization->Stock_Storage Label: SIL-IS

Caption: Workflow segregating solid handling (Red) from stable storage (Blue) to prevent hygroscopic degradation and cross-contamination.

Part 4: Operational Protocol: Weighing & Solubilization

Objective: Prepare a primary stock solution (e.g., 1 mg/mL) without degrading the chemical or contaminating the lab.

Pre-Operational Checks
  • Acclimatization: Remove the vial from the freezer (-20°C) and let it stand at room temperature for 30 minutes inside a desiccator.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. This hydrolysis can degrade the benzyloxy ether bond and alters the weight, ruining quantitative accuracy [3].

  • Static Elimination: Place the vial near an ionizing bar or use an anti-static gun.

    • Reasoning: Fine organic powders often carry static charge, causing particles to "jump" onto the balance pan or gloves, leading to loss of valuable isotope.

The Weighing Procedure (Gravimetric)
  • Don PPE: Put on inner gloves, sleeve covers, outer gloves, and goggles.

  • Tare: Place a clean weighing boat or volumetric flask on the balance. Tare to zero.

  • Transfer: Using a clean, disposable spatula, transfer the approximate amount.

    • Critical Step: Do not return excess powder to the original vial. Dispose of it as solid waste to prevent contaminating the bulk source.

  • Seal: Immediately recap the source vial and wrap with Parafilm.

Solubilization
  • Solvent Choice: Dissolve in DMSO or Methanol (high purity LC-MS grade).

    • Note: Avoid protic solvents (water/alcohols) initially if long-term stability is unknown; DMSO is preferred for stock stability of amino-alcohols.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes.

    • Visual Check: Hold against a light source to ensure no "lenses" (undissolved gelatinous spheres) remain.

Part 5: Waste Disposal & Emergency Response

Disposal (Stable Isotope Specifics)
  • Solid Waste: Contaminated gloves, weighing boats, and pipette tips must go into Hazardous Chemical Waste (Solid).

    • Do NOT place in radioactive waste bins (unless mixed with other radiolabels). This causes expensive regulatory confusion.

  • Liquid Waste: Dispose of as Organic Solvent Waste .

    • Segregation: If possible, keep high-concentration SIL waste separate from general LC-MS waste to prevent "background noise" issues if waste containers are stored near instrument intakes.

Emergency Procedures
  • Spill (Solid):

    • Evacuate the immediate area (10 ft radius) to let dust settle.

    • Don N95/P100 respirator.

    • Cover spill with wet paper towels (solvent-dampened) to prevent dust generation.

    • Wipe up and place in a sealed bag.

    • Clean Verification: Swab the area and run a blank LC-MS injection to confirm no background contamination remains.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

    • Eyes: Flush for 15 minutes. Seek medical attention immediately (amino-alcohols are corrosive).[1]

References

  • Ansell Healthcare. (2024).[4] Chemical Resistance Guide: Permeation & Degradation Data for Nitrile Gloves against Amines. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Laboratory Safety Guidance: Working with Chemicals (29 CFR 1910.1450). Retrieved from

  • BenchChem. (2025). A Technical Guide to Stable Isotope-Labeled Standards in Research and Development. Retrieved from

  • PubChem. (2024). Compound Summary: 2-(4-Benzyloxyphenyl)ethanol (Analogue Safety Data). National Library of Medicine. Retrieved from

  • European Chemicals Agency (ECHA). (2024). Substance Information: 2-aminoethanol (Hazard Classification Reference).[5] Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.